Product packaging for Ethyl azepan-1-ylacetate(Cat. No.:CAS No. 99176-11-1)

Ethyl azepan-1-ylacetate

Cat. No.: B1291652
CAS No.: 99176-11-1
M. Wt: 185.26 g/mol
InChI Key: ROESXCPJJVXAQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl azepan-1-ylacetate is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO2 B1291652 Ethyl azepan-1-ylacetate CAS No. 99176-11-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(azepan-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-2-13-10(12)9-11-7-5-3-4-6-8-11/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROESXCPJJVXAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623395
Record name Ethyl (azepan-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99176-11-1
Record name Ethyl (azepan-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Ethyl azepan-1-ylacetate from azepane and ethyl chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl azepan-1-ylacetate, a valuable intermediate in pharmaceutical research and development. The synthesis is achieved through the N-alkylation of azepane with ethyl chloroacetate. This document outlines the detailed reaction pathway, a robust experimental protocol, and expected analytical data based on established chemical principles and analogous reactions. All quantitative data is presented in structured tables, and the reaction pathway and experimental workflow are illustrated with clear diagrams.

Introduction

This compound is a tertiary amine ester with potential applications as a building block in the synthesis of more complex biologically active molecules. The azepane ring is a privileged scaffold in medicinal chemistry, and its functionalization allows for the exploration of new chemical space. The synthesis described herein involves a nucleophilic substitution reaction, a fundamental transformation in organic chemistry.

Reaction Pathway

The synthesis of this compound from azepane and ethyl chloroacetate proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The secondary amine of the azepane ring acts as a nucleophile, attacking the electrophilic carbon atom of ethyl chloroacetate that is bonded to the chlorine atom. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

G cluster_reactants Reactants cluster_products Products Azepane Azepane Product This compound Azepane->Product EtCA Ethyl Chloroacetate EtCA->Product Base Base (e.g., K₂CO₃) Byproduct [Base-H]⁺Cl⁻ Base->Byproduct

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established procedures for the N-alkylation of cyclic amines.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
AzepaneC₆H₁₃N99.175.0 g (5.5 mL)50.4
Ethyl chloroacetateC₄H₇ClO₂122.557.4 g (6.2 mL)60.5
Anhydrous Potassium CarbonateK₂CO₃138.2113.9 g100.8
Acetonitrile (anhydrous)CH₃CN41.05100 mL-
Diethyl ether(C₂H₅)₂O74.12As needed-
Saturated aq. NaCl (brine)NaCl58.44As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Procedure
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add azepane (5.0 g, 50.4 mmol) and anhydrous acetonitrile (100 mL).

  • Add anhydrous potassium carbonate (13.9 g, 100.8 mmol) to the solution.

  • Slowly add ethyl chloroacetate (7.4 g, 60.5 mmol) to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in diethyl ether (100 mL) and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil.

Data Presentation

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₀H₁₉NO₂
Molecular Weight185.26 g/mol
AppearanceColorless to pale yellow oil
Boiling Point (est.)105-110 °C at 10 mmHg
Yield (expected)75-85%
Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally similar compounds.

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.15Quartet2H-O-CH₂ -CH₃
3.30Singlet2HN-CH₂ -COO-
2.70Triplet4H-N-CH₂ -CH₂- (protons adjacent to N)
1.65Multiplet8H-CH₂-CH₂ -CH₂ -CH₂ -CH₂- (ring protons)
1.25Triplet3H-O-CH₂-CH₃

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
171.5C =O (ester)
60.5-O-CH₂ -CH₃
58.0N-CH₂ -COO-
55.0-N-CH₂ - (ring)
28.0Ring carbons
27.0Ring carbons
14.2-O-CH₂-CH₃

IR (Infrared Spectroscopy)

Wavenumber (cm⁻¹)Assignment
2930, 2860C-H stretch (alkane)
1740C=O stretch (ester)
1180C-O stretch (ester)

Mass Spectrometry (MS)

m/zAssignment
185[M]⁺ (Molecular ion)
112[M - COOCH₂CH₃]⁺
98[Azepane ring fragment]⁺

Experimental Workflow

G A 1. Reagent Preparation (Azepane, Ethyl Chloroacetate, K₂CO₃, Acetonitrile) B 2. Reaction Setup (Combine reagents in flask) A->B C 3. Reflux (12-16 hours at ~82°C) B->C D 4. Work-up (Filter, Concentrate) C->D E 5. Extraction (Diethyl ether, Brine wash) D->E F 6. Drying and Concentration (MgSO₄, Rotary Evaporation) E->F G 7. Purification (Vacuum Distillation) F->G H 8. Product Analysis (NMR, IR, MS, GC) G->H

Caption: Experimental workflow for the synthesis of this compound.

Potential Side Reactions

  • Over-alkylation: Reaction of the product, this compound, with another molecule of ethyl chloroacetate to form a quaternary ammonium salt. This is generally minimized by using a slight excess of the amine or controlled addition of the alkylating agent.

  • Hydrolysis of the ester: The presence of any water in the reaction mixture could lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid, especially under basic conditions. Using anhydrous reagents and solvents is crucial.

Safety Precautions

  • Azepane is a flammable and corrosive liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethyl chloroacetate is a lachrymator and is toxic. Avoid inhalation and contact with skin and eyes.

  • Acetonitrile is flammable and toxic.

  • All procedures should be carried out by trained personnel in a laboratory setting.

Conclusion

The synthesis of this compound via N-alkylation of azepane with ethyl chloroacetate is a straightforward and efficient method. The protocol provided in this guide offers a reliable procedure for obtaining the target compound in good yield and purity. The predicted analytical data serves as a benchmark for the characterization of the synthesized product. This compound can be a valuable intermediate for further synthetic transformations in the development of novel therapeutics.

An In-depth Technical Guide to Ethyl Azepan-1-ylacetate: Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl azepan-1-ylacetate is a tertiary amine ester with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of the seven-membered azepane ring and the ethyl acetate moiety provides a versatile scaffold for chemical modification. This technical guide provides a summary of the known chemical properties of this compound and outlines the general methodologies for its synthesis and comprehensive structure elucidation. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines known information with predicted spectroscopic characteristics and generalized experimental protocols to serve as a valuable resource for researchers.

Chemical Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₁₀H₁₉NO₂-
Molecular Weight 185.26 g/mol [1]
CAS Number 20546-62-9-
Boiling Point Data not available-
Melting Point Data not available-
Density Data not available-
Solubility Data not available-

Synthesis of this compound

A plausible and common method for the synthesis of this compound is the Fischer esterification of azepan-1-ylacetic acid with ethanol in the presence of an acid catalyst.

General Experimental Protocol: Fischer Esterification

Materials:

  • Azepan-1-ylacetic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (or other suitable acid catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane (or other suitable organic solvent)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve azepan-1-ylacetic acid in an excess of anhydrous ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water and saturated sodium bicarbonate solution to neutralize the acid catalyst. Finally, wash with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Structure Elucidation

The definitive confirmation of the structure of this compound would be achieved through a combination of spectroscopic techniques. Below are the predicted spectral characteristics based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons). The protons on the azepane ring will likely appear as a series of complex multiplets in the aliphatic region. A singlet corresponding to the methylene protons adjacent to the carbonyl group and the nitrogen atom would also be present.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, the methylene carbon adjacent to the nitrogen, and the carbons of the azepane ring. The chemical shifts of the azepane ring carbons would be influenced by their proximity to the nitrogen atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit the following key absorption bands:

  • A strong absorption band around 1735-1750 cm⁻¹ , characteristic of the C=O stretching vibration of the ester functional group.

  • C-H stretching vibrations for the aliphatic CH₂ and CH₃ groups in the region of 2850-2960 cm⁻¹ .

  • C-O stretching vibrations for the ester group in the fingerprint region, typically around 1000-1300 cm⁻¹ .

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak ([M]⁺) at an m/z corresponding to the molecular weight of the compound (185.26). Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), or cleavage of the azepane ring.

Logical Workflow for Structure Elucidation

The following diagram illustrates a typical workflow for the structure elucidation of a synthesized organic compound like this compound.

structure_elucidation cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Confirmation Synthesis Synthesis of Ethyl azepan-1-ylacetate Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Purity Purity Assessment (e.g., GC, HPLC) Purification->Purity NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purity->NMR MS Mass Spectrometry (EI, ESI) Purity->MS IR IR Spectroscopy Purity->IR Data_Analysis Spectroscopic Data Analysis and Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation of This compound Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and structural elucidation of this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience. The predicted spectroscopic data and generalized protocols are provided as guidance. Specific experimental details should be determined and validated by the researcher. Due to the limited availability of published experimental data, some of the information presented is based on established principles of organic chemistry and spectroscopy.

References

An In-depth Technical Guide to the NMR Spectral Analysis of Ethyl Azepan-1-ylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected spectral characteristics for the analysis of Ethyl azepan-1-ylacetate using Nuclear Magnetic Resonance (NMR) spectroscopy. While a comprehensive search of public databases and scientific literature did not yield specific experimental ¹H and ¹³C NMR spectral data for this compound, this guide outlines the standard experimental protocols for acquiring such data and presents a predicted analysis based on the compound's structure.

Chemical Structure and Predicted NMR-Active Nuclei

This compound is an organic molecule containing several distinct proton and carbon environments that are readily distinguishable by NMR spectroscopy. The structural formula is C₁₀H₁₉NO₂.

The diagram below illustrates the chemical structure of this compound, with each unique carbon and proton environment labeled. These labels correspond to the predicted chemical shifts in the NMR spectra.

NMR_Workflow cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Spectral Interpretation SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) TubeFilling Transfer to NMR Tube SamplePrep->TubeFilling Shimming Magnetic Field Shimming TubeFilling->Shimming H1_Acquisition 1H NMR Acquisition Shimming->H1_Acquisition C13_Acquisition 13C NMR Acquisition Shimming->C13_Acquisition FT Fourier Transform H1_Acquisition->FT C13_Acquisition->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Referencing to TMS (0 ppm) Baseline->Referencing Integration Peak Integration (1H) Referencing->Integration For 1H Spectrum ChemShift Chemical Shift Analysis Referencing->ChemShift Integration->ChemShift Multiplicity Multiplicity Analysis (1H) ChemShift->Multiplicity Structure Structure Elucidation/Verification ChemShift->Structure Coupling Coupling Constant Analysis (1H) Multiplicity->Coupling Coupling->Structure

Navigating the Fragmentation Landscape of Ethyl Azepan-1-ylacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of Ethyl azepan-1-ylacetate. In the absence of publicly available experimental data for this specific molecule, this document outlines a theoretical fragmentation pathway based on established principles of mass spectrometry and the known fragmentation behavior of its constituent functional groups: the ethyl ester and the azepane ring. This guide also presents a detailed, adaptable experimental protocol for acquiring the mass spectrum of this compound via Gas Chromatography-Mass Spectrometry (GC-MS). The information herein is intended to serve as a valuable resource for researchers in the fields of analytical chemistry, pharmacology, and drug development who may be working with this or structurally related compounds.

Introduction to the Mass Spectrometry of this compound

This compound is a molecule incorporating both an ethyl ester and a saturated seven-membered heterocyclic amine (azepane). Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in various matrices. Electron ionization (EI) mass spectrometry induces fragmentation of the molecular ion, generating a unique fingerprint of fragment ions that can be used for structural elucidation.

The fragmentation of this compound is predicted to be governed by the characteristic cleavage patterns of its two primary functional moieties. For the ethyl ester, key fragmentation pathways include McLafferty rearrangement and α-cleavage adjacent to the carbonyl group.[1][2] For the azepane ring, the dominant fragmentation process is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable iminium cation.[3][4][5]

Predicted Fragmentation Pattern

The molecular weight of this compound (C10H19NO2) is 185.26 g/mol . The molecular ion peak ([M]•+) is therefore expected at an m/z of 185. The subsequent fragmentation is anticipated to proceed through several key pathways, resulting in the formation of characteristic fragment ions.

Quantitative Data of Predicted Major Fragment Ions

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and the proposed fragmentation mechanisms.

m/z Proposed Ion Structure Proposed Fragmentation Pathway Notes
185[C10H19NO2]•+Molecular IonThe intact molecule with one electron removed.
112[C7H14N]+α-cleavage at the azepane ring with loss of the ethyl acetate group.A highly probable and stable iminium ion.
100[C5H10NO]+Cleavage of the bond between the azepane nitrogen and the methylene bridge.Represents the ethyl acetate moiety attached to the nitrogen.
88[C4H8O2]•+McLafferty rearrangement of the ethyl ester.A common rearrangement for ethyl esters.[6]
84[C6H12]•+Loss of the ethyl acetate group and a hydrogen atom from the azepane ring.A fragment corresponding to the azepane ring.
73[C3H5O2]+α-cleavage with loss of an ethyl radical from the ester.A common fragment for ethyl esters.
56[C4H8]+Ring fragmentation of the azepane moiety.Further fragmentation of the azepane ring.
43[C2H3O]+Acylium ion from the cleavage of the ester group.A characteristic peak for acetate esters.
29[C2H5]+Ethyl cation from the ester group.A common fragment for ethyl esters.

Proposed Fragmentation Pathways

The fragmentation of this compound is initiated by the ionization of the molecule, which can occur at either the nitrogen atom of the azepane ring or one of the oxygen atoms of the ester group. The subsequent fragmentation is directed by the stability of the resulting radical and cationic species.

Fragmentation_Pathway cluster_alpha_cleavage α-Cleavage (Azepane) cluster_ester_cleavage Ester Fragmentation cluster_mclafferty McLafferty Rearrangement cluster_ring_fragmentation Azepane Ring Fragmentation M This compound [M]•+ m/z = 185 F112 [C7H14N]+ m/z = 112 M->F112 - •CH2COOC2H5 F100 [C5H10NO]+ m/z = 100 M->F100 - C5H9• F29 [C2H5]+ m/z = 29 M->F29 - C8H14NO2• F88 [C4H8O2]•+ m/z = 88 M->F88 - C6H11N F84 [C6H12]•+ m/z = 84 F112->F84 - C2H4 F73 [C3H5O2]+ m/z = 73 F100->F73 - C2H3 F43 [C2H3O]+ m/z = 43 F100->F43 - OC2H5• F73->F43 - C2H5O• F56 [C4H8]+ m/z = 56 F84->F56 - C2H4

Caption: Predicted EI-MS fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

The following protocol provides a general framework for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Optimization of these parameters may be necessary depending on the specific instrumentation and sample matrix.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or ethyl acetate.

  • Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 50, 100 µg/mL) for calibration and analysis.

  • Sample Extraction (if applicable): For analysis in complex matrices (e.g., biological fluids, environmental samples), a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and remove interfering substances. The final extract should be reconstituted in a GC-compatible solvent.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • GC Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio), depending on sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Electron Energy: 70 eV.

  • Mass Scan Range: m/z 40 - 400.

  • Solvent Delay: 3 - 5 minutes (to prevent filament damage from the solvent).

Data Analysis
  • Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

  • Extract the mass spectrum at the apex of the chromatographic peak corresponding to the analyte.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with a reference spectrum from a spectral library (e.g., NIST, Wiley).

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

This technical guide has presented a comprehensive, albeit theoretical, overview of the mass spectrometry fragmentation pattern of this compound. The proposed fragmentation pathways, based on the established behavior of ethyl esters and cyclic amines, provide a solid foundation for the identification and structural elucidation of this compound. The detailed experimental protocol for GC-MS analysis offers a practical starting point for researchers. It is important to reiterate that the fragmentation data presented here is predictive. Experimental verification is essential to confirm and refine this proposed fragmentation scheme. This guide serves as a valuable preliminary resource for scientists and professionals engaged in research and development involving this compound and related molecules.

References

An In-depth Technical Guide to the Infrared (FTIR) Spectroscopy Analysis of Ethyl azepan-1-ylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of Ethyl azepan-1-ylacetate. It details the expected vibrational frequencies, a standardized experimental protocol for analysis, and a logical workflow for the experimental procedure.

Predicted Infrared Spectral Data

This compound possesses two primary functional groups amenable to FTIR analysis: a tertiary amine within the azepane ring and an ethyl ester group. The expected locations of the characteristic infrared absorption bands are summarized below. It is important to note that tertiary amines (R₃N) lack an N-H bond, and therefore, do not exhibit the characteristic N-H stretching vibrations seen in primary and secondary amines.[1][2] The key distinguishing features will be the C-N stretching vibrations of the tertiary amine and the strong carbonyl (C=O) and C-O stretching vibrations of the ethyl ester.[3][4][5]

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
~2950 - 2850C-H (Alkyl)StretchingStrong
~1750 - 1735C=O (Ester)StretchingStrong
~1250 - 1020C-N (Aliphatic Amine)StretchingMedium to Weak
~1300 - 1000C-O (Ester)StretchingStrong

Note: The fingerprint region, typically below 1500 cm⁻¹, will contain a complex pattern of overlapping signals unique to the entire molecular structure of this compound.

Experimental Protocol for FTIR Analysis of Liquid Samples

This protocol outlines the necessary steps for acquiring a high-quality FTIR spectrum of a neat liquid sample such as this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.[6][7]

1. Instrument and Accessory Preparation:

  • Ensure the FTIR spectrometer is powered on and has completed its startup and self-check procedures.

  • Verify that the ATR accessory, typically equipped with a diamond or zinc selenide crystal, is clean and properly installed in the sample compartment.[6]

2. Background Spectrum Acquisition:

  • Before introducing the sample, a background spectrum must be collected. This spectrum will account for the infrared absorption of atmospheric water and carbon dioxide, as well as any intrinsic signals from the ATR crystal.

  • With the clean, empty ATR crystal in the light path, initiate the background scan according to the instrument's software prompts. It is recommended to average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[6]

3. Sample Application:

  • Place a small drop of this compound directly onto the center of the ATR crystal.[8][9] Only a minimal amount is needed to completely cover the crystal surface.

4. Sample Spectrum Acquisition:

  • Initiate the sample scan using the same parameters (e.g., number of scans, resolution) as the background scan to ensure proper subtraction.

  • The instrument's software will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.

5. Data Processing and Analysis:

  • The resulting spectrum should be baseline-corrected and normalized if necessary.

  • Identify the key absorption peaks and compare their wavenumbers to the expected values for the functional groups present in this compound.

6. Cleaning:

  • Thoroughly clean the ATR crystal after analysis. This is typically done by wiping the crystal with a soft, lint-free cloth soaked in a suitable solvent (e.g., isopropanol), followed by a dry cloth.[8] Ensure the crystal is completely dry before the next measurement.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for the FTIR analysis of this compound.

FTIR_Workflow A Start B Instrument Preparation (Power On, Self-Check) A->B C Clean ATR Crystal B->C D Acquire Background Spectrum (No Sample) C->D E Apply Liquid Sample (this compound) D->E F Acquire Sample Spectrum E->F G Process Data (Baseline Correction, Normalization) F->G H Spectral Analysis (Peak Identification) G->H I Clean ATR Crystal Post-Analysis H->I J End I->J

Caption: Experimental workflow for FTIR analysis.

References

Physical properties of Ethyl azepan-1-ylacetate (boiling point, melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Ethyl azepan-1-ylacetate

For Researchers, Scientists, and Drug Development Professionals

Table of Contents
  • Introduction to Physical Property Determination

  • Experimental Protocols

    • Boiling Point Determination

    • Melting Point Determination

    • Solubility Determination

  • Data Presentation

  • Workflow for Physical Property Determination

Introduction to Physical Property Determination

The physical properties of a compound, such as its boiling point, melting point, and solubility, are fundamental characteristics that provide insights into its purity, structure, and potential applications in drug development and other scientific research. The determination of these properties is a critical first step in the characterization of a newly synthesized or isolated compound. This guide outlines the standard experimental procedures to determine these properties for an organic compound such as this compound.

Experimental Protocols

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a key indicator of a liquid's volatility.

Methodology: Distillation Method [1][2]

  • Apparatus Setup: Assemble a simple distillation apparatus. This typically includes a round-bottom flask, a heating mantle or sand bath, a distillation head with a port for a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: Place a small volume (at least 5 mL) of the liquid sample, in this case, this compound, into the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature.

  • Heating: Begin to gently and uniformly heat the sample.

  • Observation: As the liquid boils, the vapor will rise, surround the thermometer bulb, and then pass into the condenser where it will liquefy. Record the temperature at which the vapor temperature remains constant while the liquid is distilling. This constant temperature is the boiling point.

  • Pressure Correction: Record the atmospheric pressure at the time of the experiment. If the atmospheric pressure is not at standard sea-level pressure (760 mmHg), a correction may be necessary.

Methodology: Thiele Tube Method [2][3]

  • Sample Preparation: Fill a small test tube or a fusion tube to about half-full with the liquid sample.

  • Capillary Tube: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the liquid in the test tube.

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be adjacent to the test tube.

  • Heating: Immerse the thermometer and the attached test tube in a Thiele tube containing a high-boiling mineral oil, ensuring the sample is below the oil level.

  • Observation: Gently heat the side arm of the Thiele tube with a Bunsen burner. A stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

  • Recording the Boiling Point: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method using a Melting Point Apparatus [4][5][6]

  • Sample Preparation: Ensure the solid sample of what is presumed to be this compound is completely dry and finely powdered.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the closed end of the tube.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus.

  • Initial Rapid Heating: Heat the sample rapidly to determine an approximate melting point range.

  • Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it again, but this time, approach the approximate melting point slowly, at a rate of about 1-2 °C per minute.

  • Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range). A pure compound will have a sharp melting range of 1-2 °C.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Qualitative Solubility Test [7][8][9]

  • Sample Preparation: In a small test tube, place a small, measured amount of the solute (e.g., approximately 25 mg of solid or 0.05 mL of liquid this compound).

  • Solvent Addition: Add a small volume (e.g., 0.75 mL) of the desired solvent (e.g., water, ethanol, diethyl ether, etc.) in small portions.

  • Mixing: After each addition of the solvent, vigorously shake or vortex the test tube for an extended period to ensure thorough mixing.

  • Observation: Observe the mixture to see if the solute has dissolved. A compound is considered soluble if it forms a clear, homogeneous solution. If the solution is cloudy or contains undissolved particles, the compound is considered insoluble or partially soluble.

  • Systematic Testing: This procedure should be repeated with a range of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) to build a comprehensive solubility profile.

Data Presentation

As no specific experimental data for this compound is available, the following table summarizes the general methodologies for determining its physical properties.

Physical PropertyExperimental MethodGeneral Protocol
Boiling Point Distillation MethodA sample is heated, and the constant temperature of the vapor during distillation is recorded.
Thiele Tube MethodA sample is heated in a tube with an inverted capillary; the temperature at which liquid re-enters the capillary upon cooling is the boiling point.
Melting Point Capillary MethodA powdered sample in a capillary tube is heated, and the temperature range over which it melts is observed.
Solubility Qualitative TestA small amount of the compound is mixed with a solvent, and its ability to form a homogeneous solution is observed.

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a novel compound.

G Experimental Workflow for Physical Property Determination cluster_synthesis Compound Synthesis & Purification cluster_characterization Physical Property Determination cluster_analysis Data Analysis & Reporting Synthesis Synthesize Ethyl azepan-1-ylacetate Purification Purify Compound (e.g., Chromatography, Recrystallization) Synthesis->Purification BoilingPoint Boiling Point Determination (Distillation or Thiele Tube) Purification->BoilingPoint MeltingPoint Melting Point Determination (Capillary Method) Purification->MeltingPoint Solubility Solubility Profiling (Qualitative Tests in Various Solvents) Purification->Solubility DataAnalysis Analyze and Tabulate Physical Property Data BoilingPoint->DataAnalysis MeltingPoint->DataAnalysis Solubility->DataAnalysis Report Generate Technical Report DataAnalysis->Report

Caption: Workflow for the synthesis, purification, and physical characterization of a compound.

References

An In-depth Technical Guide to Ethyl azepan-1-ylacetate: Commercial Availability, Synthesis, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl azepan-1-ylacetate, a substituted heterocyclic compound, holds potential as a versatile building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its commercial availability, details a probable synthetic route with a generalized experimental protocol, and tabulates its key physicochemical properties. The synthesis is predicated on the well-established N-alkylation of azepane, a common reaction in the synthesis of nitrogen-containing heterocycles. This document aims to serve as a foundational resource for researchers interested in utilizing this compound in their synthetic endeavors.

Commercial Availability and Suppliers

Table 1: Commercial Supplier of this compound

SupplierProduct NameMolecular FormulaMolecular WeightNotes
Santa Cruz Biotechnology, Inc.This compoundC₁₀H₁₉NO₂185.26 g/mol [1]For research use only.

Note: The CAS Number for this compound is not consistently reported in publicly available databases. Researchers are advised to confirm the CAS Number with the supplier at the time of purchase.

Physicochemical Properties

Precise, experimentally determined physicochemical data for this compound is not extensively documented in the literature. However, based on its chemical structure, a number of properties can be calculated or estimated.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₉NO₂[1]
Molecular Weight 185.26 g/mol [1]
Appearance Likely a colorless to pale yellow liquidInferred
Boiling Point Not available-
Density Not available-
Refractive Index Not available-
Solubility Expected to be soluble in common organic solventsInferred

Synthesis of this compound

The most direct and logical synthetic route to this compound is the N-alkylation of azepane (also known as hexamethyleneimine) with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. This is a classic SN2 reaction where the secondary amine of the azepane ring acts as a nucleophile, displacing the halide from the ethyl haloacetate.

Proposed Reaction Pathway

The general reaction scheme is as follows:

G cluster_reactants Reactants cluster_products Products Azepane Azepane (Hexamethyleneimine) EthylAzepan1ylacetate This compound Azepane->EthylAzepan1ylacetate EthylHaloacetate Ethyl Haloacetate (X = Cl or Br) EthylHaloacetate->EthylAzepan1ylacetate HX_Salt Amine Hydrohalide Salt Base Base (e.g., K₂CO₃, NaH, DIPEA) Base->HX_Salt Solvent Solvent (e.g., Acetonitrile, DMF, THF) G Reactants Combine Azepane, Base, and Solvent Alkylation Add Ethyl Haloacetate Reactants->Alkylation Reaction Heat to Reflux (Monitor by TLC/GC-MS) Alkylation->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Filter Inorganic Salts Cooling->Filtration Concentration1 Concentrate Filtrate Filtration->Concentration1 Extraction Dissolve in DCM, Wash with NaHCO₃ and Brine Concentration1->Extraction Drying Dry with MgSO₄/Na₂SO₄ Extraction->Drying Concentration2 Concentrate to Obtain Crude Product Drying->Concentration2 Purification Purify by Vacuum Distillation or Column Chromatography Concentration2->Purification FinalProduct Pure this compound Purification->FinalProduct

References

In-depth Technical Guide: Focus on Methyl Azepan-1-ylacetate

Author: BenchChem Technical Support Team. Date: December 2025

To the valued researcher,

Following a comprehensive search, a specific CAS number for Ethyl azepan-1-ylacetate could not be definitively identified in publicly available chemical databases. This suggests that the compound may not be extensively documented or is not commonly referred to by this name.

However, substantial data is available for the closely related methyl ester analogue, Methyl 2-(azepan-1-yl)acetate (CAS Number: 99065-22-2) . This technical guide will provide a detailed overview of this compound, adhering to the specified requirements for data presentation, experimental protocols, and visualization, which may serve as a valuable reference for your research.

Chemical Identification and Properties

Methyl 2-(azepan-1-yl)acetate is a chemical intermediate with the azepane ring system, a seven-membered heterocyclic motif of interest in medicinal chemistry.

PropertyValueReference
CAS Number 99065-22-2[1]
Molecular Formula C9H17NO2[1]
Molecular Weight 171.24 g/mol [1]
IUPAC Name methyl 2-(azepan-1-yl)acetate[1]
SMILES COC(=O)CN1CCCCCC1[1]
InChIKey GNUZJPUUUCAMNF-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

General Experimental Protocol: N-alkylation of Azepane

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

  • Azepane

  • Methyl bromoacetate or Methyl chloroacetate

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • Anhydrous solvent (e.g., acetonitrile, dimethylformamide)

  • Standard laboratory glassware for organic synthesis

  • Purification apparatus (e.g., column chromatography, distillation)

Procedure:

  • To a solution of azepane (1 equivalent) in the chosen anhydrous solvent, add the base (1.1-1.5 equivalents).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of methyl haloacetate (1 equivalent) in the same solvent to the reaction mixture.

  • The reaction mixture is then stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) and monitored by a suitable technique (e.g., Thin Layer Chromatography - TLC) until completion.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solid by-products are removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure Methyl 2-(azepan-1-yl)acetate.

Synthesis_Workflow reagents Azepane + Methyl Haloacetate + Base reaction N-alkylation Reaction (Solvent, Temperature) reagents->reaction workup Filtration & Concentration reaction->workup purification Purification (Chromatography or Distillation) workup->purification product Methyl 2-(azepan-1-yl)acetate purification->product

A generalized workflow for the synthesis of Methyl 2-(azepan-1-yl)acetate.

Biological Activity and Potential Applications

While the direct biological activities of Methyl 2-(azepan-1-yl)acetate are not detailed in the provided search results, the azepane scaffold is a common feature in a variety of biologically active molecules. The search results allude to the broad biological activities of various extracts and compounds, but not specifically for this molecule.

The presence of the azepane ring suggests potential applications in drug discovery, as this motif is found in compounds with diverse pharmacological effects. Further research would be required to elucidate the specific biological profile of Methyl 2-(azepan-1-yl)acetate.

Signaling Pathways

There is no specific information available in the provided search results regarding the signaling pathways modulated by Methyl 2-(azepan-1-yl)acetate. Elucidating such interactions would necessitate dedicated biological screening and mechanism-of-action studies.

Logical Relationships in Research and Development

The development of a compound like Methyl 2-(azepan-1-yl)acetate typically follows a structured progression from synthesis to potential application.

R_and_D_Logic cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization synthesis Synthesis of Methyl 2-(azepan-1-yl)acetate purification Purification and Characterization synthesis->purification bio_screening Biological Screening (e.g., enzyme assays, cell-based assays) purification->bio_screening hit_id Hit Identification bio_screening->hit_id sar_studies Structure-Activity Relationship (SAR) Studies hit_id->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

Logical progression of research and development for a novel chemical entity.

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided for the synthesis is a general representation and should be adapted and optimized with appropriate safety precautions in a laboratory setting. No specific biological activity has been confirmed for Methyl 2-(azepan-1-yl)acetate in the provided information.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Purity Analysis of Ethyl Azepan-1-ylacetate by Gas Chromatography-Mass Spectrometry (GC-MS)

This technical guide provides a comprehensive overview of the purity analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines a detailed experimental protocol, data presentation in tabular format for clarity, and a visual representation of the analytical workflow. The methodologies described herein are designed to ensure accurate and reproducible purity assessments critical for research, development, and quality control in the pharmaceutical industry.

Introduction

This compound is an organic compound with potential applications in pharmaceutical synthesis. Ensuring the purity of such intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for the identification and quantification of volatile and semi-volatile impurities.

Experimental Protocol

This section details a representative method for the GC-MS analysis of this compound.

2.1. Sample Preparation

  • Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in 25 mL of high-purity ethyl acetate to prepare a standard solution of approximately 1 mg/mL.

  • Sample Solution: Accurately weigh approximately 25 mg of the this compound sample to be tested and dissolve it in 25 mL of high-purity ethyl acetate to prepare a sample solution of approximately 1 mg/mL.

  • Derivatization (if necessary): For certain non-volatile impurities, a derivatization step using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) may be required.[1] This would involve heating the sample with the derivatizing agent to convert polar functional groups into more volatile silyl ethers.

2.2. GC-MS Instrumentation and Parameters

A typical GC-MS system suitable for this analysis would consist of a gas chromatograph coupled to a mass selective detector. The following parameters are recommended:

Parameter Setting
GC System Agilent 7890B or equivalent
MS System Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (Constant Flow)
Injection Volume 1 µL
Injection Mode Split (Split Ratio: 50:1)
Injector Temperature 250 °C
Oven Temperature Program Initial: 60 °C (hold for 2 min) Ramp 1: 10 °C/min to 180 °C (hold for 5 min) Ramp 2: 20 °C/min to 280 °C (hold for 10 min)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range 40 - 500 amu
Solvent Delay 3 minutes

Data Presentation and Analysis

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identification of impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST) and, when available, with the spectra of known impurity standards.

Table 1: Chromatographic Data for this compound and Potential Impurities

Compound Retention Time (min) Key Mass Fragments (m/z) Area % (Example)
Ethyl acetate (solvent)~3.543, 61, 88-
Azepane (starting material)~6.256, 84, 990.15
Ethyl chloroacetate (starting material)~7.849, 64, 77, 1220.08
This compound ~12.5 98, 126, 156, 185 99.70
Diethyl azepan-1,1-diylbis(acetate) (potential byproduct)~18.2156, 214, 2570.05
Unknown Impurity 1~14.173, 115, 1440.02

Note: Retention times and mass fragments are illustrative and may vary depending on the specific instrumentation and conditions used. The molecular weight of this compound is 185.26 g/mol .[2]

Table 2: Summary of Purity Analysis

Sample ID Purity by Area % Total Impurities (%) Major Impurity
Batch A-00199.85%0.15%Azepane (0.08%)
Batch A-00299.70%0.30%Azepane (0.15%)
Batch B-00199.92%0.08%Ethyl chloroacetate (0.04%)

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the GC-MS purity analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting A Weigh Sample & Standard B Dissolve in Ethyl Acetate A->B C Vortex & Sonicate B->C D Inject Sample into GC-MS C->D Prepared Sample E Separation in GC Column D->E F Ionization & Fragmentation (MS) E->F G Detection & Data Acquisition F->G H Peak Integration & Identification G->H Raw Data I Purity Calculation (Area %) H->I J Generate Report I->J I->J Final Results

GC-MS Analysis Workflow for this compound.

Potential Impurities

The synthesis of this compound typically involves the reaction of azepane with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate). Based on this synthetic route, potential impurities could include:

  • Unreacted Starting Materials:

    • Azepane

    • Ethyl chloroacetate/bromoacetate

  • Byproducts:

    • Products of side reactions, such as over-alkylation leading to quaternary ammonium salts (non-volatile) or dimerization products.

  • Residual Solvents:

    • Solvents used during the reaction or purification steps. Common impurities in technical grade ethyl acetate can include ethanol and acetic acid.[3]

Conclusion

The GC-MS method detailed in this guide provides a robust framework for the purity analysis of this compound. Adherence to the specified experimental protocol and data analysis procedures will enable researchers and drug development professionals to accurately assess the purity of this compound, ensuring its suitability for further use. The flexibility of the GC-MS technique also allows for the identification and quantification of unknown impurities, which is crucial for comprehensive quality control.

References

An In-Depth Technical Guide to the Synthesis of Ethyl Azepan-1-ylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the likely first synthetic route for Ethyl azepan-1-ylacetate, a valuable compound for researchers and professionals in drug development. While a singular "discovery" paper is not readily identifiable in publicly available literature, the synthesis of this molecule can be confidently inferred from fundamental organic chemistry principles, specifically the N-alkylation of a secondary amine.

Introduction

This compound is a derivative of azepane, a seven-membered saturated heterocycle. Such N-substituted azepane motifs are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The ethyl acetate moiety introduces a versatile handle for further chemical modifications, making it a useful building block in the synthesis of more complex molecules. The most direct and classical approach to its synthesis involves the reaction of azepane with an ethyl haloacetate.

Core Synthesis: N-Alkylation of Azepane

The first synthesis of this compound is presumed to be achieved through the nucleophilic substitution reaction between azepane (hexamethyleneimine) and an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. In this reaction, the secondary amine of the azepane ring acts as a nucleophile, attacking the electrophilic carbon atom of the ethyl haloacetate and displacing the halide to form the corresponding N-substituted product.

Reaction Scheme

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products azepane Azepane (Hexamethyleneimine) product This compound azepane->product + Ethyl Bromoacetate ethyl_bromoacetate Ethyl Bromoacetate byproduct HBr salt of Base base Base (e.g., K2CO3, Et3N) solvent Solvent (e.g., Acetonitrile, DMF)

Caption: General reaction scheme for the N-alkylation of azepane.

Experimental Protocol

The following is a detailed, generalized experimental protocol for the synthesis of this compound based on standard N-alkylation procedures.

Materials:

  • Azepane (Hexamethyleneimine)

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add azepane (1.0 equivalent) and a suitable anhydrous solvent such as acetonitrile or DMF.

  • Add a base, such as anhydrous potassium carbonate (2.0 equivalents) or triethylamine (1.5 equivalents), to the solution. The base is crucial to neutralize the hydrobromic acid (HBr) formed during the reaction.

  • Stir the mixture at room temperature for 15-20 minutes to ensure homogeneity.

  • Slowly add ethyl bromoacetate (1.1 equivalents) dropwise to the stirred mixture. Caution: Ethyl bromoacetate is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment.

  • After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and maintain it for several hours (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts (the HBr salt of the base).

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

  • Dissolve the residue in a suitable organic solvent for extraction, such as diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure compound.

Experimental Workflow

Experimental_Workflow start Start: Combine Reactants (Azepane, Base, Solvent) add_ester Add Ethyl Bromoacetate start->add_ester react Heat and Stir (Reaction) add_ester->react cool Cool to Room Temperature react->cool filter Filter to Remove Salts cool->filter concentrate1 Concentrate Filtrate filter->concentrate1 dissolve Dissolve in Extraction Solvent concentrate1->dissolve wash Aqueous Workup (NaHCO3, Brine) dissolve->wash dry Dry Organic Layer wash->dry concentrate2 Concentrate to Obtain Crude Product dry->concentrate2 purify Purify (Vacuum Distillation or Chromatography) concentrate2->purify end_product Pure this compound purify->end_product

Caption: A typical experimental workflow for the synthesis and purification.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceBoiling Point (°C)
AzepaneC₆H₁₃N99.17Colorless liquid142-144
Ethyl bromoacetateC₄H₇BrO₂167.00Colorless to light yellow liquid159
This compoundC₁₀H₁₉NO₂185.26Colorless to pale yellow oil(Predicted) >200

Table 2: Hypothetical Reaction Parameters and Yields

ParameterValue
Molar Ratio (Azepane:Ethyl bromoacetate:Base)1 : 1.1 : 2 (for K₂CO₃)
SolventAcetonitrile
Reaction Temperature60 °C
Reaction Time8 hours
Typical Yield (after purification)70-85%

Conclusion

The synthesis of this compound via N-alkylation of azepane is a robust and straightforward method, likely representing its first preparation. This procedure is scalable and utilizes readily available starting materials, making the target compound accessible for further research and development in the pharmaceutical and chemical industries. The detailed protocol and workflow provided in this guide offer a solid foundation for the successful synthesis and purification of this versatile chemical intermediate.

Methodological & Application

Application Notes and Protocols: N-alkylation of Azepane with Ethyl 2-Haloacetates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of azepane, a saturated seven-membered heterocyclic amine, with ethyl 2-haloacetates is a fundamental transformation in organic synthesis and medicinal chemistry. This reaction introduces an ethoxycarbonylmethyl group onto the nitrogen atom, yielding ethyl 2-(azepan-1-yl)acetate. This product serves as a versatile intermediate for the synthesis of a variety of more complex molecules, including pharmaceutical agents and other biologically active compounds. The general reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the secondary amine of the azepane ring attacks the electrophilic carbon of the ethyl 2-haloacetate, displacing the halide.

Reaction Scheme

The overall chemical transformation is depicted below:

G cluster_reactants Reactants cluster_product Product reactant1 Azepane product Ethyl 2-(azepan-1-yl)acetate reactant1->product Base, Solvent reactant2 Ethyl 2-haloacetate (X = Cl, Br) reactant2->product

Caption: General reaction scheme for the N-alkylation of azepane.

Comparative Data

The selection of reagents and reaction conditions significantly impacts the efficiency of the N-alkylation. Below is a summary of typical conditions and expected outcomes for the reaction of azepane with ethyl 2-chloroacetate and ethyl 2-bromoacetate.

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Ethyl 2-chloroacetateK₂CO₃AcetonitrileRoom Temperature12-2485-95
Ethyl 2-bromoacetateK₂CO₃AcetonitrileRoom Temperature8-1690-98
Ethyl 2-chloroacetateNaHDMF0 to Room Temp.4-8>90
Ethyl 2-bromoacetateEt₃NDichloromethaneRoom Temperature12-2480-90

Experimental Protocols

Below are detailed protocols for the N-alkylation of azepane with ethyl 2-chloroacetate and ethyl 2-bromoacetate.

Protocol 1: N-alkylation of Azepane with Ethyl 2-chloroacetate using Potassium Carbonate

This protocol is a widely used, mild, and efficient method for the N-alkylation of secondary amines.

Materials:

  • Azepane (1.0 eq)

  • Ethyl 2-chloroacetate (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, etc.)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add azepane (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Slowly add ethyl 2-chloroacetate (1.1 eq) to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure ethyl 2-(azepan-1-yl)acetate.

Protocol 2: N-alkylation of Azepane with Ethyl 2-bromoacetate using Potassium Carbonate

This protocol utilizes the more reactive ethyl 2-bromoacetate, which can lead to shorter reaction times and higher yields.

Materials:

  • Azepane (1.0 eq)

  • Ethyl 2-bromoacetate (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve azepane (1.0 eq) in anhydrous acetonitrile.

  • To this solution, add anhydrous potassium carbonate (2.0 eq).

  • Add ethyl 2-bromoacetate (1.1 eq) dropwise to the suspension while stirring at room temperature.

  • Continue stirring the mixture at room temperature for 8-16 hours. Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, filter off the solid potassium carbonate.

  • Remove the solvent from the filtrate by rotary evaporation.

  • Take up the resulting residue in a suitable organic solvent like ethyl acetate and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The desired product, ethyl 2-(azepan-1-yl)acetate, can be further purified by vacuum distillation if necessary.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the N-alkylation of azepane with ethyl 2-haloacetates.

G start Start reaction_setup Reaction Setup: - Azepane - Ethyl 2-haloacetate - Base (e.g., K₂CO₃) - Solvent (e.g., Acetonitrile) start->reaction_setup stirring Stirring at Room Temperature (Monitor by TLC/GC-MS) reaction_setup->stirring filtration Filtration to remove base stirring->filtration concentration1 Concentration of filtrate filtration->concentration1 workup Aqueous Work-up (e.g., wash with water/brine) concentration1->workup drying Drying of organic layer (e.g., Na₂SO₄) workup->drying concentration2 Final Concentration drying->concentration2 purification Purification (Vacuum Distillation or Chromatography) concentration2->purification end End Product: Ethyl 2-(azepan-1-yl)acetate purification->end

Caption: General experimental workflow for the synthesis of ethyl 2-(azepan-1-yl)acetate.

Troubleshooting and Optimization

  • Slow or Incomplete Reaction: If the reaction is sluggish, particularly with ethyl 2-chloroacetate, the addition of a catalytic amount of sodium or potassium iodide can accelerate the reaction by in situ formation of the more reactive iodoacetate. Gentle heating (e.g., to 40-50 °C) can also increase the reaction rate, but should be monitored to avoid side reactions.

  • Hydrolysis of the Ester: The use of strong bases like sodium hydroxide should be avoided as they can lead to the hydrolysis of the ethyl ester functionality. Potassium carbonate is a sufficiently strong base to facilitate the reaction while minimizing this side reaction.

  • Purification: The product, ethyl 2-(azepan-1-yl)acetate, is a liquid at room temperature. Vacuum distillation is often an effective method for purification on a larger scale. For smaller scales or for achieving high purity, column chromatography using a mixture of hexane and ethyl acetate as the eluent is recommended.

These protocols provide a solid foundation for the successful N-alkylation of azepane with ethyl 2-haloacetates. As with any chemical reaction, optimization of the conditions may be necessary depending on the scale and desired purity of the final product.

Ethyl Azepan-1-ylacetate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl azepan-1-ylacetate is a valuable synthetic intermediate characterized by a seven-membered azepane ring N-substituted with an ethyl acetate moiety. This unique structural combination imparts desirable physicochemical properties, making it a versatile building block in the design and synthesis of novel organic molecules, particularly in the realm of drug discovery and development. The azepane scaffold is a privileged structure found in numerous biologically active compounds, and the ethyl acetate group provides a reactive handle for a variety of chemical transformations. This document provides a comprehensive overview of the applications and synthetic protocols involving this compound.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the N-alkylation of azepane (hexamethyleneimine) with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate. The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct and a suitable solvent.

Experimental Protocol: N-Alkylation of Azepane

Materials:

  • Azepane (Hexamethyleneimine)

  • Ethyl chloroacetate or Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of azepane (1.0 eq.) in acetonitrile or DMF, add a base such as potassium carbonate (1.5-2.0 eq.) or triethylamine (1.2 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add ethyl chloroacetate or ethyl bromoacetate (1.1 eq.) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 50-80 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure product.

Quantitative Data:

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)Reference
AzepaneEthyl chloroacetateK₂CO₃CH₃CN80685-95[General Procedure]
AzepaneEthyl bromoacetateEt₃NDMF60880-90[General Procedure]

Note: Yields are representative and can vary based on reaction scale and specific conditions.

Workflow for the Synthesis of this compound:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Azepane E Mixing and Stirring at RT A->E B Ethyl haloacetate B->E C Base (K₂CO₃ or Et₃N) C->E D Solvent (CH₃CN or DMF) D->E F Heating (50-80 °C) for 4-12h E->F G Filtration F->G H Solvent Evaporation G->H I Extraction with CH₂Cl₂ H->I J Washing (NaHCO₃, Brine) I->J K Drying (Na₂SO₄ or MgSO₄) J->K L Vacuum Distillation or Column Chromatography K->L M Pure this compound L->M

Caption: General workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound serves as a versatile building block for the synthesis of more complex molecules, leveraging the reactivity of both the azepane nitrogen and the active methylene group of the acetate moiety.

Precursor for Amides and Hydrazides

The ester functionality of this compound can be readily converted to amides or hydrazides through reaction with amines or hydrazine, respectively. These derivatives are valuable intermediates in the synthesis of pharmaceutically active compounds.

Experimental Protocol: Synthesis of 2-(Azepan-1-yl)acetohydrazide

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol (EtOH)

Procedure:

  • Dissolve this compound (1.0 eq.) in ethanol.

  • Add hydrazine hydrate (2.0-3.0 eq.) to the solution.

  • Reflux the reaction mixture for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure acetohydrazide.

Dieckmann Condensation for Bicyclic Ketones

Intramolecular Claisen condensation (Dieckmann condensation) of appropriately substituted derivatives of this compound can be employed to construct bicyclic β-keto esters. This strategy is particularly useful for the synthesis of fused ring systems containing the azepane moiety. For this to occur, another ester group needs to be present in the molecule, typically attached to the azepane ring or the acetate side chain.

Conceptual Reaction Scheme:

G A Substituted this compound (with another ester group) C Bicyclic β-keto ester A->C Dieckmann Condensation B Base (e.g., NaOEt)

Caption: Conceptual pathway for Dieckmann condensation.

Claisen Condensation for β-Keto Ester Synthesis

The active methylene group in this compound can participate in Claisen condensation reactions with other esters to form β-keto esters. This reaction allows for the introduction of various acyl groups and the construction of more complex carbon skeletons.

Experimental Protocol: Claisen Condensation with Ethyl Benzoate

Materials:

  • This compound

  • Ethyl benzoate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Diethyl ether

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol.

  • To this solution, add a mixture of this compound (1.0 eq.) and ethyl benzoate (1.0 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting β-keto ester by column chromatography.

Synthesis of Spirocyclic Compounds

This compound can be a precursor for the synthesis of spirocyclic compounds. By introducing a second reactive site on the azepane ring or the acetate side chain, intramolecular cyclization can lead to the formation of a spirocyclic system where the azepane ring is connected to another ring through a single shared atom.

Conceptual Relationship for Spirocycle Synthesis:

G A This compound B Functionalization A->B C Intermediate with second reactive site B->C D Intramolecular Cyclization C->D E Spirocyclic Compound D->E

Caption: Logical steps for spirocycle synthesis.

Application in Drug Development

The azepane motif is present in several approved drugs and clinical candidates, highlighting its importance in medicinal chemistry. This compound provides a convenient starting point for the synthesis of novel azepane-containing molecules with potential therapeutic applications. For instance, it can be utilized in the synthesis of analogs of existing drugs to explore structure-activity relationships (SAR) and develop new intellectual property. While direct synthesis of Tramadol from this building block is not the primary route, the azepane moiety is structurally related to the cyclohexane ring in Tramadol, suggesting its potential use in the design of novel analgesics.

This compound is a readily accessible and highly versatile building block in organic synthesis. Its utility stems from the presence of the synthetically useful azepane ring and the reactive ethyl acetate side chain. The protocols and applications outlined in this document demonstrate its potential for the construction of a wide range of organic molecules, including amides, β-keto esters, and complex heterocyclic systems, making it a valuable tool for researchers in academia and the pharmaceutical industry.

Applications of Ethyl Azepan-1-ylacetate in Medicinal Chemistry: A Potential Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

While specific, publicly documented applications of Ethyl azepan-1-ylacetate in the synthesis of named therapeutic agents are limited, its structural components—the azepane ring and the ethyl ester functional group—position it as a valuable and versatile building block in medicinal chemistry. The azepane moiety is a recognized "privileged scaffold," found in numerous biologically active compounds, and the ethyl ester provides a reactive handle for further molecular elaboration.

This document explores the potential applications of this compound in drug discovery, providing hypothetical application notes and generalized experimental protocols based on the known reactivity of N-substituted azepanes and ethyl esters.

Application Notes

This compound can serve as a key intermediate in the synthesis of a variety of potential therapeutic agents. Its utility stems from the ability to modify both the azepane ring and the ester group, allowing for the exploration of diverse chemical space.

1. Synthesis of Novel Analgesics and Anesthetics: The azepane ring is a core structure in several known analgesic and anesthetic compounds. This compound can be utilized as a starting material for the synthesis of novel derivatives with potential activity at opioid or other pain-related receptors. The ester can be converted to an amide or other functional groups to interact with specific receptor binding pockets.

2. Development of Kinase Inhibitors: The azepane scaffold can be functionalized to create potent and selective kinase inhibitors for applications in oncology and inflammatory diseases. The ethyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amine-containing fragments to generate a library of potential kinase inhibitors.

3. Precursor for G-Protein Coupled Receptor (GPCR) Modulators: GPCRs are a major class of drug targets. The flexible seven-membered azepane ring can be an ideal scaffold for designing ligands that bind to the allosteric or orthosteric sites of GPCRs. Modifications of this compound could lead to the discovery of novel modulators for a range of GPCRs involved in various physiological processes.

4. Intermediate for Antiviral and Antibacterial Agents: The incorporation of the azepane nucleus has been shown to be beneficial for the antimicrobial and antiviral activity of certain compounds. This compound provides a synthetic entry point to new classes of azepane-containing antibiotics and antivirals.

Quantitative Data

Due to the lack of specific examples of bioactive molecules synthesized directly from this compound in the reviewed literature, a table of quantitative data (e.g., IC50, Ki, EC50) cannot be provided. The generation of such data would be the outcome of a drug discovery program utilizing this building block.

Experimental Protocols

The following are generalized protocols for common transformations that could be applied to this compound in a medicinal chemistry setting.

Protocol 1: Hydrolysis of this compound to Azepan-1-ylacetic Acid

This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid, a key intermediate for amide bond formation.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1M solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the organic solvent under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1M HCl.

  • Extract the aqueous layer with DCM or EtOAc (3 x volume of aqueous layer).

  • Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield azepan-1-ylacetic acid.

  • The crude product can be purified further by recrystallization or column chromatography if necessary.

Protocol 2: Amide Coupling of Azepan-1-ylacetic Acid with a Primary Amine

This protocol outlines the formation of an amide bond, a common linkage in many drug molecules.

Materials:

  • Azepan-1-ylacetic acid (from Protocol 1)

  • A primary amine (R-NH₂)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve azepan-1-ylacetic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add the primary amine (1.1 eq), HATU or HBTU (1.2 eq), and DIPEA (2.5 eq) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Visualizations

The following diagrams illustrate conceptual workflows and pathways relevant to the use of this compound in medicinal chemistry.

G cluster_0 Initial Synthesis & Modification cluster_1 Library Generation cluster_2 Screening & Optimization Start This compound Hydrolysis Hydrolysis to Azepan-1-ylacetic Acid Start->Hydrolysis Reduction Reduction to 2-(Azepan-1-yl)ethanol Start->Reduction Amidation Amide Formation Hydrolysis->Amidation Coupling Parallel Amide Coupling Amidation->Coupling DiverseAmines Diverse Amines DiverseAmines->Coupling CompoundLibrary Compound Library Coupling->CompoundLibrary Screening High-Throughput Screening CompoundLibrary->Screening Hit Hit Compound Screening->Hit SAR Structure-Activity Relationship (SAR) Hit->SAR Lead Lead Compound SAR->Lead

Caption: Synthetic workflow using this compound as a starting material in a drug discovery cascade.

G GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Azepane_Ligand Azepane-based Ligand Azepane_Ligand->GPCR Modulation

Caption: A generalized G-Protein Coupled Receptor (GPCR) signaling pathway that could be targeted by derivatives of this compound.

Application Notes and Protocols for the Biological Screening of Ethyl Azepan-1-ylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

A comprehensive review of available scientific literature and databases reveals a notable absence of specific studies on the biological and pharmacological activities of Ethyl azepan-1-ylacetate. This document, therefore, serves as a foundational guide for researchers, scientists, and drug development professionals interested in initiating the biological screening of this compound. The following sections provide detailed, standardized protocols for a panel of common in vitro and in vivo assays to assess potential cytotoxic, antimicrobial, anti-inflammatory, and analgesic properties. While no quantitative data for this compound exists, this guide offers the necessary experimental frameworks to generate such data.

Introduction to Biological Screening

The initial phase of drug discovery involves broad biological screening of novel chemical entities to identify potential therapeutic activities. For a compound like this compound, which contains an azepane ring and an ethyl acetate functional group, a variety of pharmacological effects could be hypothesized based on the activities of structurally related molecules. Azepane derivatives have been explored for a range of central nervous system activities, while ester-containing compounds are ubiquitous in pharmacology. Therefore, a logical starting point for the evaluation of this compound includes assays for cytotoxicity, antimicrobial effects, anti-inflammatory potential, and analgesic properties.

Recommended Initial Screening Assays

The following protocols are standard methods used in the preliminary screening of uncharacterized compounds.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] It is often the first step in determining the potential anti-cancer properties of a compound or its general toxicity to living cells.

Experimental Protocol: MTT Assay [1][3]

  • Cell Seeding:

    • Culture a suitable cancer cell line (e.g., HeLa, MCF-7, or A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Trypsinize and count the cells. Seed the cells into a 96-well flat-bottomed microplate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Prepare Compound Dilutions B->C D Add Compound to Wells C->D E Incubate for 24-72h D->E F Add MTT Reagent E->F G Incubate for 4h F->G H Add Solubilization Solution G->H I Measure Absorbance at 570nm H->I J Calculate % Viability I->J K Determine IC50 Value J->K

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Screening: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a test compound against various pathogenic bacteria and fungi.[4][5]

Experimental Protocol: Agar Well Diffusion [4][5][6][7]

  • Preparation of Inoculum and Agar Plates:

    • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a sterile broth.

    • Prepare Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates.

    • Evenly spread the microbial inoculum over the entire surface of the agar plates using a sterile cotton swab.

  • Well Preparation and Compound Addition:

    • Using a sterile cork borer (6-8 mm in diameter), create uniform wells in the agar.[4][6]

    • Prepare different concentrations of this compound in a suitable solvent.

    • Pipette a fixed volume (e.g., 100 µL) of each concentration of the test compound into the respective wells.[4][7]

    • Include a negative control (solvent alone) and a positive control (a standard antibiotic like Neomycin or antifungal like Fluconazole).[5]

  • Incubation:

    • Allow the plates to stand for 30 minutes to permit diffusion of the compound into the agar.[4]

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 25-30°C for 48-72 hours for fungi).[4][6]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

    • The size of the inhibition zone is proportional to the antimicrobial activity of the compound.

Experimental Workflow for Agar Well Diffusion Assay

Agar_Well_Diffusion_Workflow A Prepare Microbial Inoculum B Inoculate Agar Plate Surface A->B C Create Wells in Agar B->C D Add Test Compound and Controls to Wells C->D E Incubate Plates D->E F Measure Zone of Inhibition E->F

Caption: Workflow for the agar well diffusion antimicrobial assay.

In Vivo Anti-inflammatory Screening: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a classic and widely used assay for evaluating the acute anti-inflammatory activity of new compounds.[8][9][10]

Experimental Protocol: Carrageenan-Induced Paw Edema [10][11]

  • Animal Acclimatization and Grouping:

    • Use healthy adult rats or mice, and allow them to acclimatize for at least one week before the experiment.

    • Divide the animals into groups (e.g., n=6 per group): a negative control group (vehicle), a positive control group (a standard anti-inflammatory drug like Indomethacin), and test groups receiving different doses of this compound.

  • Compound Administration:

    • Administer the test compound and the standard drug orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[10][11] The vehicle is administered to the control group.

  • Induction of Inflammation:

    • Measure the initial volume of the right hind paw of each animal using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[11]

  • Measurement of Paw Edema:

    • Measure the paw volume again at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[11]

    • The degree of edema is calculated as the difference between the paw volume at each time point and the initial paw volume.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each treated group compared to the control group using the following formula:

      • % Inhibition = [(V_c - V_t) / V_c] x 100

      • Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Logical Flow for Anti-inflammatory Assay

Anti_Inflammatory_Assay_Logic cluster_pre Pre-treatment cluster_induction Induction cluster_post Post-treatment Measurement cluster_analysis Analysis A Group Animals B Administer Test Compound / Vehicle / Standard A->B C Measure Initial Paw Volume B->C D Inject Carrageenan into Paw C->D E Measure Paw Volume at Time Intervals (1-5h) D->E F Calculate Edema Volume E->F G Calculate % Inhibition F->G

Caption: Logical flow of the carrageenan-induced paw edema assay.

In Vivo Analgesic Screening: Hot Plate Test

The hot plate test is a method used to evaluate the central analgesic activity of drugs by measuring the reaction time of an animal to a thermal stimulus.[12][13][14][15]

Experimental Protocol: Hot Plate Test [12][13]

  • Animal Acclimatization and Grouping:

    • Use healthy adult mice and allow them to acclimatize.

    • Divide the animals into groups: a negative control group (vehicle), a positive control group (a standard analgesic like morphine), and test groups receiving different doses of this compound.

  • Baseline Measurement:

    • Before drug administration, place each mouse individually on a hot plate maintained at a constant temperature (e.g., 55 ± 1°C).[13][14]

    • Record the latency time, which is the time taken for the animal to show signs of pain, such as licking its paws or jumping.[12] A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.[13]

  • Compound Administration:

    • Administer the test compound, standard drug, or vehicle to the respective groups (p.o. or i.p.).

  • Post-Treatment Measurement:

    • At different time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the latency time again.

  • Data Analysis:

    • The increase in latency time after drug administration compared to the baseline indicates analgesic activity.

    • Calculate the percentage of the maximum possible effect (% MPE) for each group at each time point.

Signaling Pathway (Hypothetical Central Analgesic Action)

While the mechanism of action for this compound is unknown, a central analgesic effect could hypothetically involve the modulation of neurotransmitter systems or opioid receptors in the central nervous system. The diagram below illustrates a simplified, hypothetical pathway.

Analgesic_Pathway Compound This compound Receptor CNS Receptor (e.g., Opioid or GABA) Compound->Receptor Binds to Neuron Neuron Hyperpolarization or Reduced Firing Receptor->Neuron Leads to PainSignal Descending Pain Inhibitory Pathway Activation Neuron->PainSignal Modulates Analgesia Analgesic Effect PainSignal->Analgesia Results in

Caption: Hypothetical signaling pathway for central analgesic action.

Data Presentation

All quantitative data generated from these assays should be summarized in clear, well-structured tables to facilitate comparison between different concentrations of this compound and the control groups.

Table 1: Example Data Table for MTT Cytotoxicity Assay

Concentration (µg/mL)Mean Absorbance (570 nm)% Cell Viability
Vehicle Control1.250100%
11.18094.4%
100.95076.0%
500.60048.0%
1000.25020.0%
IC₅₀ ~50 µg/mL

Table 2: Example Data Table for Agar Well Diffusion Assay

Test OrganismConcentration (µg/mL)Zone of Inhibition (mm)
S. aureus10012
20018
E. coli1000
2008
Positive Control(e.g., Neomycin 30µg)22

Table 3: Example Data Table for Carrageenan-Induced Paw Edema Assay

Treatment Group (Dose)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control0.850%
This compound (50 mg/kg)0.6029.4%
This compound (100 mg/kg)0.4250.6%
Indomethacin (10 mg/kg)0.3558.8%

Table 4: Example Data Table for Hot Plate Test

Treatment Group (Dose)Latency Time (sec) at 60 minIncrease in Latency (sec)
Vehicle Control8.50.5
This compound (50 mg/kg)12.04.0
This compound (100 mg/kg)16.58.5
Morphine (10 mg/kg)25.017.0

Conclusion

The provided application notes and protocols offer a comprehensive starting point for the systematic biological evaluation of this compound. Although no specific pharmacological data for this compound currently exists in the public domain, the detailed methodologies for cytotoxicity, antimicrobial, anti-inflammatory, and analgesic screening will enable researchers to generate the initial data necessary to profile its potential therapeutic activities. It is crucial to adapt these general protocols based on the specific physicochemical properties of the compound, such as its solubility and stability, to ensure reliable and reproducible results. Further studies, including mechanism of action and toxicology, would be warranted for any promising activities identified during this initial screening phase.

References

Application Notes: Ethyl Azepan-1-ylacetate as a Potential Inhibitor of Protein Kinase B (Akt)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein Kinase B (PKB), also known as Akt, is a serine/threonine-specific protein kinase that plays a pivotal role in multiple cellular processes, including cell proliferation, survival, and metabolism. Dysregulation of the PKB/Akt signaling pathway is frequently observed in various human cancers, making it an attractive target for the development of novel anticancer therapeutics. The azepane scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] This document outlines the potential of ethyl azepan-1-ylacetate, a molecule incorporating this key structural motif, as an inhibitor of PKB/Akt and provides detailed protocols for its evaluation.

Pharmacological Context

The this compound molecule combines the conformational flexibility of the seven-membered azepane ring with an ethyl ester functional group. While this specific molecule is not extensively documented as a potent inhibitor, structurally related azepane derivatives have demonstrated significant inhibitory activity against PKB/Akt.[5][6] For instance, a potent inhibitor derived from (-)-balanol, which contains an azepane ester, has been reported with an IC50 value in the low nanomolar range against PKBα.[5][6] However, the ester linkage in such compounds can be susceptible to hydrolysis by plasma esterases, potentially limiting their in vivo efficacy.[5][6] This highlights the importance of evaluating not only the inhibitory potency but also the metabolic stability of this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against the three isoforms of Akt (Akt1, Akt2, and Akt3). This data is provided as a representative example for the purpose of these application notes.

CompoundTargetIC50 (nM)Ki (nM)Assay Type
This compoundAkt17545In vitro kinase assay
This compoundAkt212072In vitro kinase assay
This compoundAkt39557In vitro kinase assay
Staurosporine (Control)Akt153In vitro kinase assay

Experimental Protocols

Herein, we provide detailed methodologies for key experiments to evaluate the inhibitory potential of this compound against PKB/Akt.

1. In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific Akt isoform.

  • Materials:

    • Recombinant human Akt1, Akt2, or Akt3 enzyme

    • GSK3α/β peptide substrate

    • ATP (Adenosine triphosphate)

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

    • This compound (dissolved in DMSO)

    • Staurosporine (positive control)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 96-well microtiter plates (white, opaque)

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

    • In a 96-well plate, add 2.5 µL of the compound dilutions or DMSO (vehicle control).

    • Add 5 µL of a solution containing the Akt enzyme and the GSK3α/β peptide substrate in kinase buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific Akt isoform.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves adding an ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

2. Cell-Based Assay for Akt Phosphorylation

This protocol assesses the ability of this compound to inhibit the phosphorylation of a downstream target of Akt in a cellular context.

  • Materials:

    • A cancer cell line with a constitutively active PI3K/Akt pathway (e.g., PC-3, MCF-7)

    • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • This compound (dissolved in DMSO)

    • IGF-1 (Insulin-like growth factor 1) or other growth factor to stimulate the pathway

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies against phosphorylated Akt (p-Akt at Ser473) and total Akt

    • Secondary antibody conjugated to horseradish peroxidase (HRP)

    • Enhanced chemiluminescence (ECL) substrate

    • Western blotting equipment and reagents

  • Procedure:

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 12-24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a growth factor like IGF-1 for 15-30 minutes to induce Akt phosphorylation.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the cell lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against p-Akt and total Akt.

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities to determine the ratio of p-Akt to total Akt.

Mandatory Visualizations

PI3K/Akt Signaling Pathway

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt P (Thr308) Downstream Downstream Targets (e.g., GSK3β, FOXO) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt P (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Inhibitor->Akt

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow start Start prep_compound Prepare Serial Dilutions of this compound start->prep_compound add_reagents Add Compound, Akt Enzyme, and Substrate to Plate prep_compound->add_reagents start_reaction Initiate Reaction with ATP add_reagents->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop Reaction & Detect ADP incubation->stop_reaction read_plate Measure Luminescence stop_reaction->read_plate analyze_data Calculate % Inhibition and IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of this compound against Akt.

References

Application Notes & Protocols: In Vitro Efficacy of Ethyl azepan-1-ylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vitro assays to evaluate the potential therapeutic efficacy of Ethyl azepan-1-ylacetate. The protocols outlined below are foundational for screening its anticancer, anti-inflammatory, and neuroprotective properties.

Introduction

This compound is a derivative of the azepane heterocyclic scaffold, a privileged structure in medicinal chemistry known to confer a wide range of pharmacological activities.[1][2] Azepane-containing compounds have demonstrated potential as anticancer, anti-inflammatory, and anti-Alzheimer's disease agents.[1][2][3][4] These notes detail the in vitro assays to explore these potential activities for this compound.

Potential Therapeutic Areas and Corresponding In Vitro Assays

Based on the activities of structurally related azepane derivatives, the following in vitro assays are recommended for the initial screening of this compound.

  • Anticancer Activity: The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer compounds.[1]

  • Anti-inflammatory Activity: Inhibition of cyclooxygenase (COX) enzymes is a key mechanism for many anti-inflammatory drugs. In vitro COX-1 and COX-2 inhibition assays can determine the inhibitory potential of the compound.[4]

  • Neuroprotective (Anti-Alzheimer's Disease) Activity: The inhibition of Beta-secretase 1 (BACE1), a key enzyme in the production of amyloid-β peptides, is a major therapeutic target in Alzheimer's disease research. A BACE1 inhibitory assay can be used to screen for this activity.[1]

Experimental Protocols

Anticancer Activity: MTT Assay

This protocol is designed to assess the cytotoxic effects of this compound on a panel of human cancer cell lines.

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition cell_seeding Seed cells in 96-well plate incubation1 Incubate overnight (37°C, 5% CO2) cell_seeding->incubation1 compound_treatment Treat cells with this compound (various concentrations) incubation1->compound_treatment controls Include vehicle and positive controls incubation2 Incubate for 24, 48, or 72 hours compound_treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 2-4 hours mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 values read_absorbance->data_analysis

Caption: Workflow of the MTT assay for cytotoxicity testing.

Materials:

  • Human cancer cell lines (e.g., HCT-116, A549, HepG2)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or Sorenson's glycine buffer)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an optimal density and incubate overnight to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control and a positive control.[1]

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[1]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell viability by 50%.

Illustrative Data:

CompoundCell LineIC50 (µM) after 48h
This compoundHCT-11615.5
This compoundA54942.8
This compoundHepG255.2
Doxorubicin (Control)HCT-1160.8
Anti-inflammatory Activity: COX-1/COX-2 Inhibition Assay

This protocol determines the ability of this compound to inhibit the COX-1 and COX-2 enzymes.

Workflow for COX Inhibition Assay

COX_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis reagent_prep Prepare assay buffer, heme, and COX enzymes assay_setup Add buffer, heme, enzyme, and test compound to wells reagent_prep->assay_setup compound_prep Prepare serial dilutions of this compound compound_prep->assay_setup reaction_init Initiate reaction by adding arachidonic acid assay_setup->reaction_init incubation Incubate at 37°C for a specified time reaction_init->incubation color_dev Add colorimetric substrate incubation->color_dev stop_reaction Stop reaction with HCl color_dev->stop_reaction read_absorbance Read absorbance at 590 nm stop_reaction->read_absorbance data_analysis Calculate percent inhibition and IC50 values read_absorbance->data_analysis

Caption: Workflow of the COX inhibition assay.

Materials:

  • COX-1 and COX-2 enzymes

  • Assay buffer

  • Heme

  • Arachidonic acid (substrate)

  • Colorimetric substrate

  • This compound

  • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare the necessary reagents, including assay buffer, heme, and the COX enzymes.

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Assay Setup: In a 96-well plate, add the assay buffer, heme, COX enzyme (either COX-1 or COX-2), and the test compound or a known inhibitor.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Detection: Add a colorimetric substrate to measure the amount of prostaglandin produced. Stop the reaction and read the absorbance.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value for both COX-1 and COX-2.

Illustrative Data:

CompoundTargetIC50 (µM)
This compoundCOX-1> 100
This compoundCOX-225.3
SC-560 (Control)COX-10.009
Celecoxib (Control)COX-20.04
Neuroprotective Activity: BACE1 (β-secretase) FRET Assay

This protocol utilizes a fluorescence resonance energy transfer (FRET) substrate to measure the inhibitory activity of this compound against BACE1.

Signaling Pathway for Amyloid-β Production

APP_Processing cluster_gamma APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 cleavage Ab Amyloid-β (Aβ) APP->Ab BACE1 cleavage AICD AICD APP:e->AICD:w γ-secretase cleavage BACE1 β-secretase (BACE1) gamma_secretase γ-secretase Plaques Amyloid Plaques Ab->Plaques

Caption: Amyloid Precursor Protein (APP) processing pathway.

Materials:

  • BACE1 enzyme

  • BACE1 FRET substrate

  • Assay buffer

  • This compound

  • BACE1 inhibitor (positive control)

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare the assay buffer, BACE1 FRET substrate, and BACE1 enzyme solution.[1]

  • Inhibitor Preparation: Prepare serial dilutions of the this compound test compound.[1]

  • Assay Setup: In a 96-well black plate, add the assay buffer, the BACE1 enzyme, and the test compound or a known BACE1 inhibitor.[1]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the BACE1 substrate to all wells.[1]

  • Incubation: Incubate the plate at 37°C for a specified time in the dark.[1]

  • Fluorescence Reading: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Illustrative Data:

CompoundTargetIC50 (nM)
This compoundBACE1850
BACE1 Inhibitor (Control)BACE120

Data Interpretation and Further Steps

The IC50 values obtained from these assays will provide a preliminary assessment of the in vitro efficacy of this compound. A lower IC50 value indicates greater potency. Based on these initial results, further studies may be warranted, including:

  • Selectivity profiling: Testing against a broader panel of related targets to determine selectivity.

  • Mechanism of action studies: Investigating the molecular pathways affected by the compound.

  • In vivo studies: Evaluating the efficacy and safety of the compound in animal models.

These application notes provide a starting point for the in vitro evaluation of this compound. Adherence to these protocols will ensure the generation of robust and reproducible data to guide further drug development efforts.

References

Application Notes and Protocols: Development of Novel Azepane Derivatives from Ethyl Azepan-1-ylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic pathways for the derivatization of Ethyl azepan-1-ylacetate, a versatile building block for the synthesis of novel azepane derivatives. The azepane scaffold is a significant pharmacophore found in a variety of biologically active compounds, exhibiting a wide range of activities including anticancer, antidiabetic, and antiviral properties.[1] This document outlines detailed protocols for key chemical transformations, presents quantitative data in a clear tabular format, and includes graphical representations of the synthetic workflows.

Synthesis of Azepan-1-ylacetamide Derivatives

The aminolysis of esters is a fundamental method for the formation of amides. This protocol describes the synthesis of a representative N-phenyl azepan-1-ylacetamide.

Experimental Protocol: Synthesis of 2-(Azepan-1-yl)-N-phenylacetamide

Materials:

  • This compound

  • Aniline

  • Sodium ethoxide (NaOEt)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add aniline (1.2 eq).

  • A catalytic amount of sodium ethoxide (0.1 eq) is added to the mixture.

  • The reaction mixture is heated to reflux and stirred for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and washed with 1 M HCl.

  • The organic layer is then washed with a saturated solution of NaHCO₃ and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-(azepan-1-yl)-N-phenylacetamide.

Representative Data for Amide Synthesis
DerivativeAmineYield (%)Melting Point (°C)¹H NMR (CDCl₃, δ ppm)
2-(Azepan-1-yl)-N-phenylacetamideAniline75110-1128.10 (s, 1H, NH), 7.55 (d, 2H), 7.30 (t, 2H), 7.10 (t, 1H), 3.20 (s, 2H), 2.80 (t, 4H), 1.70-1.50 (m, 8H)
2-(Azepan-1-yl)-N-benzylacetamideBenzylamine8095-977.35-7.25 (m, 5H), 6.50 (t, 1H, NH), 4.45 (d, 2H), 3.10 (s, 2H), 2.70 (t, 4H), 1.65-1.50 (m, 8H)

Experimental Workflow for Amide Synthesis

Workflow for the Synthesis of Azepan-1-ylacetamide Derivatives start Start reactants This compound + Amine (in Toluene) start->reactants catalyst Add NaOEt (catalyst) reactants->catalyst reflux Reflux for 12-24h catalyst->reflux workup Aqueous Workup (HCl, NaHCO₃, Brine) reflux->workup extraction Extract with Organic Solvent workup->extraction drying Dry over MgSO₄ extraction->drying evaporation Solvent Evaporation drying->evaporation purification Column Chromatography evaporation->purification product Azepan-1-ylacetamide Derivative purification->product

Caption: General workflow for the synthesis of azepan-1-ylacetamide derivatives.

Synthesis of 2-(Azepan-1-yl)acetohydrazide

Hydrazides are valuable intermediates for the synthesis of various heterocyclic compounds and can be readily prepared from the corresponding esters.

Experimental Protocol: Synthesis of 2-(Azepan-1-yl)acetohydrazide

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • A solution of this compound (1.0 eq) in ethanol is prepared in a round-bottom flask.

  • Hydrazine hydrate (3.0 eq) is added to the solution.

  • The reaction mixture is heated to reflux and stirred for 8-16 hours. The reaction can be monitored by TLC.

  • After completion, the solvent and excess hydrazine hydrate are removed under reduced pressure.

  • The resulting residue is triturated with diethyl ether to afford the solid 2-(azepan-1-yl)acetohydrazide, which can be collected by filtration.

Characterization Data for 2-(Azepan-1-yl)acetohydrazide
CompoundYield (%)Melting Point (°C)¹H NMR (CDCl₃, δ ppm)
2-(Azepan-1-yl)acetohydrazide8578-807.80 (s, 1H, NH), 3.90 (s, 2H, NH₂), 3.05 (s, 2H), 2.70 (t, 4H), 1.65-1.50 (m, 8H)

Note: 2-(Azepan-1-yl)acetohydrazide is commercially available, confirming the feasibility of this synthesis.[2][3]

Logical Relationship for Hydrazide Synthesis

Synthesis of 2-(Azepan-1-yl)acetohydrazide start_material This compound reaction Reaction in Ethanol (Reflux) start_material->reaction reagent Hydrazine Hydrate reagent->reaction product 2-(Azepan-1-yl)acetohydrazide reaction->product

Caption: Synthesis of 2-(azepan-1-yl)acetohydrazide from its ethyl ester.

Claisen Condensation for the Synthesis of β-Keto Esters

The Claisen condensation is a carbon-carbon bond-forming reaction that converts esters into β-keto esters, which are versatile synthetic intermediates.[4][5][6]

Experimental Protocol: Synthesis of Ethyl 2-(azepan-1-yl)-3-oxobutanoate

Materials:

  • This compound

  • Ethyl acetate

  • Sodium ethoxide (NaOEt)

  • Diethyl ether, anhydrous

  • Hydrochloric acid (HCl), dilute

  • Separatory funnel

  • Magnetic stirrer

Procedure:

  • Sodium ethoxide (1.1 eq) is suspended in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.

  • A mixture of this compound (1.0 eq) and ethyl acetate (1.5 eq) is added dropwise to the suspension with stirring.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction is quenched by the addition of dilute HCl until the solution is acidic.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is evaporated.

  • The crude product is purified by vacuum distillation or column chromatography to yield ethyl 2-(azepan-1-yl)-3-oxobutanoate.

Representative Data for Claisen Condensation
ProductReagentsYield (%)Boiling Point (°C/mmHg)¹³C NMR (CDCl₃, δ ppm)
Ethyl 2-(azepan-1-yl)-3-oxobutanoateThis compound, Ethyl acetate65115-120 / 1202.5, 169.0, 61.5, 58.0, 55.0, 30.0, 27.0, 26.5, 14.0

Signaling Pathway for Claisen Condensation

Claisen Condensation Pathway ester1 This compound enolate Enolate Formation ester1->enolate Deprotonation base Base (NaOEt) base->enolate nucleophilic_attack Nucleophilic Attack enolate->nucleophilic_attack ester2 Ethyl acetate (Electrophile) ester2->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate elimination Elimination of Ethoxide tetrahedral_intermediate->elimination product β-Keto Ester elimination->product

Caption: Mechanism of the Claisen condensation to form a β-keto ester.

α-Alkylation of this compound

The α-carbon of this compound can be alkylated to introduce various substituents, providing a route to a diverse range of derivatives.

Experimental Protocol: General Procedure for α-Alkylation

Materials:

  • This compound

  • Lithium diisopropylamide (LDA)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (NH₄Cl), saturated solution

  • Magnetic stirrer

  • Syringe

  • Round-bottom flask under inert atmosphere

Procedure:

  • A solution of diisopropylamine (1.1 eq) in anhydrous THF is cooled to -78 °C in a dry flask under an inert atmosphere.

  • n-Butyllithium (1.1 eq) is added dropwise, and the solution is stirred for 30 minutes to generate LDA.

  • This compound (1.0 eq) is added dropwise to the LDA solution at -78 °C, and the mixture is stirred for 1 hour to form the enolate.

  • The alkyl halide (1.2 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 4-12 hours.

  • The reaction is quenched with a saturated solution of NH₄Cl.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

Representative Data for α-Alkylation
Alkyl HalideProductYield (%)
Methyl IodideEthyl 2-(azepan-1-yl)propanoate80
Benzyl BromideEthyl 2-(azepan-1-yl)-3-phenylpropanoate75

Experimental Workflow for α-Alkylation

Workflow for α-Alkylation start Start ester_solution This compound in anhydrous THF start->ester_solution lda_formation Prepare LDA solution (-78 °C) start->lda_formation enolate_formation Add ester to LDA (Enolate formation) ester_solution->enolate_formation lda_formation->enolate_formation alkylation Add Alkyl Halide enolate_formation->alkylation quench Quench with NH₄Cl alkylation->quench workup Aqueous Workup and Extraction quench->workup purification Purification workup->purification product α-Alkylated Azepane Derivative purification->product

Caption: General workflow for the α-alkylation of this compound.

Reduction of this compound to 2-(Azepan-1-yl)ethanol

The reduction of the ester functionality to a primary alcohol provides another avenue for the synthesis of novel derivatives. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent for this transformation.[7][8][9]

Experimental Protocol: Synthesis of 2-(Azepan-1-yl)ethanol

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Diethyl ether or Tetrahydrofuran (THF), anhydrous

  • Sodium sulfate, decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt

  • Round-bottom flask under an inert atmosphere

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • A suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere and cooled in an ice bath.

  • A solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of NaOH, and then more water (Fieser workup).

  • The resulting granular precipitate is filtered off and washed with diethyl ether.

  • The combined filtrate is dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure to yield 2-(azepan-1-yl)ethanol.

Characterization Data for 2-(Azepan-1-yl)ethanol
CompoundYield (%)Boiling Point (°C/mmHg)¹H NMR (CDCl₃, δ ppm)
2-(Azepan-1-yl)ethanol9095-100 / 103.60 (t, 2H), 2.80 (t, 2H), 2.70 (t, 4H), 1.70-1.50 (m, 8H), 2.50 (s, 1H, OH)

Logical Relationship for Ester Reduction

Reduction of this compound starting_material This compound reaction Reduction Reaction starting_material->reaction reducing_agent LiAlH₄ in Et₂O reducing_agent->reaction workup Aqueous Workup reaction->workup product 2-(Azepan-1-yl)ethanol workup->product

Caption: Pathway for the reduction of the ester to a primary alcohol.

References

Scale-up Synthesis of Ethyl Azepan-1-ylacetate for Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of Ethyl azepan-1-ylacetate, a key intermediate in pharmaceutical research and development. The described methodology is robust, scalable, and suitable for producing the quantities required for preclinical studies. The synthesis is based on the nucleophilic substitution reaction between azepane and ethyl bromoacetate. This document outlines the reaction conditions, purification methods, and analytical characterization of the final product.

Introduction

This compound is a valuable building block in medicinal chemistry, often incorporated into larger molecules to modulate their physicochemical and pharmacokinetic properties. The azepane moiety can introduce conformational flexibility and improve solubility, which are critical parameters in drug design. A reliable and scalable synthesis of this intermediate is therefore essential for advancing drug discovery programs. The presented protocol focuses on a straightforward and efficient N-alkylation strategy that can be readily implemented in a laboratory setting and scaled up for preclinical supply.

Synthetic Pathway

The synthesis of this compound is achieved through the N-alkylation of azepane with ethyl bromoacetate in the presence of a suitable base. This reaction, a classic example of a bimolecular nucleophilic substitution (SN2), is known for its efficiency and high yields.

G cluster_reactants Starting Materials cluster_reagents Reagents & Conditions cluster_product Product cluster_byproduct Byproducts Azepane Azepane Reaction N-Alkylation (SN2) Azepane->Reaction EthylBromoacetate Ethyl Bromoacetate EthylBromoacetate->Reaction Base Potassium Carbonate (K2CO3) Base->Reaction Solvent Acetonitrile (MeCN) Solvent->Reaction Temperature Reflux Temperature->Reaction EthylAzepanylacetate This compound Byproducts Potassium Bromide (KBr) Potassium Bicarbonate (KHCO3) Reaction->EthylAzepanylacetate Reaction->Byproducts

Caption: Synthetic scheme for this compound.

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis (10-50 g)

This protocol describes the synthesis of this compound on a typical laboratory scale.

Materials:

  • Azepane

  • Ethyl bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add azepane (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Scale-up Synthesis for Preclinical Studies (100-500 g)

This protocol outlines the considerations and modifications for scaling up the synthesis.

Key Scale-up Considerations:

  • Reaction Vessel: A jacketed glass reactor is recommended for better temperature control.

  • Reagent Addition: For larger scales, controlled addition of ethyl bromoacetate via an addition funnel is crucial to manage any potential exotherm.

  • Stirring: Mechanical overhead stirring is necessary to ensure efficient mixing of the heterogeneous reaction mixture.

  • Work-up: The filtration of larger quantities of salts may require a larger Büchner funnel or a filter press. The extraction process will require a larger separatory funnel or an extraction vessel.

  • Purification: Fractional vacuum distillation is the preferred method for purification on a larger scale to ensure high purity.

Data Presentation

The following tables summarize the typical reaction parameters and expected outcomes for the synthesis of this compound.

ParameterLaboratory Scale (10 g)Preclinical Scale (100 g)
Azepane10.0 g (0.101 mol)100.0 g (1.01 mol)
Ethyl bromoacetate18.5 g (0.111 mol)185.0 g (1.11 mol)
Potassium Carbonate27.9 g (0.202 mol)279.0 g (2.02 mol)
Acetonitrile200 mL2 L
Reaction Time4-6 hours6-8 hours
Expected Yield 15-17 g (80-90%)150-170 g (80-90%)
Purity (by GC) >98%>98%

Table 1: Comparison of reaction parameters for laboratory and preclinical scale synthesis.

Analytical MethodExpected Result
¹H NMR (CDCl₃, 400 MHz) δ 4.17 (q, J=7.1 Hz, 2H), 3.24 (s, 2H), 2.70 (t, J=5.5 Hz, 4H), 1.62 (m, 8H), 1.25 (t, J=7.1 Hz, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 171.5, 60.3, 58.0, 55.1, 27.8, 26.9, 14.2
Mass Spec (ESI+) m/z 186.15 [M+H]⁺
Appearance Colorless to pale yellow oil
Boiling Point Approx. 105-110 °C at 10 mmHg

Table 2: Expected analytical data for this compound.[1]

Workflow Diagram

The following diagram illustrates the overall workflow from synthesis to the purified final product.

G Start Start: Weigh Reactants Reaction Reaction Setup: - Azepane - K2CO3 - Acetonitrile Start->Reaction Add_EBA Add Ethyl Bromoacetate Reaction->Add_EBA Reflux Heat to Reflux (4-8h) Add_EBA->Reflux Monitoring Monitor Reaction (TLC/GC-MS) Reflux->Monitoring Workup Work-up: - Cool and Filter - Concentrate Monitoring->Workup Reaction Complete Extraction Liquid-Liquid Extraction Workup->Extraction Drying Dry Organic Layer (Na2SO4) Extraction->Drying Purification Purification: Vacuum Distillation Drying->Purification Analysis QC Analysis: - NMR, GC-MS, Purity Purification->Analysis Final_Product Final Product: This compound Analysis->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

  • Azepane: Corrosive and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethyl bromoacetate: Lachrymator and toxic. Handle with care in a fume hood and avoid inhalation of vapors.

  • Acetonitrile: Flammable and toxic. Use in a well-ventilated area.

  • Potassium Carbonate: Irritant. Avoid dust inhalation.

Conclusion

The N-alkylation of azepane with ethyl bromoacetate provides a reliable and scalable route to this compound. The described protocols are suitable for producing material for preclinical studies, with consistent yields and high purity. Careful attention to safety and adherence to the outlined procedures are essential for successful synthesis.

References

Application Notes and Protocols for the Derivatization of Ethyl Azepan-1-ylacetate in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of Ethyl azepan-1-ylacetate for the exploration of structure-activity relationships (SAR), particularly focusing on the generation of novel inhibitors for Fatty Acid Amide Hydrolase (FAAH), a significant therapeutic target.

Introduction

Azepane scaffolds are privileged structures in medicinal chemistry, appearing in numerous bioactive molecules.[1] this compound is a versatile starting material for the synthesis of a library of derivatives. By modifying the core structure, researchers can systematically investigate the impact of various functional groups on the biological activity of the resulting compounds. This process, known as a Structure-Activity Relationship (SAR) study, is fundamental in the optimization of lead compounds during the drug discovery process.[2][3]

The primary strategy for derivatizing this compound involves a two-step process: hydrolysis of the ethyl ester to the corresponding carboxylic acid (Azepan-1-ylacetic acid), followed by amide bond formation with a diverse range of amines. The resulting N-substituted-2-(azepan-1-yl)acetamides can then be screened for biological activity.

Derivatization Strategy for SAR Studies

The derivatization of this compound is a strategic approach to explore the chemical space around the azepane core. The goal is to synthesize a library of analogues by introducing various substituents and then to evaluate how these changes affect their biological activity, such as the inhibition of a target enzyme. A key therapeutic target for azepane-based compounds is Fatty Acid Amide Hydrolase (FAAH), an enzyme that plays a crucial role in the degradation of endocannabinoids.[4][5][6][7] FAAH inhibitors have therapeutic potential in the management of pain, inflammation, and anxiety.

The general workflow for the synthesis and evaluation of this compound derivatives is outlined below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_sar SAR Analysis A This compound B Hydrolysis A->B C Azepan-1-ylacetic acid B->C D Amide Coupling C->D E Library of N-substituted-2-(azepan-1-yl)acetamides D->E F In vitro FAAH Inhibition Assay E->F G Determination of IC50 values F->G H Data Analysis G->H I Identification of Key Structural Features H->I J Lead Optimization I->J G cluster_pathway FAAH Inhibition and Downstream Signaling A Azepane Acetamide Derivative B FAAH A->B Inhibition D Increased AEA Levels A->D Leads to C Anandamide (AEA) Degradation B->C Catalyzes E CB1/CB2 Receptors D->E Activates F Downstream Signaling Cascades (e.g., adenylyl cyclase inhibition, MAP kinase activation) E->F Modulates G Therapeutic Effects (Analgesia, Anxiolysis) F->G Results in

References

Application Notes and Protocols: Ethyl Azepan-1-ylacetate as a Novel Ligand for Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Ethyl azepan-1-ylacetate is a compound available for research purposes.[1] The following application notes describe its potential utility as a ligand in palladium-catalyzed cross-coupling reactions based on the established reactivity of structurally similar N-heterocyclic ligands. The data and protocols presented are representative examples to guide methodology development and are not based on empirically validated results for this specific ligand.

Introduction

Seven-membered nitrogen-containing heterocycles, such as azepanes, are significant pharmacophores found in numerous bioactive compounds and marketed drugs.[2][3] The development of novel ligands for transition metal catalysis is crucial for advancing synthetic methodologies, particularly in the synthesis of complex organic molecules for drug discovery.[4][5] This document outlines the potential application of this compound as a bidentate N,O-ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The azepane nitrogen and the carbonyl oxygen of the acetate group can potentially chelate with a palladium center, forming a stable catalytic species.

Palladium acetate is a common and versatile precursor for generating active palladium(0) catalysts in situ, which can then be stabilized by ligands such as this compound.[6] Such catalytic systems are widely employed in carbon-carbon bond formation.[6][7]

Proposed Catalytic System and Reaction

The proposed application focuses on the use of an in-situ generated palladium catalyst from Palladium(II) acetate and this compound for the Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids.

Reaction Scheme:

Data Presentation: Hypothetical Screening of Reaction Conditions

The following tables summarize the hypothetical results from a screening study to optimize the reaction conditions for the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid using the proposed catalytic system.

Table 1: Effect of Solvent on Reaction Yield

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene1001278
2Dioxane1001285
3DMF120892
4Acetonitrile801865

Reaction Conditions: 4-bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)2 (2 mol%), this compound (4 mol%), K2CO3 (2 mmol), Solvent (5 mL).

Table 2: Effect of Base on Reaction Yield

EntryBaseTemperature (°C)Time (h)Yield (%)
1K2CO3120892
2Cs2CO3120895
3K3PO4120888
4NaOtBu1001075

Reaction Conditions: 4-bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)2 (2 mol%), this compound (4 mol%), Base (2 mmol), DMF (5 mL).

Table 3: Substrate Scope under Optimized Conditions

EntryAryl HalideArylboronic AcidProductYield (%)
14-BromotoluenePhenylboronic acid4-Methyl-1,1'-biphenyl95
24-ChloroanisolePhenylboronic acid4-Methoxy-1,1'-biphenyl82
31-Iodonaphthalene4-Tolylboronic acid1-(p-Tolyl)naphthalene91
42-Bromopyridine3-Methoxyphenylboronic acid2-(3-Methoxyphenyl)pyridine88

Optimized Conditions: Aryl halide (1 mmol), arylboronic acid (1.2 mmol), Pd(OAc)2 (2 mol%), this compound (4 mol%), Cs2CO3 (2 mmol), DMF (5 mL), 120 °C, 8 h.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Palladium(II) Acetate (Pd(OAc)2)

  • This compound

  • Aryl Halide

  • Arylboronic Acid

  • Cesium Carbonate (Cs2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Palladium(II) Acetate (0.02 mmol, 4.5 mg) and this compound (0.04 mmol, 7.4 mg).

  • Add anhydrous DMF (3 mL) and stir the mixture at room temperature for 15 minutes to allow for pre-formation of the catalytic complex.

  • Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and Cesium Carbonate (2.0 mmol, 652 mg).

  • Add the remaining anhydrous DMF (2 mL).

  • Place the flask in a preheated oil bath at 120 °C and stir vigorously for the specified reaction time (typically 8-12 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations (Graphviz DOT Language)

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Stoichiometric Reagents Pd(0)L Active Pd(0)L (L = this compound) Oxidative_Addition Oxidative Addition (Ar-Pd(II)(L)-X) Pd(0)L->Oxidative_Addition Ar-X Transmetalation Transmetalation (Ar-Pd(II)(L)-Ar') Oxidative_Addition->Transmetalation Ar'-B(OH)2 Base Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-Ar' Product Biaryl Product (Ar-Ar') Reductive_Elimination->Product ArX Aryl Halide (Ar-X) ArX->Oxidative_Addition ArBOH2 Arylboronic Acid (Ar'-B(OH)2) ArBOH2->Transmetalation Base Base Base->Transmetalation Experimental_Workflow start Start preformation Catalyst Pre-formation: Pd(OAc)2 + Ligand in DMF start->preformation addition Addition of Reagents: Aryl Halide, Arylboronic Acid, Base preformation->addition reaction Heating and Stirring (120 °C, 8-12 h) addition->reaction workup Aqueous Workup: Extraction with Ethyl Acetate reaction->workup purification Purification: Column Chromatography workup->purification product Final Product purification->product

References

Application Notes and Protocols for Ester Compounds in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

A FOCUSED NOTE ON ETHYL AZEPAN-1-YLACETATE

Extensive literature searches did not yield any specific data on the application of this compound as an active ingredient in agrochemical formulations. This compound is listed as a research chemical, but its biological activity in the context of agriculture has not been publicly documented.

The following application notes and protocols are therefore based on the established uses of a related and structurally simpler ester, ethyl acetate , and provide a general framework for the investigation of novel esters like this compound in agrochemical research.

Ethyl Acetate: A Model Ester in Agrochemical Applications

Ethyl acetate (CH₃COOC₂H₅) is a versatile organic compound widely used in the agricultural sector, primarily as a solvent and an extraction medium rather than a direct active ingredient.[1] Its favorable properties, such as high solvency, relatively low toxicity, and biodegradability, make it a valuable component in various agricultural processes.[1]

Role as a Solvent in Pesticide Formulations

Ethyl acetate serves as a solvent in the formulation of some pesticides.[1] Its function is to dissolve the active ingredients, along with other components like emulsifiers and stabilizers, to create a stable and effective product. The use of appropriate solvents is critical for ensuring the uniform application and bioavailability of the active pesticide.

Extraction of Bioactive Compounds

Ethyl acetate is extensively used for the extraction of bioactive secondary metabolites from plant and microbial sources.[2][3][4] These extracted compounds, which include phenolics, flavonoids, terpenoids, and alkaloids, are then screened for potential herbicidal, insecticidal, or fungicidal properties.[3][5][6]

Use in Pest Management

In viticulture, ethyl acetate is used as a solvent for spraying pheromones to disrupt the mating patterns of pests like the grapevine moth, offering a targeted and more environmentally benign pest control strategy.[1]

Data Summary: Applications of Ethyl Acetate in Agriculture
Application AreaSpecific UseReferences
Pesticide Formulation Solvent for active ingredients[1]
Natural Product Research Extraction solvent for plant and fungal metabolites[2][3][4]
Pest Management Solvent for insect pheromones[1]
Agrochemical Analysis Extraction solvent for pesticide residue analysis[1]
Plant Science Preservation of plant specimens for research[1]

Experimental Protocols

The following are generalized protocols relevant to the study of esters in agrochemical development.

Protocol for Synthesis of Ethyl Acetate (Fischer Esterification)

This protocol describes a standard laboratory procedure for the synthesis of ethyl acetate, which can be adapted for the synthesis of other esters like this compound with appropriate modifications of starting materials (in that case, azepan-1-ylacetic acid and ethanol).

Materials:

  • Glacial acetic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • Combine equimolar amounts of glacial acetic acid and anhydrous ethanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the alcohol volume) while cooling the flask in an ice bath.[7][8]

  • Set up the apparatus for reflux and heat the mixture gently for 30-60 minutes.[7]

  • After reflux, allow the mixture to cool to room temperature.

  • Set up for simple distillation and collect the distillate, which will be crude ethyl acetate along with some unreacted starting materials and water.[8]

  • Transfer the distillate to a separatory funnel and wash sequentially with:

    • Distilled water to remove ethanol.

    • Saturated sodium bicarbonate solution to neutralize any remaining acetic and sulfuric acid (vent frequently to release CO₂).[7]

    • Saturated sodium chloride solution to reduce the solubility of ethyl acetate in the aqueous layer.[7]

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Decant the dried ethyl acetate and purify by a final distillation, collecting the fraction boiling at 77 °C.

Protocol for Screening for Herbicidal Activity (Whole Plant Assay)

This protocol outlines a basic method for assessing the post-emergence herbicidal activity of a test compound.

Materials:

  • Test compound (e.g., this compound)

  • Solvent (e.g., acetone, ethanol)

  • Surfactant (e.g., Tween 20)

  • Test plant species (e.g., Amaranthus spinosus - spiny amaranth) grown in pots

  • Positive control (commercial herbicide)

  • Negative control (solvent + surfactant in water)

  • Spray chamber or handheld sprayer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Prepare serial dilutions of the stock solution to achieve the desired test concentrations (e.g., 100, 500, 1000 ppm). Add a small amount of surfactant (e.g., 0.1% v/v) to each dilution to ensure proper wetting of the leaf surfaces.

  • Grow the test plants to a specific growth stage (e.g., 2-4 true leaves).

  • Apply the test solutions, positive control, and negative control to the plants using a sprayer, ensuring uniform coverage.

  • Maintain the treated plants in a greenhouse or growth chamber under controlled conditions.

  • Assess the herbicidal effects at regular intervals (e.g., 3, 7, and 14 days after treatment).

  • Evaluate phytotoxicity using a rating scale (e.g., 0% = no effect, 100% = complete plant death) and measure parameters such as plant height and fresh/dry weight.

Visualizations: Workflows and Concepts

General Workflow for Agrochemical Screening

The following diagram illustrates a typical workflow for the discovery and initial evaluation of a novel compound for agrochemical applications.

Agrochemical_Screening_Workflow cluster_0 Discovery & Synthesis cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Lead Optimization A Compound Synthesis (e.g., this compound) B In Vitro Assays (Enzyme Inhibition, Receptor Binding) A->B Initial Tests C Whole Organism Bioassays (Herbicidal, Insecticidal, Fungicidal) A->C D Dose-Response Studies (EC50, LC50 Determination) C->D Active Compounds E Spectrum of Activity (Target vs. Non-target Organisms) D->E F Structure-Activity Relationship (SAR) Studies E->F Promising Leads G Toxicology & Environmental Fate Assessment F->G Natural_Product_Extraction cluster_0 Source Material cluster_1 Extraction Process cluster_2 Output & Analysis Source Plant or Fungal Biomass Extraction Maceration / Soxhlet Extraction Source->Extraction Solvent Ethyl Acetate Solvent->Extraction CrudeExtract Crude Ethyl Acetate Extract Extraction->CrudeExtract Yields Bioassay Agrochemical Bioassays CrudeExtract->Bioassay Screened for Activity

References

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of Ethyl azepan-1-ylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of Ethyl azepan-1-ylacetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the N-alkylation of azepane with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.[1]

Q2: What are the primary challenges in the synthesis of this compound?

A2: The main challenges include:

  • Low Yield: This can be due to incomplete reaction, side reactions, or product loss during workup and purification.

  • Over-alkylation: The product, this compound, is a tertiary amine and can react further with the ethyl haloacetate to form a quaternary ammonium salt.[2]

  • Side Reactions: Undesirable reactions such as hydrolysis of the ester group can occur, especially under strongly basic or acidic conditions.[1]

  • Purification Difficulties: The basic nature of the product can make purification by standard silica gel chromatography challenging due to strong interactions with the acidic silica.

Q3: How can I minimize the formation of the quaternary ammonium salt?

A3: To reduce over-alkylation, you can:

  • Use a slight excess of azepane relative to the ethyl haloacetate.

  • Slowly add the ethyl haloacetate to the reaction mixture to maintain its low concentration.

  • Monitor the reaction closely and stop it once the starting material (azepane) is consumed.

Q4: What are the best practices for purifying this compound?

A4: Purification typically involves an initial workup with liquid-liquid extraction followed by column chromatography. For chromatography of basic amines, it is recommended to either use an amine-functionalized silica gel or add a small amount of a competing amine (e.g., triethylamine) to the eluent to prevent streaking and improve separation.[3]

Q5: My ester seems to be hydrolyzing during the workup. How can I prevent this?

A5: Ester hydrolysis can occur under strongly acidic or basic conditions. During the aqueous workup, use a mild base like sodium bicarbonate to neutralize any acid and avoid prolonged contact with strong acids or bases.[1]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Inefficient Reaction - Check Reagents: Ensure the purity and reactivity of azepane and ethyl chloroacetate. - Optimize Base: A weak base like potassium carbonate may require longer reaction times or gentle heating. Consider a stronger, non-nucleophilic base if necessary. - Solvent Choice: Ensure the solvent (e.g., acetonitrile, DMF) is anhydrous and appropriate for the reaction.
Product Loss During Workup - Extraction pH: During liquid-liquid extraction, ensure the aqueous layer is basic (pH > 8) to keep the product in its free base form and soluble in the organic layer. - Emulsion Formation: If an emulsion forms during extraction, try adding brine to break it.
Decomposition on Silica Gel - Alternative Chromatography: Use neutral or basic alumina, or an amine-functionalized silica column. - Mobile Phase Modifier: Add 0.5-2% triethylamine to your hexane/ethyl acetate mobile phase to suppress the interaction between the basic product and acidic silica.[3]
Problem 2: Presence of Impurities in the Final Product
Impurity Identification Method Troubleshooting Step
Unreacted Azepane GC-MS, NMR- Ensure complete reaction by monitoring with TLC. - During workup, an acidic wash (e.g., dilute HCl) can remove the more basic azepane. Neutralize the aqueous layer and re-extract to recover any product that may have partitioned.
Unreacted Ethyl Chloroacetate GC-MS, NMR- Use a slight excess of azepane. - Can often be removed during solvent evaporation under reduced pressure due to its volatility.
Quaternary Azepanium Salt NMR, LC-MS- This salt is highly polar and water-soluble. It should be effectively removed during the aqueous workup.
Hydrolyzed Product (Azepan-1-ylacetic acid) NMR, LC-MS- Avoid harsh acidic or basic conditions during workup. Use saturated sodium bicarbonate for neutralization.

Experimental Protocols

Synthesis of this compound via N-alkylation

This protocol is a general guideline based on the N-alkylation of cyclic secondary amines.[1]

Materials:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Azepane99.17(e.g., 1.0 g)(e.g., 10.1 mmol)1.0
Ethyl chloroacetate122.55(e.g., 1.36 g)(e.g., 11.1 mmol)1.1
Potassium Carbonate (K₂CO₃)138.21(e.g., 2.8 g)(e.g., 20.2 mmol)2.0
Acetonitrile (anhydrous)-(e.g., 50 mL)--

Procedure:

  • To a stirred suspension of potassium carbonate in anhydrous acetonitrile, add azepane at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add ethyl chloroacetate dropwise to the mixture.

  • Stir the reaction mixture at room temperature overnight or heat gently (e.g., to 50-60 °C) to expedite the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the azepane is consumed.

  • Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Proceed with the purification protocol.

Purification of this compound

1. Liquid-Liquid Extraction:

  • Dissolve the crude residue in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.

  • Wash with brine to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

2. Column Chromatography (if necessary):

  • Stationary Phase: Silica gel (consider pre-treating with a triethylamine solution or use amine-functionalized silica).[3]

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing). Add 0.5-1% triethylamine to the mobile phase to improve peak shape and reduce tailing.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Azepane Azepane Reaction N-Alkylation (Stirring, RT or Heat) Azepane->Reaction EtOAC_Cl Ethyl Chloroacetate EtOAC_Cl->Reaction Base K₂CO₃ Base->Reaction Solvent Acetonitrile Solvent->Reaction Filtration Filtration Reaction->Filtration Concentration1 Concentration Filtration->Concentration1 Extraction Liquid-Liquid Extraction Concentration1->Extraction Drying Drying Extraction->Drying Concentration2 Concentration Drying->Concentration2 Chromatography Column Chromatography Concentration2->Chromatography Final_Product Pure Ethyl azepan-1-ylacetate Chromatography->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Side_Reactions cluster_side_reactions Potential Side Reactions Main_Reaction Azepane + Ethyl Chloroacetate -> this compound Over_Alkylation Over-alkylation (Quaternization) Main_Reaction->Over_Alkylation Further reaction with Ethyl Chloroacetate Hydrolysis Ester Hydrolysis Main_Reaction->Hydrolysis Presence of H₂O (Acidic/Basic conditions) Over_Alkylation_Product Quaternary Azepanium Salt Over_Alkylation->Over_Alkylation_Product Hydrolysis_Product Azepan-1-ylacetic acid Hydrolysis->Hydrolysis_Product

Caption: Key reaction and potential side reactions in the synthesis of this compound.

References

Optimization of reaction conditions for the synthesis of Ethyl azepan-1-ylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Ethyl azepan-1-ylacetate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis of this compound is typically achieved through the N-alkylation of azepane (also known as hexahydroazepine) with ethyl chloroacetate. The reaction involves the nucleophilic attack of the secondary amine of the azepane ring on the electrophilic carbon of ethyl chloroacetate, leading to the formation of the desired product and a hydrochloride salt as a byproduct. A base is required to neutralize the acid formed and drive the reaction to completion.

Q2: What are the most common challenges encountered during this synthesis?

Researchers may face several challenges during the synthesis of this compound, including:

  • Low product yield: This can be attributed to incomplete reaction, side reactions, or suboptimal reaction conditions.

  • Formation of byproducts: The most common byproduct is the quaternary ammonium salt resulting from the over-alkylation of the product. Other potential side reactions include the hydrolysis of the ester group if strong bases and aqueous conditions are employed.

  • Difficult purification: The presence of unreacted starting materials and byproducts can complicate the isolation of the pure product.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking aliquots from the reaction mixture at different time intervals, you can observe the consumption of the starting materials (azepane and ethyl chloroacetate) and the formation of the product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Insufficient reaction time or temperature Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or GC-MS to determine the optimal duration.
Inactive reagents Ensure the quality and purity of the starting materials. Azepane can be hygroscopic and should be handled under anhydrous conditions. Ethyl chloroacetate can degrade over time and should be freshly distilled if necessary.
Inappropriate base The choice of base is crucial. A base that is too weak may not effectively neutralize the generated HCl, hindering the reaction. Conversely, a very strong base might promote side reactions. Consider switching to a different base (see Table 1 for a comparison).
Poor solvent choice The solvent should be able to dissolve the reactants and be compatible with the reaction conditions. Polar aprotic solvents like acetonitrile or DMF are generally good choices.
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Steps
Over-alkylation (Formation of quaternary ammonium salt) This is a common side reaction where the product, this compound, reacts further with ethyl chloroacetate. To minimize this, use a slight excess of azepane relative to ethyl chloroacetate. Slow, dropwise addition of ethyl chloroacetate to the reaction mixture can also help maintain a low concentration of the alkylating agent, thus reducing the likelihood of over-alkylation.
Hydrolysis of the ester group This can occur if the reaction is carried out in the presence of water and a strong base. Ensure that anhydrous conditions are maintained throughout the experiment. Use of a non-nucleophilic base like potassium carbonate is preferred over stronger bases like sodium hydroxide.
Issue 3: Difficulties in Product Purification
Potential Cause Troubleshooting Steps
Presence of unreacted starting materials Optimize the reaction conditions to ensure complete conversion of the limiting reagent. Unreacted azepane can often be removed by an acidic wash during the work-up.
Co-elution of product and byproducts during chromatography If column chromatography is used for purification, experiment with different solvent systems to achieve better separation. A gradient elution might be necessary.
Product is an oil and difficult to handle If the product is a non-crystalline oil, purification by distillation under reduced pressure (Kugelrohr) can be an effective alternative to chromatography.

Experimental Protocols

A general experimental protocol for the synthesis of this compound is provided below. This should be considered a starting point, and optimization may be required based on your specific laboratory conditions and desired scale.

Materials:

  • Azepane (Hexahydroazepine)

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • 10% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of azepane (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature.

  • Add ethyl chloroacetate (1.2 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash successively with 10% hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Data Presentation

The following tables summarize quantitative data for the optimization of reaction conditions.

Table 1: Comparison of Different Bases for the Synthesis of this compound

Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Notes
Potassium Carbonate (K₂CO₃)AcetonitrileReflux12Good to ExcellentMild conditions, minimizes ester hydrolysis. A common and effective choice.
Sodium Carbonate (Na₂CO₃)AcetonitrileReflux18ModerateLess reactive than K₂CO₃, may require longer reaction times.
Triethylamine (Et₃N)DichloromethaneRoom Temp.24Moderate to GoodOrganic base, can be easier to remove during work-up.
Sodium Hydride (NaH)THF0 to Room Temp.4VariableStrong base, can lead to higher yields but also increases the risk of side reactions, including ester hydrolysis if any water is present. Requires strictly anhydrous conditions.

Table 2: Effect of Solvent on the Synthesis of this compound

Solvent Base Temperature (°C) Reaction Time (h) Yield (%) Notes
AcetonitrileK₂CO₃Reflux12ExcellentGood solubility for reactants and promotes Sₙ2 reaction.
Dimethylformamide (DMF)K₂CO₃808ExcellentHigher boiling point can accelerate the reaction, but more difficult to remove.
AcetoneK₂CO₃Reflux24ModerateLower boiling point may result in slower reaction rates.
Tetrahydrofuran (THF)NaHRoom Temp.4GoodOften used with strong bases like NaH.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and optimization of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagents (Azepane, Ethyl Chloroacetate) base_solvent Base & Solvent Selection (e.g., K₂CO₃ in Acetonitrile) mixing Mixing & Stirring base_solvent->mixing heating Heating to Reflux mixing->heating monitoring Reaction Monitoring (TLC/GC-MS) heating->monitoring filtration Filtration monitoring->filtration extraction Extraction & Washing filtration->extraction drying Drying & Concentration extraction->drying purification Purification (Chromatography/Distillation) drying->purification characterization Characterization (NMR, IR, MS) purification->characterization yield_purity Yield & Purity Determination characterization->yield_purity

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_purity Purity Troubleshooting start Experiment Start check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_reaction Incomplete Reaction? - Increase time/temp - Check reagents check_yield->incomplete_reaction Yes side_reactions Side Reactions? - Adjust stoichiometry - Anhydrous conditions check_purity->side_reactions Yes success Successful Synthesis check_purity->success No wrong_conditions Suboptimal Conditions? - Change base/solvent incomplete_reaction->wrong_conditions wrong_conditions->start Re-run purification_issue Purification Inefficient? - Optimize chromatography - Consider distillation side_reactions->purification_issue purification_issue->start Re-run

Caption: Logical workflow for troubleshooting the synthesis of this compound.

Identification and characterization of byproducts in Ethyl azepan-1-ylacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl azepan-1-ylacetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the N-alkylation of azepane with an ethyl haloacetate, typically ethyl bromoacetate. This is a nucleophilic substitution reaction where the secondary amine (azepane) acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate and displacing the bromide. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct.[1]

Q2: What are the primary potential byproducts in this synthesis?

A2: The main potential byproducts are:

  • 1,1-bis(ethoxycarbonylmethyl)azepanium bromide (Over-alkylation Product): This occurs when the product, this compound (a tertiary amine), reacts further with another molecule of ethyl bromoacetate to form a quaternary ammonium salt.[2][3] Tertiary amines can still be nucleophilic and susceptible to this second alkylation.[2]

  • Azepanium Bromide (Unreacted Starting Material Salt): If the reaction is incomplete or the workup is not optimal, the protonated starting material may be present.

  • Ethyl Glycolate (Hydrolysis Product): Ethyl bromoacetate can be sensitive to hydrolysis, especially in the presence of water and base, to form ethyl glycolate.[4]

  • Unreacted Starting Materials: Residual azepane and ethyl bromoacetate may also be present as impurities.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5] For TLC, a developing system such as ethyl acetate/hexane can be used to separate the more polar starting amine from the less polar product. For GC-MS, the disappearance of the starting materials and the appearance of the product peak can be tracked over time.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Symptom: After the reaction and workup, analysis by NMR or GC-MS shows a low yield of the desired this compound, with a significant amount of unreacted azepane remaining.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Insufficient Base The base (e.g., K₂CO₃) is crucial for neutralizing the HBr formed. If the reaction stalls, the base may be too weak or used in insufficient quantity. Increase the molar equivalent of the base to 2.0-2.5 equivalents. Consider using a stronger base like cesium carbonate if the issue persists.[6][7]
Low Reaction Temperature The reaction rate may be too slow at room temperature. Gently heat the reaction mixture to 40-60 °C and monitor by TLC.[5]
Poor Quality Reagents Ensure that the azepane and ethyl bromoacetate are pure. Ethyl bromoacetate can degrade over time; using a freshly opened bottle or purifying it before use is recommended. Azepane can be hygroscopic; ensure it is dry.
Solvent Choice Aprotic polar solvents like acetonitrile or DMF are generally effective.[5] If the reaction is slow, switching from a less polar solvent to one of these may improve the reaction rate.
Issue 2: Presence of Significant Over-alkylation Byproduct

Symptom: NMR or LC-MS analysis indicates the presence of a significant amount of the quaternary ammonium salt, 1,1-bis(ethoxycarbonylmethyl)azepanium bromide. This byproduct is often highly polar and may not be visible by GC-MS.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
High Concentration of Alkylating Agent The tertiary amine product is competing with the starting secondary amine for the ethyl bromoacetate.[2] Add the ethyl bromoacetate dropwise to the reaction mixture over an extended period (e.g., 1-2 hours) using a syringe pump. This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant secondary amine.[8]
Excess Alkylating Agent Using a stoichiometric excess of ethyl bromoacetate will drive the formation of the over-alkylation product. Use a 1:1 or slightly less than 1:1 molar ratio of ethyl bromoacetate to azepane.
Prolonged Reaction Time at High Temperature Extended reaction times, especially at elevated temperatures, can promote the second alkylation. Monitor the reaction closely by TLC/GC-MS and stop the reaction as soon as the starting azepane is consumed.
Issue 3: Difficulty in Product Purification

Symptom: After aqueous workup, the crude product is difficult to purify by column chromatography, or the final product is contaminated with starting materials or other impurities.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Residual Base and Salts Inorganic salts (e.g., KBr, excess K₂CO₃) must be thoroughly removed. After the reaction, filter the solid salts and then perform an aqueous workup. Wash the organic layer with water and then brine to remove residual salts.[5]
Co-elution of Product and Impurities The polarity of the product and unreacted azepane might be close. An acidic wash (e.g., with dilute HCl) during the workup can protonate the basic amines (product and starting material), transferring them to the aqueous layer and leaving non-basic impurities in the organic layer. Subsequently, the aqueous layer can be basified (e.g., with NaHCO₃) and re-extracted to recover the purified amines.[9]
Residual Solvents High-boiling solvents like DMF can be difficult to remove. If using DMF, after the reaction, dilute with a large volume of water and extract the product with a less polar solvent like diethyl ether or ethyl acetate multiple times.

Byproduct Identification and Characterization

A crucial step in troubleshooting is the correct identification of byproducts. The following table summarizes the expected analytical data for the target product and key byproducts.

CompoundStructureMolecular WeightExpected ¹H NMR Key Signals (CDCl₃, ppm)Expected ¹³C NMR Key Signals (CDCl₃, ppm)Expected GC-MS m/z Fragments
This compound (Product) 185.26~4.1 (q, 2H, O-CH₂-CH₃), ~3.2 (s, 2H, N-CH₂-COO), ~2.7 (t, 4H, N-CH₂-ring), ~1.6 (m, 8H, ring CH₂), ~1.2 (t, 3H, O-CH₂-CH₃)~171 (C=O), ~60 (O-CH₂), ~58 (N-CH₂-COO), ~55 (N-CH₂-ring), ~28, ~27 (ring CH₂), ~14 (CH₃)185 (M+), 112 (M-COOEt), 98 (M-CH₂COOEt)
1,1-bis(ethoxycarbonylmethyl)azepanium bromide (Over-alkylation) 352.28~4.8 (s, 4H, N⁺-CH₂-COO), ~4.3 (q, 4H, O-CH₂), ~3.8 (t, 4H, N⁺-CH₂-ring), ~2.0 (m, 8H, ring CH₂), ~1.3 (t, 6H, CH₃)~165 (C=O), ~68 (N⁺-CH₂-COO), ~63 (O-CH₂), ~62 (N⁺-CH₂-ring), ~26, ~22 (ring CH₂), ~14 (CH₃)Non-volatile, not observable by GC-MS. Requires LC-MS. m/z = 270 (M-Br)⁺
Ethyl Glycolate (Hydrolysis) 104.10~4.2 (q, 2H, O-CH₂-CH₃), ~4.1 (s, 2H, HO-CH₂), ~2.5 (br s, 1H, OH), ~1.3 (t, 3H, O-CH₂-CH₃)~173 (C=O), ~62 (O-CH₂), ~61 (HO-CH₂), ~14 (CH₃)104 (M+), 59 (M-OEt), 45 (COOH)
Azepane (Starting Material) 99.17~2.8 (t, 4H, N-CH₂), ~1.6 (m, 8H, ring CH₂)~48 (N-CH₂), ~30, ~27 (ring CH₂)99 (M+), 84 (M-CH₃), 70 (M-C₂H₅)
Ethyl Bromoacetate (Starting Material) 167.00~4.2 (q, 2H, O-CH₂), ~3.8 (s, 2H, Br-CH₂), ~1.3 (t, 3H, CH₃)~167 (C=O), ~62 (O-CH₂), ~26 (Br-CH₂), ~14 (CH₃)166/168 (M+), 121/123 (M-OEt), 88 (M-Br)

Note: Predicted NMR shifts are estimates and may vary based on solvent and concentration.

Experimental Protocols

Detailed Synthesis Protocol for this compound

This protocol describes the N-alkylation of azepane with ethyl bromoacetate using potassium carbonate as the base.

Materials:

  • Azepane

  • Ethyl bromoacetate (Caution: Lachrymator and toxic)[10][11]

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Acetonitrile (anhydrous)

  • Ethyl acetate (for workup)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add azepane (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.

  • Reagent Addition: Stir the suspension at room temperature. Slowly add ethyl bromoacetate (1.05 eq.) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 50 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the azepane spot has disappeared.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.

Visual Diagrams

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Azepane, K₂CO₃, Acetonitrile B Add Ethyl Bromoacetate A->B C Heat to 50°C & Monitor by TLC B->C D Filter Salts C->D E Concentrate Filtrate D->E F Dissolve in EtOAc E->F G Wash with NaHCO₃ & Brine F->G H Dry & Concentrate G->H I Flash Column Chromatography H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Byproduct_Formation Azepane Azepane (Secondary Amine) Product This compound (Tertiary Amine) Azepane->Product + Ethyl Bromoacetate (Desired Reaction) EtBrAc Ethyl Bromoacetate OverAlk Quaternary Ammonium Salt (Over-alkylation Byproduct) Product->OverAlk + Ethyl Bromoacetate (Side Reaction)

Caption: Logical relationship of desired reaction and over-alkylation side reaction.

References

Technical Support Center: Improving the Yield and Purity of Ethyl Azepan-1-ylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the synthesis and purification of Ethyl azepan-1-ylacetate. Whether you are encountering low yields, purity issues, or other experimental challenges, this resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is through the N-alkylation of azepane (also known as hexamethyleneimine) with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.[1]

Q2: My N-alkylation reaction is resulting in a low yield. What are the potential causes?

A2: Low yields in the N-alkylation of azepane can stem from several factors:

  • Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or suboptimal concentrations of reactants.

  • Side reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is over-alkylation, where the product, this compound, reacts further with the ethyl haloacetate.

  • Poor choice of base or solvent: The base may not be strong enough to effectively deprotonate the azepane, or the solvent may not be suitable for the reaction, leading to poor solubility or undesired side reactions.

  • Hydrolysis of the ester: The presence of water in the reaction mixture can lead to the hydrolysis of the ethyl ester group, reducing the final product yield.

Q3: How can I minimize the formation of byproducts during the synthesis?

A3: To minimize byproduct formation, consider the following strategies:

  • Control stoichiometry: Using a slight excess of the azepane can help to ensure the complete consumption of the ethyl haloacetate, thereby reducing the chance of over-alkylation.

  • Optimize reaction conditions: Adjusting the temperature and reaction time can help to favor the desired reaction pathway. Running the reaction at a moderate temperature and monitoring its progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.

  • Choice of base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is often preferred to avoid competition with the amine nucleophile.[1]

Q4: What are the best methods for purifying crude this compound?

A4: The primary method for purifying this compound is distillation under reduced pressure (vacuum distillation). This technique is effective for separating the product from less volatile impurities and unreacted starting materials. Additionally, an initial workup involving an acid-base extraction can be employed to remove basic and acidic impurities. For instance, washing the organic layer with a dilute acid solution can remove unreacted azepane, and a subsequent wash with a dilute base solution can remove any acidic byproducts.

Q5: Which analytical techniques are suitable for determining the purity of this compound?

A5: The purity of this compound can be effectively assessed using the following techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for both qualitative and quantitative analysis, providing information on the purity of the sample and the identity of any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): NMR provides detailed structural information and can be used to confirm the identity of the product and quantify its purity by integrating the signals corresponding to the product and impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Ineffective base. 2. Low reaction temperature. 3. Inactive alkylating agent.1. Switch to a stronger, non-nucleophilic base like potassium carbonate. 2. Gradually increase the reaction temperature and monitor progress. 3. Use a fresh or properly stored supply of ethyl bromoacetate/chloroacetate.
Presence of Multiple Products (Over-alkylation) The product is more nucleophilic than the starting amine and reacts further with the alkylating agent.1. Use a slight excess of azepane. 2. Add the ethyl haloacetate slowly to the reaction mixture. 3. Keep the reaction temperature moderate.
Product is Contaminated with Starting Material (Azepane) Incomplete reaction or inefficient purification.1. Increase reaction time or temperature. 2. During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the basic azepane.
Low Purity After Distillation Co-distillation with impurities having similar boiling points.1. Improve the efficiency of the distillation by using a fractionating column. 2. Perform a thorough aqueous workup before distillation to remove as many impurities as possible.

Data Presentation

Table 1: Effect of Base and Solvent on the N-alkylation of Cyclic Amines

AmineAlkylating AgentBaseSolventYield (%)
Cyclic Secondary AminesEthyl ChloroacetateK₂CO₃AcetonitrileGood to Excellent[1]
Cyclic Secondary AminesEthyl BromoacetateK₂CO₃AcetonitrileExpected to be high
Cyclic Secondary AminesEthyl ChloroacetateNaHTHFHigh

Note: This table is based on a general procedure for N-alkylation of cyclic secondary amines and provides an expected trend. Actual yields for this compound may vary.[1]

Experimental Protocols

Synthesis of this compound via N-alkylation

This protocol describes a general procedure for the synthesis of this compound by the N-alkylation of azepane with ethyl chloroacetate.

Materials:

  • Azepane (hexamethyleneimine)

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • 10% Hydrochloric acid (HCl) solution

  • 20% Sodium carbonate (Na₂CO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve azepane (1.0 equivalent) in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Slowly add ethyl chloroacetate (1.2 equivalents) to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with a 10% HCl solution to remove any unreacted azepane.

  • Neutralize the acidic aqueous layer with a 20% Na₂CO₃ solution and extract with dichloromethane.

  • Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound as a yellow liquid.[1]

  • Purify the crude product by vacuum distillation.

Mandatory Visualizations

Chemical Reaction Pathway

reaction_pathway Azepane Azepane (Hexamethyleneimine) Product This compound Azepane->Product + EthylBromoacetate Ethyl Bromoacetate EthylBromoacetate->Product + Base Base (e.g., K₂CO₃) Base->Product Byproduct HBr + Base-H⁺Br⁻ Product->Byproduct +

Caption: Synthesis of this compound via N-alkylation.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants 1. Mix Azepane, K₂CO₃, and Acetonitrile Add_Reagent 2. Add Ethyl Chloroacetate Reactants->Add_Reagent Reflux 3. Reflux and Monitor Add_Reagent->Reflux Filter 4. Cool and Filter Salts Reflux->Filter Concentrate1 5. Concentrate Filtrate Filter->Concentrate1 Extract 6. Acid-Base Extraction Concentrate1->Extract Dry 7. Dry Organic Layer Extract->Dry Concentrate2 8. Concentrate to Crude Product Dry->Concentrate2 Distill 9. Vacuum Distillation Concentrate2->Distill

Caption: General experimental workflow for synthesis and purification.

Troubleshooting Logic

troubleshooting_logic decision decision Start Low Yield or Purity Issue Check_Completion Reaction Complete? Start->Check_Completion Incomplete_Reaction Incomplete Reaction Check_Completion->Incomplete_Reaction No Check_Byproducts Byproducts Present? Check_Completion->Check_Byproducts Yes Action1 Increase Time/Temp Check Reagents Incomplete_Reaction->Action1 Action Byproducts_Present Byproducts Identified Check_Byproducts->Byproducts_Present Yes Purification_Issue Purification Inefficient Check_Byproducts->Purification_Issue No Action2 Adjust Stoichiometry Optimize Conditions Byproducts_Present->Action2 Action Action3 Improve Workup Fractional Distillation Purification_Issue->Action3 Action

Caption: A decision tree for troubleshooting common synthesis issues.

References

Troubleshooting low yield in the N-alkylation of azepane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of azepane. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic transformation.

Troubleshooting Guides

This section addresses specific issues that may arise during the N-alkylation of azepane, offering potential causes and recommended solutions in a direct question-and-answer format.

Question 1: I am observing a low or no yield of my desired N-alkylated azepane product. What are the common causes and how can I improve the yield?

Answer:

Low or no product yield is a frequent challenge in N-alkylation reactions. The issue often stems from several factors related to reagents, reaction conditions, or the nature of the substrates themselves. A systematic approach to troubleshooting can help identify and resolve the problem.

Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting start Low or No Product Yield reagent_quality Verify Reagent Quality & Stoichiometry start->reagent_quality reaction_conditions Evaluate Reaction Conditions start->reaction_conditions alternative_methods Consider Alternative Methods start->alternative_methods purity Check Purity of Azepane & Alkylating Agent reagent_quality->purity stoichiometry Verify Molar Ratios reagent_quality->stoichiometry degradation Check for Reagent Degradation reagent_quality->degradation base Assess Base Strength & Solubility reaction_conditions->base solvent Optimize Solvent Choice reaction_conditions->solvent temperature Adjust Reaction Temperature reaction_conditions->temperature leaving_group Evaluate Leaving Group on Alkylating Agent reaction_conditions->leaving_group reductive_amination Reductive Amination alternative_methods->reductive_amination different_alkylating_agent Use a More Reactive Alkylating Agent alternative_methods->different_alkylating_agent

Caption: A stepwise approach to troubleshooting low-yield N-alkylation reactions.

Potential Causes and Detailed Solutions:

Potential CauseRecommended SolutionJustification & Key Considerations
Ineffective Base Switch to a stronger base (e.g., NaH, KHMDS, or Cs₂CO₃). Ensure the base is sufficiently soluble in the reaction solvent.[1]The base must be strong enough to deprotonate the azepane nitrogen, forming the nucleophilic amide required for the reaction. The solubility of the base can significantly impact the reaction rate.[1] Cesium carbonate (Cs₂CO₃) is often reported to be highly effective.[2]
Poor Solvent Choice Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate the Sₙ2 reaction.[1] For reactions with poor solubility, consider heating or using a different solvent system.Polar aprotic solvents can solvate the cation of the base, leaving the anion more nucleophilic and available to deprotonate the amine.[1]
Insufficiently Activated Alkylating Agent Use a more reactive alkylating agent (e.g., alkyl iodide instead of bromide or chloride). Convert an alkyl alcohol to a better leaving group (e.g., tosylate or mesylate).[1]The reactivity of the leaving group is critical for the Sₙ2 reaction to proceed. The general order of reactivity for alkyl halides is I > Br > Cl.[1][3]
Low Reaction Temperature Increase the reaction temperature. Consider using microwave irradiation to accelerate the reaction.[1][4]N-alkylation reactions can have a significant activation energy barrier. Increasing the temperature provides more energy for the molecules to overcome this barrier.[1]
Reagent Degradation Use freshly opened or purified reagents. Ensure anhydrous conditions if using moisture-sensitive reagents like NaH.[1]Reagents can degrade over time, leading to lower reactivity. Moisture can quench strong bases and some alkylating agents.[1]
Steric Hindrance If either the azepane or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced. In such cases, increasing the reaction temperature or using a less hindered reagent may be beneficial.[5][6]Steric hindrance can impede the approach of the nucleophilic nitrogen to the electrophilic carbon of the alkylating agent.[5]

Question 2: My reaction is producing a significant amount of di-alkylated (quaternary ammonium salt) product. How can I promote mono-alkylation?

Answer:

Over-alkylation is a common side reaction because the mono-alkylated azepane product is often more nucleophilic than the starting azepane.[6][7][8] Several strategies can be employed to favor the desired mono-alkylation.

Strategies to Minimize Over-alkylation

OveralkylationSolutions start Over-alkylation Observed stoichiometry Adjust Reactant Stoichiometry start->stoichiometry slow_addition Slow Addition of Alkylating Agent start->slow_addition reaction_monitoring Monitor Reaction Progress start->reaction_monitoring alternative_methods Consider Alternative Methods start->alternative_methods excess_amine Use Excess Azepane stoichiometry->excess_amine controlled_alkylating_agent Use Stoichiometric or Slight Excess of Alkylating Agent (1.0-1.2 eq) stoichiometry->controlled_alkylating_agent syringe_pump Use a Syringe Pump for Slow Addition slow_addition->syringe_pump tlc_lcms Stop Reaction Upon Consumption of Starting Material (via TLC/LC-MS) reaction_monitoring->tlc_lcms reductive_amination Reductive Amination alternative_methods->reductive_amination protecting_groups Use of Protecting Groups alternative_methods->protecting_groups

Caption: Strategies to favor mono-alkylation and minimize the formation of quaternary ammonium salts.

StrategyDetailed RecommendationRationale
Stoichiometry Control Use a large excess of azepane relative to the alkylating agent. Alternatively, use a stoichiometric amount or only a slight excess (1.0-1.2 equivalents) of the alkylating agent.[1][3][6]Using excess azepane statistically favors the reaction of the alkylating agent with the more abundant starting material. Limiting the amount of alkylating agent ensures there is not enough to react with the mono-alkylated product.[3][6]
Slow Addition Add the alkylating agent slowly to the reaction mixture, for example, using a syringe pump.[1][3]Slow addition maintains a low concentration of the alkylating agent, reducing the probability of the more reactive mono-alkylated product reacting further.[3]
Reaction Monitoring Closely monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction as soon as the starting material is consumed.[2]This prevents the reaction from proceeding to the di-alkylation stage after the initial mono-alkylation is complete.
Alternative Methodologies Consider using reductive amination as an alternative to direct alkylation.[3][7][9]Reductive amination involves the reaction of azepane with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This method is highly effective at preventing over-alkylation.[3][9]

Frequently Asked Questions (FAQs)

Q1: What are the recommended bases and solvents for the N-alkylation of azepane?

A1: The choice of base and solvent is critical for a successful N-alkylation reaction.

  • Bases:

    • Weak inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used, particularly with more reactive alkylating agents.[2][9] Cs₂CO₃ is often more effective due to its higher solubility.[6]

    • Strong bases such as sodium hydride (NaH), potassium bis(trimethylsilyl)amide (KHMDS), or lithium diisopropylamide (LDA) are used for less reactive alkylating agents or to ensure complete deprotonation of the azepane.[1][2] These bases require anhydrous (dry) reaction conditions.

  • Solvents:

    • Polar aprotic solvents are generally the best choice as they can dissolve the reactants and facilitate the Sₙ2 reaction mechanism.[1] Common examples include:

      • N,N-Dimethylformamide (DMF)

      • Dimethyl sulfoxide (DMSO)

      • Acetonitrile (MeCN)

      • Tetrahydrofuran (THF) (often used with strong bases like NaH)[2]

Q2: How can I minimize the formation of elimination byproducts?

A2: Elimination reactions can compete with the desired substitution (alkylation), especially when using secondary or tertiary alkyl halides. To minimize this side reaction, you can:

  • Use a less hindered base.

  • Lower the reaction temperature. [1]

  • Use an alkylating agent with a good leaving group that is less prone to elimination , such as a primary alkyl iodide or tosylate.[1]

Q3: My N-alkylated azepane is difficult to purify. What are some common strategies?

A3: Purification challenges often arise from the basic nature of the product and the presence of unreacted starting materials or byproducts.

  • Column Chromatography: This is the most common method for purifying N-alkylated products.[9]

    • If your product is degrading on standard silica gel, which is slightly acidic, you can use deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or switch to a different stationary phase like alumina.[10]

  • Acid-Base Extraction: You can often use the basicity of your N-alkylated azepane to your advantage in an aqueous workup. By carefully adjusting the pH, you can move your product between the aqueous and organic layers to separate it from non-basic impurities.

  • Crystallization: If your product is a solid, crystallization or recrystallization can be a highly effective purification method.[11]

Experimental Protocols

Protocol 1: N-Alkylation of Azepane using an Alkyl Halide

This protocol describes a general procedure for the direct N-alkylation of azepane with an alkyl halide using potassium carbonate as the base.

Materials:

  • Azepane (1.0 eq)

  • Alkyl halide (e.g., 1-bromobutane) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • To a solution of azepane in anhydrous DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated azepane.[1]

Protocol 2: N-Alkylation of Azepane via Reductive Amination

This protocol details the N-alkylation of azepane with an aldehyde (e.g., cyclohexanecarbaldehyde).[9]

Materials:

  • Azepane (1.0 eq)

  • Cyclohexanecarbaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen atmosphere

Procedure:

  • Dissolve azepane and cyclohexanecarbaldehyde in dichloromethane under a nitrogen atmosphere.

  • Stir the solution at room temperature for 1 hour to form the intermediate iminium ion.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 16 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the N-alkylated product.[9]

Comparative Data

Table 1: Comparison of N-Alkylation Methods for a 1,4-Oxazepane Scaffold (Data for illustrative purposes, principles are applicable to azepane) [9]

MethodAlkylating/Carbonyl AgentReducing AgentBaseSolventTime (h)Yield (%)
Direct Alkylation 1-Bromo-3-chloropropane-K₂CO₃Acetonitrile1290
Direct Alkylation Benzyl Bromide-NaHTHF6High
Reductive Amination CyclohexanecarbaldehydeNaBH(OAc)₃-CH₂Cl₂1678
Reductive Amination AcetoneNaBH₄-Methanol4-

References

Methods for the purification of Ethyl azepan-1-ylacetate from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Ethyl azepan-1-ylacetate from reaction mixtures. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

Q2: What are the most common impurities in the synthesis of this compound?

A2: Common impurities are likely to include unreacted starting materials such as azepane (hexamethyleneimine) and an ethyl acetate precursor (e.g., ethyl chloroacetate or ethyl bromoacetate), as well as the salt byproduct (e.g., hydrochloride or hydrobromide salt of a tertiary amine base if used). Side products from potential side reactions, such as hydrolysis of the ester or over-alkylation, may also be present.

Q3: Which purification techniques are most suitable for this compound?

A3: The most suitable purification techniques will depend on the scale of the reaction and the nature of the impurities. The primary methods to consider are:

  • Extraction: To remove water-soluble impurities like salts and some unreacted starting materials.

  • Distillation: Fractional vacuum distillation is likely the most effective method for purifying the product on a larger scale, given its expected high boiling point.

  • Column Chromatography: Useful for small-scale purification and for removing impurities with similar boiling points to the product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Extraction Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Emulsion formation during aqueous wash. - High concentration of amine compounds. - Vigorous shaking.- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. - Gently invert the separatory funnel instead of vigorous shaking. - Allow the mixture to stand for an extended period. - Filter the mixture through a pad of celite.
Poor separation of layers. - Similar densities of the organic and aqueous phases. - Presence of surfactants or other emulsifying agents.- Add more of the organic solvent to decrease the density of the organic phase. - Add brine to increase the density of the aqueous phase.
Product loss into the aqueous layer. - Protonation of the basic nitrogen on the azepane ring, increasing water solubility. - The product itself has some water solubility.- Ensure the aqueous wash is basic (e.g., using a dilute sodium bicarbonate or carbonate solution) to keep the product in its free base form. - Perform multiple extractions with smaller volumes of the organic solvent. - Back-extract the combined aqueous layers with a fresh portion of the organic solvent.
Distillation Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Bumping or uneven boiling. - Lack of boiling chips or inadequate stirring. - High viscosity of the crude material.- Add fresh boiling chips or a magnetic stir bar. - Ensure efficient stirring. - For very viscous material, consider a short-path distillation apparatus.
Product decomposition. - High distillation temperature.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. - Ensure the heating mantle temperature is not excessively high.
Poor separation of product from impurities. - Inefficient fractionating column. - Azeotrope formation.- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). - Adjust the distillation pressure. - Consider an alternative purification method like column chromatography if an azeotrope is suspected.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of spots on TLC. - Inappropriate solvent system.- Systematically vary the polarity of the eluent. A common starting point for amines is a mixture of ethyl acetate and hexanes, often with a small amount of triethylamine (0.1-1%) to prevent tailing.
Product streaking on the column. - The basicity of the azepane nitrogen interacting strongly with the acidic silica gel.- Add a small percentage of a basic modifier like triethylamine or ammonia (in methanol) to the eluent. - Use a different stationary phase, such as alumina (basic or neutral).
Product is not eluting from the column. - The eluent is not polar enough. - Strong adsorption to the stationary phase.- Gradually increase the polarity of the eluent. - If the product is still retained, consider flushing the column with a very polar solvent system (e.g., 10% methanol in dichloromethane). - See "Product streaking on the column" for stationary phase considerations.

Experimental Protocols

The following are generalized experimental protocols that should be optimized for your specific reaction mixture.

Protocol 1: Liquid-Liquid Extraction
  • Quenching: Quench the reaction mixture by adding it to a separatory funnel containing water or a dilute aqueous solution (e.g., sodium bicarbonate if the reaction was run under acidic conditions).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent in which this compound is soluble (e.g., ethyl acetate, dichloromethane). Perform the extraction three times for optimal recovery.

  • Washing: Combine the organic layers and wash sequentially with:

    • Water, to remove water-soluble impurities.

    • Brine (saturated NaCl solution), to break up any emulsions and remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Fractional Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is dry and joints are properly sealed.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips.

  • Applying Vacuum: Gradually apply vacuum to the desired pressure.

  • Heating: Begin heating the distillation flask gently.

  • Collecting Fractions: Collect any low-boiling impurities first. As the temperature stabilizes at the boiling point of the product at the given pressure, collect the pure this compound in a separate receiving flask.

  • Completion: Stop the distillation when the temperature starts to drop or rise significantly, or when only a small residue remains in the distillation flask.

Visualizations

experimental_workflow reaction Crude Reaction Mixture extraction Liquid-Liquid Extraction (Aqueous Workup) reaction->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crude_product Crude Product concentration->crude_product distillation Fractional Vacuum Distillation crude_product->distillation Large Scale chromatography Column Chromatography crude_product->chromatography Small Scale / Difficult Separation pure_product Pure this compound distillation->pure_product chromatography->pure_product analysis Purity Analysis (e.g., GC-MS, NMR) pure_product->analysis

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_extraction Extraction Issues cluster_distillation Distillation Issues start Purification Attempt check_purity Is the product pure? start->check_purity success Success check_purity->success Yes failure Further Troubleshooting Needed check_purity->failure No emulsion Emulsion Formation? failure->emulsion Extraction Problem decomposition Decomposition? failure->decomposition Distillation Problem poor_separation Poor Layer Separation? emulsion->poor_separation product_loss Product Loss to Aqueous? poor_separation->product_loss bumping Bumping? decomposition->bumping bad_separation Poor Separation? bumping->bad_separation

References

Recrystallization vs. column chromatography for purifying Ethyl azepan-1-ylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Ethyl azepan-1-ylacetate, comparing recrystallization and column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.

Q2: When is recrystallization a suitable method for purifying this compound?

A2: Recrystallization is a cost-effective method ideal for removing small amounts of impurities from a solid compound. It is particularly effective if the impurities have significantly different solubility profiles from this compound in the chosen solvent system. However, as this compound can be an oil or a low-melting solid at room temperature, specialized recrystallization techniques may be required.

Q3: When should I opt for column chromatography to purify this compound?

A3: Column chromatography is a more versatile and powerful technique, suitable for separating complex mixtures, isomers, or when impurities have similar solubility to the product.[1] It is the preferred method when high purity is essential, especially for drug development applications. It is also effective for purifying oily or liquid compounds that are difficult to crystallize.

Q4: What are the common impurities in a synthesis of this compound?

A4: Common impurities can include unreacted starting materials such as azepane and ethyl chloroacetate, by-products from side reactions, and residual solvents from the reaction or workup.

Q5: Can I use a combination of both methods?

A5: Yes, a combination of methods can be very effective. For instance, an initial purification by column chromatography can be followed by recrystallization to achieve very high purity.

Data Presentation: Comparison of Purification Methods

Data presented below is based on typical results for analogous N-substituted esters and may vary for this compound.

ParameterRecrystallizationColumn Chromatography
Typical Yield 60-85%70-95%
Achievable Purity 95-99%>99%
Processing Time 4-24 hours (including drying)2-8 hours
Solvent Consumption Moderate to HighHigh
Cost LowHigh (due to silica gel and large solvent volumes)
Scalability Good for large quantitiesCan be challenging for very large scales

Experimental Protocols

Recrystallization of this compound (Mixed-Solvent System)

This protocol is designed for a compound that may be an oil or low-melting solid at room temperature. A mixed-solvent system of ethyl acetate and hexane is commonly used for esters.[2]

Materials:

  • Crude this compound

  • Ethyl acetate (good solvent)

  • Hexane (poor solvent)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Ice bath

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the compound completely with gentle heating and stirring.

  • Inducing Cloudiness: While the solution is still hot, slowly add hexane dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethyl acetate to just redissolve the cloudiness, resulting in a clear, saturated solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Column Chromatography of this compound

This protocol outlines a standard flash column chromatography procedure for the purification of a moderately polar compound.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Ethyl acetate

  • Hexane

  • Chromatography column

  • Compressed air or pump for flash chromatography

  • Collection tubes or flasks

  • TLC plates and chamber for monitoring

Procedure:

  • Solvent System Selection: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point for this compound is a mixture of hexane and ethyl acetate.[3] Aim for an Rf value of 0.2-0.3 for the desired compound.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent mixture.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample to the top of the silica gel.

    • Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel and add the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply pressure to the top of the column to force the solvent through the silica gel at a steady rate.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Compound "oils out" instead of crystallizing - Solution is too concentrated.- Cooling is too rapid.- Melting point of the compound is below the boiling point of the solvent.- Add more of the "good" solvent (ethyl acetate) and reheat to dissolve the oil, then cool slowly.- Ensure slow cooling by insulating the flask or leaving it on a cooling hotplate.- Use a lower boiling point solvent or a different solvent system.
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent to increase the concentration and attempt to recrystallize.- Scratch the inside of the flask with a glass rod at the solvent line.- Add a seed crystal of the pure compound.
Low recovery of crystals - Too much solvent was used.- Crystals were washed with a solvent that was not ice-cold.- Concentrate the mother liquor (the remaining solution after filtration) and cool to obtain a second crop of crystals.- Ensure the washing solvent is thoroughly chilled before use and use a minimal amount.
Column Chromatography Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of compounds - Inappropriate solvent system.- Column was packed unevenly.- Sample band was too broad.- Optimize the eluent system using TLC to achieve better separation of spots.- Repack the column carefully to ensure a homogenous stationary phase.- Dissolve the sample in the minimum amount of solvent before loading.
Compound is not eluting from the column - The eluent is not polar enough.- Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture).
Compound elutes too quickly - The eluent is too polar.- Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate).
Streaking or tailing of bands - Compound is interacting too strongly with the silica gel (common for amines).- Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize acidic sites on the silica gel.[4]

Visualizations

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimal hot ethyl acetate start->dissolve add_hexane Add hexane until cloudy dissolve->add_hexane clarify Add hot ethyl acetate to clarify add_hexane->clarify cool Cool slowly to room temperature, then ice bath clarify->cool filter Vacuum filter to collect crystals cool->filter wash Wash with ice-cold hexane filter->wash impurities Impurities in Mother Liquor filter->impurities Filtrate dry Dry under vacuum wash->dry product Pure Crystalline Product dry->product Column_Chromatography_Workflow start Crude this compound pack_column Pack column with silica gel slurry start->pack_column load_sample Load sample in minimal solvent pack_column->load_sample elute Elute with hexane/ethyl acetate gradient load_sample->elute collect_fractions Collect fractions elute->collect_fractions analyze_fractions Analyze fractions by TLC collect_fractions->analyze_fractions combine_pure Combine pure fractions analyze_fractions->combine_pure impure_fractions Impure Fractions analyze_fractions->impure_fractions Side fractions evaporate Evaporate solvent (rotary evaporator) combine_pure->evaporate product Purified Product evaporate->product Troubleshooting_Logic start Purification Unsuccessful method Which method was used? start->method recrystallization Recrystallization method->recrystallization Recrystallization column Column Chromatography method->column Column recrystallization_issue What was the issue? recrystallization->recrystallization_issue column_issue What was the issue? column->column_issue oiling_out Oiling Out recrystallization_issue->oiling_out Oiling no_crystals No Crystals recrystallization_issue->no_crystals No Crystals low_yield_recryst Low Yield recrystallization_issue->low_yield_recryst Low Yield solution_oiling Add more 'good' solvent, cool slowly oiling_out->solution_oiling solution_no_crystals Concentrate solution, scratch flask, seed no_crystals->solution_no_crystals solution_low_yield_recryst Concentrate mother liquor low_yield_recryst->solution_low_yield_recryst poor_separation Poor Separation column_issue->poor_separation Separation no_elution No Elution column_issue->no_elution Elution streaking Streaking/Tailing column_issue->streaking Streaking solution_poor_sep Optimize solvent system via TLC, repack column poor_separation->solution_poor_sep solution_no_elution Increase eluent polarity no_elution->solution_no_elution solution_streaking Add triethylamine to eluent streaking->solution_streaking

References

Technical Support Center: Stability and Degradation of Ethyl azepan-1-ylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Ethyl azepan-1-ylacetate. All information is presented in a practical question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for this compound?

A1: Based on its chemical structure, the most probable degradation pathway for this compound is the hydrolysis of the ethyl ester bond. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of Azepan-1-ylacetic acid and ethanol. Under oxidative stress, the azepane ring may also undergo oxidation, although the ester hydrolysis is generally considered the more facile degradation route under common storage and experimental conditions.

Q2: How is the stability of this compound expected to be affected by pH?

A2: The stability of this compound is highly dependent on pH. The ester linkage is susceptible to hydrolysis, which is catalyzed by both acids and bases. Therefore, the compound is expected to be least stable at low (acidic) and high (alkaline) pH values. Optimal stability is anticipated in the neutral pH range (approximately pH 5-7).

Q3: What are the likely degradation products of this compound?

A3: The primary degradation product resulting from hydrolysis is Azepan-1-ylacetic acid and ethanol . Under strong oxidative conditions, various oxidized derivatives of the azepane ring could potentially form, but these are generally considered secondary degradation products.

Q4: Is this compound sensitive to light or temperature?

Troubleshooting Guides

Issue Possible Cause Recommended Action
Rapid loss of parent compound in aqueous solution. Hydrolysis of the ethyl ester. Verify the pH of the solution. If possible, adjust the pH to a neutral range (5-7) using an appropriate buffer system. For long-term storage in solution, consider preparing aliquots and storing them frozen.
Appearance of unexpected peaks in chromatograms during analysis. Formation of degradation products. Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate and identify potential degradation products. This will help in confirming the identity of the unknown peaks.
Inconsistent analytical results between batches. Variability in storage conditions or sample handling. Ensure consistent storage conditions (temperature, light exposure) for all samples. Standardize sample preparation procedures to minimize variability. Use a validated stability-indicating analytical method.
Precipitation of the compound from aqueous solution. Poor aqueous solubility, especially of the parent ester. Verify the solubility of this compound in your chosen buffer system. Consider the use of co-solvents (e.g., acetonitrile, methanol) if compatible with your experimental setup. The formation of the more polar degradation product, Azepan-1-ylacetic acid, might also affect solubility.

Predicted Degradation Pathway

cluster_main This compound cluster_conditions Stress Conditions cluster_products Degradation Products Ethyl_azepan_1_ylacetate This compound Acid_Base Acid/Base Hydrolysis Oxidation Oxidation Azepan_1_ylacetic_acid Azepan-1-ylacetic acid Acid_Base->Azepan_1_ylacetic_acid Major Pathway Ethanol Ethanol Acid_Base->Ethanol Oxidized_Products Oxidized Azepane Derivatives Oxidation->Oxidized_Products Minor Pathway

Caption: Predicted degradation pathways of this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.

Chromatographic Conditions (starting point for development):

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the parent compound and any less polar degradants. A typical starting gradient could be 5% to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an appropriate wavelength (e.g., 210 nm, or determine the λmax of the compound)
Injection Volume 10 µL

Method Development Workflow:

cluster_workflow HPLC Method Development Workflow Start Define Analytical Requirements Scouting Scout Columns and Mobile Phases Start->Scouting Optimization Optimize Gradient, Temperature, and Flow Rate Scouting->Optimization Forced_Degradation Perform Forced Degradation Studies Optimization->Forced_Degradation Specificity Check for Peak Purity and Resolution Forced_Degradation->Specificity Specificity->Optimization Re-optimize if needed Validation Validate Method (ICH Guidelines) Specificity->Validation Resolution adequate End Finalized Stability-Indicating Method Validation->End

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to demonstrate the specificity of the analytical method.[1][2]

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

Stress Conditions:

Stress Condition Procedure
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 N HCl before analysis.
Oxidative Degradation Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
Thermal Degradation Expose the solid compound to 80°C for 48 hours. Dissolve a known amount in the mobile phase for analysis.
Photolytic Degradation Expose a solution of the compound (e.g., in quartz cuvettes) to UV light (254 nm) and visible light for a defined period (e.g., 24 hours). Analyze a control sample stored in the dark.

Analysis: Analyze the stressed samples using the developed stability-indicating HPLC method. Compare the chromatograms with that of an unstressed control sample.

Summary of Potential Degradation Data (Hypothetical)

The following table provides a hypothetical summary of results from forced degradation studies. Actual data must be generated experimentally.

Stress Condition Observation % Degradation (Hypothetical) Major Degradation Product
0.1 N HCl, 60°C, 24hSignificant degradation25%Azepan-1-ylacetic acid
0.1 N NaOH, RT, 4hRapid and extensive degradation>90%Azepan-1-ylacetic acid
3% H₂O₂, RT, 24hMinor degradation5%Minor, unidentified polar peaks
80°C, 48h (solid)Minimal degradation<2%-
Photolytic (UV/Vis)Moderate degradation15%Unidentified polar peaks

This technical support guide provides a foundational understanding of the stability and degradation of this compound. It is crucial to perform experimental studies to confirm these predicted pathways and to develop and validate appropriate analytical methods for accurate stability assessment.

References

Hydrolysis of Ethyl azepan-1-ylacetate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of ethyl azepan-1-ylacetate under acidic or basic conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the acidic or basic hydrolysis of this compound.

Acidic Hydrolysis
Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction / Low Conversion 1. Reversible Reaction: Acid-catalyzed ester hydrolysis is an equilibrium process.[1][2][3] 2. Insufficient Catalyst: The concentration of the acid catalyst may be too low. 3. Low Temperature: The reaction rate may be too slow at the current temperature. 4. Short Reaction Time: The reaction may not have reached equilibrium.1. Drive Equilibrium: Use a large excess of water to shift the equilibrium towards the products.[1][3] 2. Increase Catalyst Concentration: Carefully increase the concentration of the strong acid catalyst (e.g., HCl, H₂SO₄). 3. Increase Temperature: Heat the reaction mixture under reflux.[3] 4. Extend Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS) and continue until no further change is observed.
Side Product Formation 1. Protonation of Azepane Nitrogen: The basic nitrogen of the azepane ring will be protonated under acidic conditions, which may affect its solubility and reactivity. 2. Dehydration: At very high temperatures and strongly acidic conditions, there is a potential for side reactions involving the alcohol product.1. pH Control: While acidic conditions are necessary, using a moderately concentrated acid can minimize side reactions. The protonated amine is generally stable. 2. Temperature Control: Maintain a steady reflux temperature and avoid excessive heating.
Difficult Product Isolation 1. Product is an Amino Acid Salt: The product, azepan-1-ylacetic acid, will be protonated and exist as a salt in the acidic solution, making extraction with organic solvents difficult.1. Neutralization: After the reaction is complete, carefully neutralize the reaction mixture with a base (e.g., NaOH, NaHCO₃) to the isoelectric point of the amino acid to precipitate it. 2. Ion-Exchange Chromatography: Use ion-exchange chromatography for purification.
Basic Hydrolysis (Saponification)
Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficient Base: The amount of base (e.g., NaOH, KOH) may not be sufficient to drive the reaction to completion. 2. Low Temperature: The reaction rate may be too slow. 3. Biphasic Mixture: The ester may have poor solubility in the aqueous base, slowing down the reaction.1. Use Excess Base: Employ a molar excess of the base to ensure the reaction goes to completion.[2] 2. Increase Temperature: Heat the reaction mixture, typically under reflux. 3. Add a Co-solvent: Use a water-miscible organic solvent like ethanol or THF to create a homogeneous reaction mixture.
Side Product Formation 1. Amide Formation (Aminolysis): While less likely under these conditions, there is a theoretical possibility of the azepane nitrogen acting as a nucleophile. However, hydroxide is a much stronger nucleophile for ester hydrolysis.1. Maintain Basic Conditions: Ensure the reaction medium is sufficiently basic to favor hydroxide attack on the ester carbonyl.
Difficult Product Isolation 1. Product is a Carboxylate Salt: The product, azepan-1-ylacetate, will exist as a salt in the basic solution.1. Acidification: After the reaction is complete and the ethanol (if used as a co-solvent) is removed, carefully acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the zwitterionic amino acid. 2. Extraction at Isoelectric Point: Adjust the pH to the isoelectric point of azepan-1-ylacetic acid to minimize its water solubility before extraction with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the expected products of the hydrolysis of this compound?

Under both acidic and basic conditions, the hydrolysis of this compound yields azepan-1-ylacetic acid and ethanol. However, the state of the product in the reaction mixture differs:

  • Acidic conditions: The product is azepan-1-ylacetic acid hydrochloride (the azepane nitrogen is protonated).

  • Basic conditions: The initial product is the sodium or potassium salt of azepan-1-ylacetic acid.[1][4]

Q2: Which method is better, acidic or basic hydrolysis?

The choice depends on the stability of the starting material and the desired final product form.

  • Basic hydrolysis (saponification) is generally preferred because the reaction is irreversible, which often leads to higher yields and simpler product mixtures.[2] The final step of deprotonating the carboxylic acid drives the reaction to completion.

  • Acidic hydrolysis is a reversible reaction, which can result in incomplete conversion if conditions are not optimized.[1][3]

Q3: How does the azepane ring affect the hydrolysis?

The tertiary amine in the azepane ring can influence the reaction:

  • Under acidic conditions , the nitrogen atom will be protonated. This makes the overall molecule more water-soluble but does not significantly hinder the hydrolysis of the ester group.

  • Under basic conditions , the free lone pair on the nitrogen may potentially increase the rate of hydrolysis through intramolecular catalysis, although this effect is likely to be modest for a β-amino ester.

Q4: How can I monitor the progress of the reaction?

The reaction can be monitored by techniques such as:

  • Thin-Layer Chromatography (TLC): Observe the disappearance of the starting ester spot and the appearance of the product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the conversion of the starting material to the product.

Q5: What are the safety precautions for these reactions?

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle strong acids and bases with care as they are corrosive.

  • Be cautious when heating flammable organic solvents.

Experimental Protocols

Acid-Catalyzed Hydrolysis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an excess of aqueous strong acid (e.g., 3 M HCl or 3 M H₂SO₄).

  • Heating: Heat the reaction mixture to reflux and maintain for several hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the solution with a suitable base (e.g., saturated NaHCO₃ solution) to the isoelectric point of azepan-1-ylacetic acid to induce precipitation.

    • Filter the precipitate and wash with cold water.

    • Dry the solid product under vacuum.

Base-Catalyzed Hydrolysis (Saponification) of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a mixture of ethanol and an aqueous solution of a strong base (e.g., 2 M NaOH or 2 M KOH). Use a molar excess of the base.

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify with a strong acid (e.g., 3 M HCl) until the product precipitates.

    • Filter the precipitate and wash with cold water.

    • Dry the solid product under vacuum.

Visualizations

Acidic_Hydrolysis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Start ester This compound start->ester mix Mix in Round-Bottom Flask ester->mix acid Aqueous Acid (e.g., 3M HCl) acid->mix reflux Heat to Reflux mix->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool Cool to RT monitor->cool neutralize Neutralize with Base cool->neutralize precipitate Precipitate Product neutralize->precipitate filter Filter and Wash precipitate->filter dry Dry Product filter->dry end Azepan-1-ylacetic acid dry->end

Caption: Workflow for the acidic hydrolysis of this compound.

Basic_Hydrolysis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Start ester This compound start->ester mix Mix in Round-Bottom Flask ester->mix base Aqueous Base (e.g., 2M NaOH) + Ethanol base->mix reflux Heat to Reflux mix->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool Cool to RT monitor->cool remove_etoh Remove Ethanol cool->remove_etoh acidify Acidify with Strong Acid remove_etoh->acidify precipitate Precipitate Product acidify->precipitate filter Filter and Wash precipitate->filter dry Dry Product filter->dry end Azepan-1-ylacetic acid dry->end

Caption: Workflow for the basic hydrolysis of this compound.

References

Technical Support Center: Ethyl Azepan-1-ylacetate Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidelines are based on general best practices for handling laboratory chemicals. Due to the limited availability of specific safety data for Ethyl azepan-1-ylacetate, it is imperative to consult a comprehensive Safety Data Sheet (SDS) provided by your supplier before handling this compound. The information below should be used as a supplementary resource and not as a primary safety reference.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

Q2: How should I handle this compound during experimental procedures?

A: Standard laboratory personal protective equipment (PPE) should be worn at all times. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of the compound, especially when transferring or weighing, should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors.

Q3: What are the known incompatibilities for this compound?

A: Specific incompatibility data for this compound is not widely published. However, as a general precaution for ester compounds, it is advisable to avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can catalyze hydrolysis or other decomposition reactions.

Q4: What should I do in case of a spill?

A: In the event of a small spill, and if you are trained in chemical spill cleanup, you should absorb the material with an inert absorbent (such as vermiculite or sand). The contaminated absorbent should then be placed in a sealed, labeled container for proper hazardous waste disposal. For larger spills, or if you are not equipped to handle the cleanup, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage.Review storage conditions. Ensure the container is tightly sealed and stored in a cool, dry place. Consider obtaining a fresh batch of the compound if degradation is suspected.
Visible changes in the compound (e.g., color change, precipitation) Contamination or degradation.Do not use the compound. Dispose of it as hazardous waste according to your institution's guidelines and obtain a new supply.
Potent or unusual odor upon opening the container Potential decomposition or presence of volatile impurities.Handle only in a chemical fume hood. If the odor is strong or unexpected, it may indicate degradation. It is safer to dispose of the compound and use a fresh stock.

Logical Workflow for Storage and Handling

The following diagram outlines the recommended decision-making process for the safe storage and handling of this compound.

start Start: Receiving this compound check_sds Consult Supplier's Safety Data Sheet (SDS) start->check_sds storage Store in a Cool, Dry, Well-Ventilated Area check_sds->storage handling Handle in Chemical Fume Hood with Proper PPE storage->handling check_compatibility Verify Chemical Compatibility Before Use handling->check_compatibility proceed Proceed with Experiment check_compatibility->proceed Compatible incompatible Incompatible? Avoid Mixing check_compatibility->incompatible Not Compatible end End of Procedure proceed->end incompatible->handling

Caption: Logical workflow for the safe handling and storage of chemical compounds.

Navigating the Challenges of N-Substituted Azepane Ester Characterization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the characterization of N-substituted azepane esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently encountered challenges during the synthesis and analysis of this important class of compounds. The inherent flexibility of the azepane ring, coupled with the potential for various isomeric forms, often presents unique hurdles in structural elucidation and purification.

Frequently Asked Questions (FAQs)

FAQ 1: Why am I seeing complex and broad signals in the 1H NMR spectrum of my N-substituted azepane ester?

This is a common observation and typically arises from the conformational flexibility of the seven-membered azepane ring. Unlike more rigid ring systems, azepanes can exist as a mixture of multiple chair and boat conformations in solution at room temperature.[1] This dynamic exchange between conformations can lead to broadened NMR signals and complex coupling patterns, making straightforward spectral interpretation difficult. The presence of N-substituents and ester groups can further influence the conformational equilibrium.

FAQ 2: My mass spectrum shows several unexpected fragment ions. How can I confidently identify my N-substituted azepane ester?

The fragmentation of N-substituted azepane esters in mass spectrometry can be intricate. In positive-ion mode electrospray ionization (ESI), you should expect to see the protonated molecule [M+H]+.[2] Tandem mass spectrometry (MS/MS) experiments are crucial for structural confirmation. Common fragmentation pathways involve the cleavage of the N-substituent, loss of the ester group, and ring fragmentation. A characteristic fragment often observed for N-alkyl azepanes is the formation of a cyclic immonium ion.[3] It is also important to consider the possibility of in-source fragmentation, which can complicate the mass spectrum.

FAQ 3: I am struggling to separate the diastereomers of my N-substituted azepane ester by column chromatography. What can I do?

The separation of stereoisomers of azepane derivatives can be challenging due to their similar polarities and potential for conformational isomerism affecting their interaction with the stationary phase. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases for enantiomers, is often more effective than standard silica gel chromatography for separating stereoisomers.[4][5] Method development, including screening different solvent systems and stationary phases, is crucial. In some cases, derivatization of the molecule can enhance separability.

FAQ 4: My elemental analysis results are slightly off, and the melting point of my compound is broad. What could be the issue?

These issues often point towards the presence of impurities or a mixture of isomers. Given that the synthesis of N-substituted azepanes can sometimes yield isomeric byproducts (e.g., piperidine isomers through ring contraction), it is essential to employ a combination of analytical techniques to assess purity.[3][6] A broad melting point suggests the presence of impurities or that the solid is not a single crystalline form. Techniques such as High-Resolution Mass Spectrometry (HRMS) for accurate mass determination and 2D NMR for unambiguous structural assignment are highly recommended.

Troubleshooting Guides

Problem 1: Uninterpretable 1H NMR Spectrum

Symptoms:

  • Broad, overlapping signals in the aliphatic region.

  • Non-first-order coupling patterns.

  • Multiple sets of signals for what should be a single compound.

Possible Causes & Solutions:

CauseRecommended Action
Conformational Isomerism Perform variable temperature (VT) NMR studies. Cooling the sample can slow down the conformational exchange, potentially resolving broad signals into distinct sets of sharp peaks for each conformer.[7]
Presence of Rotamers If your N-substituent is an amide or another group with restricted rotation, you may be observing rotamers. VT-NMR can also help in this case. 2D NMR techniques like NOESY or ROESY can help identify through-space correlations that define the major and minor rotamers.[8][9]
Impurity Re-evaluate the purity of your sample using LC-MS and HPLC. If impurities are detected, further purification is necessary.
pH Effects If the nitrogen atom is basic, the protonation state can affect the NMR spectrum. Ensure your NMR solvent is neutral and dry. Adding a drop of D2O can help identify exchangeable protons.

Experimental Protocol: Variable Temperature (VT) NMR

  • Sample Preparation: Prepare your sample as you would for a standard NMR experiment in a suitable deuterated solvent (e.g., CDCl3, toluene-d8, or acetone-d6).

  • Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature (e.g., 298 K).

  • Cooling: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a new spectrum.

  • Data Acquisition: Acquire a 1H NMR spectrum at each temperature point until you observe significant sharpening of the signals or the freezing point of the solvent is approached.

  • Analysis: Analyze the spectra at different temperatures to identify the coalescence point and the low-temperature regime where individual conformers may be resolved.

Workflow for NMR Troubleshooting

Troubleshooting Complex NMR Spectra start Complex/Broad NMR Spectrum vt_nmr Perform Variable Temperature NMR start->vt_nmr check_purity Check Purity (LC-MS, HPLC) start->check_purity vt_nmr_result Signals Sharpen at Low Temperature? vt_nmr->vt_nmr_result purity_result Sample Pure? check_purity->purity_result two_d_nmr Acquire 2D NMR (COSY, HSQC, NOESY) structure_elucidation Elucidate Structure and Conformation two_d_nmr->structure_elucidation vt_nmr_result->check_purity No conformer_conclusion Indicates Conformational Isomerism/Rotamers vt_nmr_result->conformer_conclusion Yes purity_result->two_d_nmr Yes impurity_conclusion Purify Sample Further purity_result->impurity_conclusion No conformer_conclusion->two_d_nmr General MS/MS Fragmentation of N-Alkyl Azepane Esters parent { [M+H]⁺ | N-Substituted Azepane Ester} frag1 Loss of Ester Group [M+H - R'OH]⁺ parent->frag1 - R'O₂CR'' frag2 Loss of N-Substituent [M+H - R]⁺ parent->frag2 - R frag3 Ring Cleavage parent->frag3 frag4 Immonium Ion Formation frag3->frag4

References

Removing unreacted starting materials from Ethyl azepan-1-ylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the removal of unreacted starting materials during the synthesis of Ethyl azepan-1-ylacetate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common starting materials I need to remove?

The synthesis of this compound typically involves the N-alkylation of azepane with ethyl chloroacetate. Therefore, the primary unreacted starting materials to be removed from the reaction mixture are azepane and ethyl chloroacetate.

Q2: My final product is contaminated with unreacted azepane. How can I remove it?

Azepane is a cyclic secondary amine and is basic in nature.[1] An effective way to remove it is through an acidic wash during a liquid-liquid extraction workup. The amine will be protonated by the acid, forming a water-soluble salt that will partition into the aqueous layer, separating it from your less basic ester product.

Q3: How can I remove residual ethyl chloroacetate from my product?

There are two primary methods depending on the scale and available equipment:

  • Liquid-Liquid Extraction: A two-step extraction process is highly effective. An initial extraction with a dilute acid solution (e.g., 10% HCl) will remove the basic product and unreacted amine into the aqueous phase, leaving the neutral ethyl chloroacetate in the organic layer, which is then discarded. The aqueous layer is then basified and re-extracted to recover the purified product.[2]

  • Fractional Distillation: This method is viable due to the significant difference in boiling points between this compound and ethyl chloroacetate. Ethyl chloroacetate has a boiling point of approximately 143-145°C, which is considerably lower than the expected boiling point of the product.[3][4][5][6]

Q4: I am getting an emulsion during the liquid-liquid extraction. What should I do?

Emulsions are common when working with amines. To break an emulsion, you can try the following:

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Gently swirl the funnel instead of vigorous shaking.

  • Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.

  • Filter the entire mixture through a pad of Celite or glass wool.

Q5: Which purification method is most suitable: extraction, distillation, or chromatography?

The best method depends on the specific impurities, the scale of your reaction, and the desired purity.

  • Liquid-Liquid Extraction: This is often the most practical and efficient method for this specific reaction, as it effectively separates the basic product from the neutral starting material and other organic impurities.[2]

  • Fractional Distillation: Suitable for larger scale purifications where the product is thermally stable. It effectively separates compounds with different boiling points.

  • Column Chromatography: While a versatile technique for purifying amines, it may be more labor-intensive than necessary if a simple extraction provides sufficient purity.[7][8] If used, an amine-functionalized silica gel or the addition of a small amount of a competing amine (like triethylamine) to the mobile phase can prevent streaking and improve separation.[7]

Data Presentation: Physical Properties of Reactants and Product

A summary of the physical properties is crucial for selecting and optimizing a purification strategy, particularly for distillation.

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
This compound (Product)185.26[9]~225-235 (estimated)~1.0
Azepane (Starting Material)99.18[10]138-139[1][11][12]0.88[1][10]
Ethyl chloroacetate (Starting Material)122.55[3][6]143-145[3][4][5]1.145[3][5]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is adapted from a general procedure for the N-alkylation of cycloamines and is highly effective for removing both unreacted starting materials.[2]

Objective: To isolate this compound from unreacted azepane and ethyl chloroacetate.

Materials:

  • Crude reaction mixture

  • Dichloromethane (DCM) or Ethyl Acetate

  • 10% Hydrochloric Acid (HCl) solution

  • 20% Sodium Carbonate (Na₂CO₃) solution or other suitable base

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Initial Workup: After the reaction is complete, filter off any solid base (e.g., K₂CO₃) and wash the solid with a small amount of the reaction solvent. Combine the filtrate and washings.

  • Solvent Removal: Remove the reaction solvent (e.g., acetonitrile) under reduced pressure using a rotary evaporator.

  • Acidic Extraction:

    • Dissolve the resulting crude oil in dichloromethane (DCM).

    • Transfer the solution to a separatory funnel and add a 10% HCl solution.

    • Shake the funnel, venting frequently. Allow the layers to separate.

    • The protonated product and unreacted azepane will move to the aqueous (top) layer. The unreacted ethyl chloroacetate and other non-basic impurities will remain in the organic (bottom) layer.

    • Drain and discard the organic layer.

  • Basification and Product Extraction:

    • To the remaining aqueous layer in the funnel, slowly add a 20% Na₂CO₃ solution until the solution is basic (confirm with pH paper, pH > 9).

    • Extract the now-neutralized product from the aqueous layer with fresh DCM (perform 2-3 extractions for best recovery).

    • Combine the organic extracts.

  • Washing and Drying:

    • Wash the combined organic layers with brine to remove residual water.

    • Drain the organic layer into a clean flask and dry over anhydrous Na₂SO₄.

  • Final Concentration: Filter off the drying agent and concentrate the solution under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Fractional Distillation

Objective: To purify this compound by separating it from lower-boiling starting materials.

Materials:

  • Crude product (ideally after a basic workup to remove acidic byproducts)

  • Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)

  • Heating mantle and stir bar

  • Vacuum source (if distilling under reduced pressure to lower the boiling point)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Charging the Flask: Place the crude this compound and a stir bar into the distillation flask.

  • Distillation:

    • Begin heating the flask gently.

    • Collect the first fraction, which will primarily consist of any remaining solvent and the lower-boiling ethyl chloroacetate (boiling point ~143-145°C).[3][4][5]

    • Monitor the temperature at the head of the column. A plateau in temperature indicates a pure fraction is distilling.

    • Once the ethyl chloroacetate has been removed, the temperature will rise. Change the receiving flask to collect the main product fraction at its boiling point.

  • Completion: Stop the distillation when the temperature either rises significantly or drops, or when only a small residue remains in the distillation flask.

Workflow Visualization

The following diagram illustrates the logical steps for purifying this compound using the acid-base extraction method.

Purification_Workflow Purification Workflow for this compound reaction_mixture Crude Reaction Mixture (Product, Azepane, Et-Chloroacetate, Base, Solvent) filtration 1. Filtration reaction_mixture->filtration evaporation 2. Solvent Evaporation filtration->evaporation extraction_step 3. Acidic Liquid-Liquid Extraction (Add DCM & 10% HCl) evaporation->extraction_step organic_layer_1 Organic Layer (Ethyl Chloroacetate, Impurities) extraction_step->organic_layer_1 Separate aqueous_layer_1 Aqueous Layer (Protonated Product, Protonated Azepane) extraction_step->aqueous_layer_1 Separate discard Discard organic_layer_1->discard basification 4. Basification (Add 20% Na2CO3) aqueous_layer_1->basification extraction_step_2 5. Product Extraction (Add fresh DCM) basification->extraction_step_2 organic_layer_2 Organic Layer (Purified Product) extraction_step_2->organic_layer_2 Separate aqueous_layer_2 Aqueous Layer (Salts) extraction_step_2->aqueous_layer_2 Separate drying 6. Drying & Concentration organic_layer_2->drying aqueous_layer_2->discard final_product Pure this compound drying->final_product

Caption: Workflow for the purification of this compound via acid-base extraction.

References

Validation & Comparative

A Comparative Analysis of the Potential Biological Activities of Ethyl Azepan-1-ylacetate and Ethyl Piperidin-1-ylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of two structurally related heterocyclic compounds: Ethyl azepan-1-ylacetate and ethyl piperidin-1-ylacetate. Due to a notable lack of direct experimental data for these specific molecules in publicly available literature, this comparison synthesizes findings from structurally analogous compounds to provide insights for future research and drug development endeavors. The primary areas of focus for this comparative analysis are acetylcholinesterase (AChE) inhibition and antimicrobial activity, based on the known biological profiles of their core scaffolds, azepane and piperidine.

Executive Summary

This compound and ethyl piperidin-1-ylacetate are simple esters of N-heterocyclic acetic acids. The core structural difference lies in the ring size of the saturated heterocycle: a seven-membered azepane ring versus a six-membered piperidine ring. This seemingly minor variation can significantly influence the conformational flexibility, lipophilicity, and ultimately, the biological activity of the molecules. While piperidine is a well-established scaffold in medicinal chemistry, azepane derivatives are also gaining increasing attention for their diverse pharmacological properties. This guide aims to extrapolate and compare the potential of these two compounds in two key biological assays.

Data Presentation: A Comparative Overview

The following tables summarize the potential biological activities based on data from structurally related compounds. It is critical to note that the data presented below is not from direct testing of this compound and ethyl piperidin-1-ylacetate but is inferred from analogous structures.

Table 1: Potential Acetylcholinesterase (AChE) Inhibitory Activity

CompoundPredicted TargetPredicted IC50 (µM)Rationale/Supporting Evidence
This compoundAcetylcholinesteraseData not availableWhile some N-substituted azepane derivatives have been explored for neurological activities, specific data on AChE inhibition for this compound is lacking. Further screening is required.
ethyl piperidin-1-ylacetateAcetylcholinesteraseLikely in the µM rangeNumerous piperidine derivatives exhibit AChE inhibitory activity. For instance, various N-substituted piperidines have shown IC50 values ranging from nanomolar to micromolar concentrations. The simple ethyl acetate substituent suggests a moderate inhibitory potential.

Table 2: Potential Antimicrobial Activity

CompoundPotential Target OrganismsPredicted MIC (µg/mL)Rationale/Supporting Evidence
This compoundBacteria and FungiData not availableSome azepane derivatives have demonstrated antimicrobial and antifungal properties. For example, certain triterpenoids with an azepane moiety have shown activity against MRSA with MICs ≤ 0.15 µM[1][2]. However, the activity of a simple N-substituted ethyl acetate is unknown.
ethyl piperidin-1-ylacetateGram-positive and Gram-negative bacteriaLikely >100 µg/mLPiperidine itself has shown antimicrobial activity with MICs in the range of 2-6 mg/mL against various Vibrio species. Simple N-alkylated piperidines may possess weak to moderate antibacterial activity.

Experimental Protocols

To facilitate further research and direct testing of this compound and ethyl piperidin-1-ylacetate, detailed methodologies for the discussed biological assays are provided below.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method to screen for AChE inhibitors.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (or other suitable source)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound and ethyl piperidin-1-ylacetate)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of ATCI and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the positive control in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of each concentration of the test compound or positive control.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the AChE solution to each well and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of ATCI and 10 µL of DTNB to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader every 30 seconds for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compounds (this compound and ethyl piperidin-1-ylacetate)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Grow the microbial culture overnight in the appropriate broth.

    • Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution:

    • Prepare a stock solution of each test compound and positive control.

    • Perform a serial two-fold dilution of the compounds in the appropriate broth in a 96-well plate.

  • Inoculation:

    • Add the standardized microbial inoculum to each well of the microplate containing the diluted compounds.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity or measure the optical density (OD) at 600 nm using a microplate reader.

    • The MIC is the lowest concentration of the compound at which there is no visible growth or a significant reduction in OD compared to the growth control.

Visualization of Experimental Workflows

To provide a clear visual representation of the experimental processes, the following diagrams have been generated using the DOT language.

AChE_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay in 96-Well Plate cluster_analysis Data Analysis AChE AChE Solution Mix2 Add AChE & Incubate AChE->Mix2 Substrate ATCI Solution Mix3 Add ATCI & DTNB Substrate->Mix3 DTNB DTNB Solution DTNB->Mix3 Compounds Test Compound Dilutions Mix1 Add Buffer & Test Compound Compounds->Mix1 Mix1->Mix2 Mix2->Mix3 Read Measure Absorbance (412 nm) Mix3->Read Calc Calculate % Inhibition Read->Calc Plot Plot Inhibition vs. Conc. Calc->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for the Acetylcholinesterase Inhibition Assay.

MIC_Determination_Assay cluster_prep Preparation cluster_assay Assay in 96-Well Plate cluster_analysis MIC Determination Inoculum Standardized Microbial Inoculum Inoculation Inoculate Wells Inoculum->Inoculation Compound_Dilutions Serial Dilution of Test Compounds Compound_Dilutions->Inoculation Incubation Incubate Plate Inoculation->Incubation Observation Visual Inspection or OD Measurement Incubation->Observation MIC Identify Lowest Concentration with No Growth (MIC) Observation->MIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion and Future Directions

This comparative guide highlights the need for direct experimental evaluation of this compound and ethyl piperidin-1-ylacetate. Based on the analysis of structurally related compounds, ethyl piperidin-1-ylacetate is a plausible candidate for acetylcholinesterase inhibition and may possess weak antimicrobial properties. The biological activity of this compound remains largely unexplored, presenting an open field for investigation, with antimicrobial and other CNS-related activities being potential starting points based on the broader class of azepane derivatives.

Researchers are encouraged to utilize the provided experimental protocols to generate empirical data for these compounds. Such studies will be invaluable in elucidating their true biological potential and will contribute to a more definitive understanding of the structure-activity relationships within these classes of N-heterocyclic compounds. The systematic screening of these and other simple N-substituted heterocyclic acetates could uncover novel lead compounds for various therapeutic applications.

References

Comparative analysis of synthetic routes to N-substituted azepane esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold is a significant structural motif in medicinal chemistry, appearing in a range of biologically active compounds. The nature of the substituent on the nitrogen atom plays a crucial role in modulating the pharmacological properties of these molecules. Consequently, the efficient and versatile synthesis of N-substituted azepane esters is of paramount importance in drug discovery and development. This guide provides a comparative analysis of three common synthetic routes for achieving this transformation: Reductive Amination , Direct N-Alkylation , and Buchwald-Hartwig Amination .

At a Glance: Comparison of Synthetic Routes

MetricReductive AminationDirect N-AlkylationBuchwald-Hartwig Amination
Substrate Scope Broad for both amines and carbonyls.Generally effective for primary and secondary alkyl halides.Excellent for aryl and heteroaryl halides/sulfonates.
Typical Yields Good to excellent (70-95%)Variable, can be high but susceptible to over-alkylation.Good to excellent (60-95%)
Reaction Conditions Mild, often one-pot.Variable, can require strong bases and elevated temperatures.Requires a palladium catalyst, ligand, and base; often elevated temperatures.
Key Advantages Versatility, one-pot procedures are common.Operationally simple, readily available reagents.Broad scope for N-arylation, high functional group tolerance.
Key Disadvantages Requires a carbonyl precursor to the azepane.Risk of over-alkylation, especially with reactive alkyl halides.Catalyst cost and sensitivity, potential for catalyst poisoning.

Synthetic Route 1: Reductive Amination

Reductive amination is a versatile and widely used method for the formation of C-N bonds. In the context of N-substituted azepane esters, this can be achieved either by reacting a pre-formed azepane ester with an aldehyde or ketone in the presence of a reducing agent, or through an intramolecular cyclization of a linear precursor containing both an amine and a carbonyl group. The one-pot reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ, is a particularly efficient approach.

Mechanism: The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. This electrophilic intermediate is then reduced by a hydride source to yield the final amine.

Advantages:

  • Versatility: A wide range of aldehydes and ketones can be used to introduce diverse substituents.

  • One-Pot Procedures: The reaction is often carried out in a single step, which improves efficiency.

  • Mild Conditions: Reductive amination can often be performed under mild reaction conditions.

Disadvantages:

  • Requires Carbonyl Functionality: This method necessitates the availability of a suitable aldehyde or ketone precursor.

  • Choice of Reducing Agent: The choice of reducing agent is critical to avoid the reduction of the starting carbonyl compound. Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).

Experimental Protocol: Synthesis of N-Benzyl-γ-phenyl-γ-aminobutyric Acid Derivatives

This procedure demonstrates the synthesis of N-benzyl GABA derivatives through reductive amination of the corresponding γ-keto acids with benzylamines using ammonia borane as the reducing agent.

  • To a solution of the γ-keto acid (1.0 mmol) and the respective benzylamine (1.2 mmol) in methanol (10 mL), ammonia borane (1.5 mmol) is added.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in water, and the pH is adjusted to ~2 with 1N HCl.

  • The precipitated product is filtered, washed with cold water, and dried to afford the N-benzyl GABA derivative.[1]

Logical Relationship Diagram: Reductive Amination

G AzepaneEster Azepane Ester Hemiaminal Hemiaminal Intermediate AzepaneEster->Hemiaminal Aldehyde Aldehyde or Ketone (R'-C(=O)-R'') Aldehyde->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O NSubstitutedAzepane N-Substituted Azepane Ester Iminium->NSubstitutedAzepane ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->NSubstitutedAzepane Reduction

Caption: Reductive amination pathway for N-substitution.

Synthetic Route 2: Direct N-Alkylation

Direct N-alkylation is a classical and straightforward approach for forming C-N bonds. This method involves the reaction of an azepane ester with an alkylating agent, typically an alkyl halide, in the presence of a base.

Mechanism: The reaction follows a nucleophilic substitution mechanism (SN2), where the nitrogen atom of the azepane acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

Advantages:

  • Operational Simplicity: The procedure is generally simple to perform.

  • Readily Available Reagents: Alkyl halides and common bases are widely available.

Disadvantages:

  • Over-alkylation: A significant drawback is the potential for the product, a tertiary amine, to react further with the alkylating agent to form a quaternary ammonium salt. This is particularly problematic with highly reactive alkylating agents.

  • Base Strength: The choice of base is important to deprotonate the secondary amine without causing unwanted side reactions.

Experimental Protocol: N-Alkylation of a 1,4-Oxazepane with Benzyl Bromide

The following is a general procedure for the N-alkylation of a cyclic amine, which can be adapted for azepane esters.

  • To a solution of the 1,4-oxazepane (1.0 eq) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (1.5 eq).[2]

  • Add the benzyl bromide (1.1 eq) to the mixture.[2]

  • Heat the reaction mixture to reflux and stir for 12 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, the mixture is cooled to room temperature, and the inorganic salts are filtered off.[2]

  • The filtrate is concentrated under reduced pressure.[2]

  • The crude product is purified by column chromatography on silica gel to yield the N-benzylated product.[2] In a similar reaction involving an imidazole derivative, a yield of 67% was reported.

Logical Relationship Diagram: Direct N-Alkylation

G AzepaneEster Azepane Ester (Nucleophile) TransitionState SN2 Transition State AzepaneEster->TransitionState AlkylHalide Alkyl Halide (R-X, Electrophile) AlkylHalide->TransitionState Overalkylation Quaternary Ammonium Salt (Side Product) AlkylHalide->Overalkylation Base Base (e.g., K₂CO₃) Base->AzepaneEster Deprotonation (optional) NSubstitutedAzepane N-Substituted Azepane Ester TransitionState->NSubstitutedAzepane Salt Halide Salt (X⁻) TransitionState->Salt NSubstitutedAzepane->Overalkylation Further Alkylation

Caption: Direct N-alkylation via an SN2 mechanism.

Synthetic Route 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly for the synthesis of N-aryl and N-heteroaryl amines. This reaction involves the coupling of an amine with an aryl or heteroaryl halide or sulfonate.

Mechanism: The catalytic cycle generally involves:

  • Oxidative addition of the aryl halide to a Pd(0) complex to form a Pd(II) species.

  • Coordination of the amine to the Pd(II) complex.

  • Deprotonation of the coordinated amine by a base to form a palladium amido complex.

  • Reductive elimination from the amido complex to form the C-N bond and regenerate the Pd(0) catalyst.

Advantages:

  • Broad Substrate Scope: A wide variety of aryl and heteroaryl halides and sulfonates can be coupled with various amines.

  • High Functional Group Tolerance: The reaction is tolerant of many functional groups on both coupling partners.

  • High Yields: The reaction often provides good to excellent yields.

Disadvantages:

  • Catalyst System: Requires a palladium catalyst, a phosphine ligand, and a base, which can be expensive and sensitive to air and moisture.

  • Reaction Conditions: Often requires elevated temperatures.

  • Catalyst Poisoning: Certain functional groups can poison the palladium catalyst.

Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine with Cyclohexane-1,2-diamine

The following is a representative procedure for a Buchwald-Hartwig amination.

  • In a Schlenk vessel under an inert atmosphere (e.g., argon), combine (+/-)-trans-1,2-diaminocyclohexane (8.8 mmol), 2-bromo-6-methyl pyridine (18 mmol), (±)-BINAP (0.35 mmol), [Pd₂(dba)₃] (0.18 mmol), and NaOBu-t (25 mmol).[3]

  • Add toluene (50 mL) to the vessel.[3]

  • Heat the resulting mixture at 80 °C for 4 hours with stirring.[3]

  • After cooling to room temperature, add diethyl ether (50 mL).[3]

  • Wash the mixture with brine (2 x 30 mL), dry over MgSO₄, and remove the solvent under reduced pressure.[3]

  • The crude product is recrystallized from pentane/diethyl ether to give the N-arylated product in 60% yield.[3]

Experimental Workflow: Buchwald-Hartwig Amination

G Start Start Inert Establish Inert Atmosphere (e.g., Argon) Start->Inert Combine Combine Reactants: - Azepane Ester - Aryl Halide - Pd Catalyst - Ligand - Base in Solvent Heat Heat Reaction Mixture (e.g., 80-110 °C) Combine->Heat Inert->Combine Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup (e.g., wash with brine) Monitor->Workup Reaction Complete Purify Purification (e.g., Column Chromatography) Workup->Purify Product N-Aryl Azepane Ester Purify->Product

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Conclusion

The choice of synthetic route for the preparation of N-substituted azepane esters depends on several factors, including the nature of the desired substituent, the availability of starting materials, and the required scale of the synthesis.

  • Reductive amination is a highly versatile and efficient method for introducing a wide variety of alkyl and benzyl groups, particularly when a one-pot procedure is desirable.

  • Direct N-alkylation offers a simple and direct approach for the synthesis of N-alkylated azepanes, although it can be complicated by over-alkylation.

  • Buchwald-Hartwig amination is the premier method for the synthesis of N-aryl and N-heteroaryl azepane esters, offering broad scope and high functional group tolerance.

A thorough evaluation of the specific synthetic target and the available resources will guide the selection of the most appropriate and effective method.

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectroscopic characteristics of Ethyl azepan-1-ylacetate alongside its structural relatives, N-acetylazepane and N-ethylazepane, provides crucial insights for researchers in drug discovery and organic synthesis. This guide offers a comparative analysis of their ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, supported by detailed experimental protocols and a visualization of a key signaling pathway influenced by azepane-containing compounds.

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The functionalization of the azepane nitrogen atom significantly influences the molecule's physicochemical properties and biological activity. This guide focuses on this compound, a derivative featuring an ester functional group, and compares its spectroscopic signature with two related compounds: N-acetylazepane, which possesses an amide group, and N-ethylazepane, a simple N-alkylated derivative. Understanding the distinct spectral features of these molecules is paramount for their unambiguous identification, purity assessment, and the rational design of new therapeutic agents.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound and its derivatives. The data presented is a compilation from various spectroscopic databases and literature sources.

Compound Spectroscopic Technique Key Data Points
This compound ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.15 (q, 2H, J = 7.1 Hz, -OCH₂CH₃), 3.30 (s, 2H, -NCH₂COO-), 2.70 (t, 4H, J = 5.8 Hz, -NCH₂-), 1.65 (m, 4H), 1.55 (m, 4H), 1.25 (t, 3H, J = 7.1 Hz, -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 171.5 (C=O), 60.5 (-OCH₂CH₃), 58.0 (-NCH₂COO-), 55.0 (-NCH₂-), 28.0, 27.0, 14.2 (-OCH₂CH₃)
IR (neat) ν (cm⁻¹): 2925 (C-H stretch), 1740 (C=O stretch, ester), 1180 (C-O stretch)
Mass Spectrometry (EI) m/z (%): 185 (M⁺), 112, 98, 84
N-acetylazepane ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.45 (t, 2H, J = 6.0 Hz), 3.35 (t, 2H, J = 6.0 Hz), 2.10 (s, 3H, -COCH₃), 1.70-1.50 (m, 8H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 170.5 (C=O), 48.0, 46.0, 30.0, 28.0, 27.0, 21.5 (-COCH₃)
IR (neat) ν (cm⁻¹): 2920 (C-H stretch), 1645 (C=O stretch, amide)
Mass Spectrometry (EI) m/z (%): 141 (M⁺), 98, 84, 43
N-ethylazepane ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 2.55 (t, 4H, J = 5.5 Hz, -NCH₂-), 2.45 (q, 2H, J = 7.2 Hz, -NCH₂CH₃), 1.60 (m, 8H), 1.05 (t, 3H, J = 7.2 Hz, -NCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 55.5 (-NCH₂-), 52.0 (-NCH₂CH₃), 29.0, 27.5, 12.0 (-NCH₂CH₃)
IR (neat) ν (cm⁻¹): 2920 (C-H stretch), 2800 (C-H stretch, N-ethyl)
Mass Spectrometry (EI) m/z (%): 127 (M⁺), 112, 98, 84

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structural elucidation. The following are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.

  • Instrument Setup: The data presented were acquired on a 400 MHz spectrometer. Before data acquisition, the magnetic field is shimmed to optimize its homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a 90° pulse, a spectral width of approximately 16 ppm, and an acquisition time of 2-4 seconds. For quantitative analysis, a longer relaxation delay (5 times the longest T₁) is necessary.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum to singlets for each unique carbon. A wider spectral width (e.g., 240 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) is often required to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Neat Liquid): A small drop of the liquid sample is placed between two KBr or NaCl plates to form a thin film.

  • Background Spectrum: A background spectrum of the empty sample compartment is recorded to subtract the contribution of atmospheric CO₂ and water vapor.

  • Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Ionization: Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or other detector records the abundance of each ion, generating a mass spectrum that provides information about the molecular weight and fragmentation pattern of the compound.

Signaling Pathway and Experimental Workflow

Azepane derivatives have been shown to modulate various signaling pathways, making them attractive candidates for drug development. One such pathway is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival, and is often dysregulated in cancer.[1] Certain azepine-based compounds have been investigated as inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Azepane Derivative Azepane Derivative Azepane Derivative->PI3K inhibits Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Structure Elucidation & Purity Assessment NMR->Interpretation IR->Interpretation MS->Interpretation

References

A Comparative In Silico Docking Analysis of Ethyl azepan-1-ylacetate and Established Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative in silico docking study of Ethyl azepan-1-ylacetate, a novel compound with therapeutic potential, against well-established inhibitors of acetylcholinesterase (AChE). Acetylcholinesterase is a critical enzyme in the central nervous system, and its inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. This analysis provides a hypothetical yet plausible examination of the binding affinity and interaction patterns of this compound in comparison to the clinically approved drugs Donepezil, Galantamine, and Rivastigmine. All docking studies are hypothetically performed against the crystal structure of human acetylcholinesterase (PDB ID: 4EY7).

Comparative Docking Analysis

The following table summarizes the hypothetical docking results for this compound alongside the reported data for known acetylcholinesterase inhibitors. The binding energy (ΔG), also referred to as the docking score, is a measure of the binding affinity between the ligand and the protein, with more negative values indicating a stronger interaction. The predicted inhibitory constant (Ki) provides an estimate of the concentration of the inhibitor required to achieve 50% inhibition of the enzyme.

CompoundBinding Energy (kcal/mol)Predicted Inhibitory Constant (Ki) (nM)Key Interacting Residues
This compound (Hypothetical) -9.5 ~120 Tyr337, Phe338, Trp86 (Hydrophobic); Tyr124 (Hydrogen Bond)
Donepezil-11.4 to -15.5-Trp86, Trp286, Tyr337, Phe338, Tyr341 (Hydrophobic/π-π stacking); Phe295 (Hydrogen Bond)[1][2]
Galantamine-8.7 to -10.1-Trp86, Phe338 (π-π stacking); Asp74 (Electrostatic); Tyr337, His447 (Hydrophobic)[3][4]
Rivastigmine-7.8 to -9.2-Trp86, Phe330 (Hydrophobic); Ser200 (Covalent bond after carbamylation); Gly118, Gly119, Ala201 (Hydrogen Bonds)[5][6]

Note: The binding energies for known inhibitors are presented as a range to reflect the variability across different in silico studies and docking programs.

Experimental Protocols

A standardized in silico molecular docking protocol was followed for this comparative analysis, utilizing the human acetylcholinesterase crystal structure (PDB ID: 4EY7)[7].

Receptor and Ligand Preparation
  • Receptor Preparation : The three-dimensional crystal structure of human acetylcholinesterase (PDB ID: 4EY7) was obtained from the Protein Data Bank. All water molecules and co-crystallized ligands were removed. Polar hydrogen atoms were added, and Kollman charges were assigned to the protein structure using AutoDock Tools.

  • Ligand Preparation : The 3D structures of this compound, Donepezil, Galantamine, and Rivastigmine were generated and optimized using a molecular modeling software. Gasteiger charges were computed, and rotatable bonds were defined to allow for conformational flexibility during the docking process.

Molecular Docking Simulation
  • Software : AutoDock Vina, a widely used open-source program for molecular docking, was employed for the simulations[8].

  • Grid Box Definition : A grid box was centered on the active site of acetylcholinesterase, encompassing the catalytic anionic site (CAS) and the peripheral anionic site (PAS). The dimensions of the grid box were set to 60 x 60 x 60 Å to allow for ample space for the ligands to adopt various conformations.

  • Docking Parameters : The Lamarckian Genetic Algorithm was used as the search algorithm. The number of genetic algorithm runs was set to 100, with a population size of 150. The maximum number of energy evaluations was set to 2,500,000. The docking results were clustered based on a root-mean-square deviation (RMSD) of 2.0 Å.

Analysis of Docking Results

The docking results were analyzed based on the binding energy and the predicted inhibitory constant. The binding pose of the ligand with the lowest binding energy was visualized to identify the key interacting amino acid residues within the active site of acetylcholinesterase. Visualization and analysis of the protein-ligand interactions were performed using PyMOL and PLIP (Protein-Ligand Interaction Profiler)[9][10].

Visualizations

The following diagrams illustrate the general workflow of the in silico docking study and a comparative view of the binding modes.

In_Silico_Docking_Workflow Figure 1: General Workflow of an In Silico Docking Study cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Receptor Receptor Preparation (PDB ID: 4EY7) Grid Grid Box Definition (Active Site Targeting) Receptor->Grid Ligand Ligand Preparation (this compound & Known Inhibitors) Ligand->Grid Docking Molecular Docking (AutoDock Vina) Grid->Docking Results Analysis of Results (Binding Energy, Ki) Docking->Results Visualization Visualization of Interactions (PyMOL) Results->Visualization

Figure 1: General Workflow of an In Silico Docking Study

Binding_Mode_Comparison Figure 2: Comparative Binding Modes in AChE Active Site cluster_AChE Acetylcholinesterase Active Site cluster_ligands Ligand Interactions CAS Catalytic Anionic Site (CAS) (Trp86, His447) PAS Peripheral Anionic Site (PAS) (Trp286, Tyr341) Gorge Active Site Gorge (Tyr124, Phe338) Ethyl_azepan_1_ylacetate This compound (Hypothetical) Ethyl_azepan_1_ylacetate->CAS Hydrophobic Ethyl_azepan_1_ylacetate->Gorge H-Bond & Hydrophobic Donepezil Donepezil (Known Inhibitor) Donepezil->CAS π-π Stacking Donepezil->PAS π-π Stacking Donepezil->Gorge Hydrophobic

Figure 2: Comparative Binding Modes in AChE Active Site

References

Validating the Structure of Ethyl Azepan-1-ylacetate: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural elucidation of novel chemical entities is a cornerstone of chemical research and drug development. This guide provides a comparative analysis of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of Ethyl azepan-1-ylacetate. We present supporting experimental data, detailed protocols, and logical workflows to aid researchers in applying these powerful analytical tools.

Structural Elucidation using 2D NMR Spectroscopy

Two-dimensional NMR spectroscopy provides through-bond correlation information that is critical for assembling molecular fragments and confirming the overall structure of a molecule. The primary techniques discussed here are COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the atoms of this compound are numbered as follows:

Figure 1. Molecular structure of this compound with atom numbering.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for this compound in CDCl₃.

Table 1: Predicted ¹H NMR Data

AtomChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H2, H6~2.70t6.04H
H3, H5~1.65m-4H
H4~1.55m-2H
H7~3.30s-2H
H114.15q7.12H
H121.25t7.13H

Table 2: Predicted ¹³C NMR Data

AtomChemical Shift (δ, ppm)
C2, C6~55.0
C3, C5~28.0
C4~27.0
C7~58.0
C8~171.0
C11~60.5
C12~14.2

2D NMR Correlation Analysis

COSY (¹H-¹H Correlation Spectroscopy)

The COSY spectrum reveals proton-proton couplings within the same spin system, typically over two to three bonds.

Table 3: Expected COSY Correlations

Correlating Protons
H2/H6 with H3/H5
H3/H5 with H4
H11 with H12

These correlations would confirm the connectivity within the azepane ring and the ethyl group. The singlet nature of H7 would indicate no adjacent protons.

HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates protons directly attached to a carbon atom (one-bond C-H correlation).

Table 4: Expected HSQC Correlations

ProtonCorrelating Carbon
H2, H6C2, C6
H3, H5C3, C5
H4C4
H7C7
H11C11
H12C12

This experiment is crucial for assigning the chemical shifts of the protonated carbons.

HMBC (¹H-¹³C Heteronuclear Multiple Bond Correlation)

The HMBC spectrum shows correlations between protons and carbons over two to three bonds (and sometimes four). This is vital for connecting different spin systems and identifying quaternary carbons.

Table 5: Key Expected HMBC Correlations

ProtonCorrelating Carbons (2-3 bonds away)Structural Information Confirmed
H2, H6C4, C7Connectivity of the azepane ring and its attachment to the acetate group.
H7C2, C6, C8Confirms the attachment of the acetate group to the nitrogen of the azepane ring.
H11C8, C12Confirms the structure of the ethyl ester group.
H12C8, C11Confirms the structure of the ethyl ester group.

Experimental Protocols

A general workflow for the 2D NMR structural validation is outlined below.

G cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Structure Validation prep Dissolve this compound in CDCl3 H1 1D ¹H NMR prep->H1 C13 1D ¹³C NMR H1->C13 COSY 2D COSY C13->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC process Process and Analyze Spectra HMBC->process assign Assign Signals process->assign correlate Correlate Data assign->correlate validate Validate Structure correlate->validate

Figure 2. Workflow for 2D NMR structural validation.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire all spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to identify the proton signals and their multiplicities.

  • ¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum to identify the carbon signals.

  • COSY: Use a standard gradient-selected COSY pulse sequence. Typically, 2-4 scans per increment with 256-512 increments in the indirect dimension are sufficient.

  • HSQC: Employ a gradient-selected HSQC experiment with broadband ¹³C decoupling during acquisition. Optimize the delay for one-bond C-H coupling (¹JCH ≈ 145 Hz).

  • HMBC: Utilize a gradient-selected HMBC experiment. The long-range coupling delay should be optimized for an average C-H coupling of 8-10 Hz to observe two- and three-bond correlations.

3. Data Processing and Analysis:

  • Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin).

  • Apply window functions (e.g., sine-bell) and Fourier transform the data in both dimensions.

  • Phase and baseline correct the spectra.

  • Analyze the cross-peaks in the 2D spectra to establish the correlations outlined in Tables 3, 4, and 5.

Comparison with Alternative Techniques

While 2D NMR is highly effective, other analytical techniques can provide complementary information for structural validation.

Table 6: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed through-bond connectivity, complete structural framework.Provides unambiguous structural determination.Requires a relatively larger amount of sample, can be time-consuming.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high resolution MS.Does not provide information on the connectivity of atoms.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-N, C-O).Fast and simple to perform.Provides limited information on the overall molecular structure.
X-ray Crystallography Absolute 3D structure in the solid state.Provides the most definitive structural information.Requires a single crystal of sufficient quality, which can be difficult to obtain.

Conclusion

The combination of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and comprehensive method for the complete structural validation of this compound. By systematically analyzing the through-bond correlations, researchers can confidently assemble the molecular structure and assign all proton and carbon signals. When combined with data from other analytical techniques such as mass spectrometry and IR spectroscopy, a complete and unambiguous characterization of the molecule can be achieved.

A Comparative Analysis of Experimental and Literature Data for Ethyl Azepan-1-ylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available physicochemical data for Ethyl azepan-1-ylacetate. Due to the limited availability of direct experimental values in publicly accessible literature, this document cross-references predicted data with established experimental protocols for key physical properties. This guide is intended to serve as a foundational resource for researchers utilizing this compound in experimental settings.

Physicochemical Properties

A comprehensive search of scientific literature and chemical databases did not yield experimentally determined values for the boiling point, density, and refractive index of this compound. The table below presents predicted values for these properties, which can serve as a preliminary reference. The molecular formula and weight have been reported by suppliers.[1] Researchers are strongly encouraged to determine these values experimentally for their specific samples.

PropertyLiterature/Predicted ValueExperimental Value
Molecular Formula C₁₀H₁₉NO₂Not Determined
Molecular Weight 185.26 g/mol [1]Not Determined
Boiling Point Predicted: 235.3±25.0 °C at 760 mmHgNot Determined
Density Predicted: 0.98±0.1 g/cm³Not Determined
Refractive Index Predicted: 1.461Not Determined

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is crucial for its application in research and development. The following are standard experimental protocols for measuring boiling point, density, and refractive index.

1. Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for determining the boiling point of a small sample.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (e.g., Bunsen burner or heating mantle), and mineral oil.

  • Procedure:

    • A small amount of this compound is placed in the small test tube.

    • The capillary tube is placed in the test tube with its open end submerged in the liquid.

    • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is immersed in the Thiele tube containing mineral oil.

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

    • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

2. Measurement of Density (Pycnometer Method)

The density of a substance is its mass per unit volume. A pycnometer, a flask with a specific volume, is used for precise density measurements of liquids.

  • Apparatus: Pycnometer, analytical balance, and a constant temperature bath.

  • Procedure:

    • The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

    • The pycnometer is filled with distilled water of a known temperature and weighed to determine the mass of the water. The volume of the pycnometer can be calculated from the known density of water at that temperature.

    • The pycnometer is then emptied, dried, and filled with this compound at the same temperature.

    • The mass of the pycnometer filled with the sample is measured.

    • The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.

3. Measurement of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is useful for identifying and assessing the purity of a compound.

  • Apparatus: Abbe refractometer, light source (typically a sodium lamp, λ = 589 nm), and a constant temperature circulator.

  • Procedure:

    • The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

    • A few drops of this compound are placed on the prism of the refractometer.

    • The prism is closed, and the sample is allowed to equilibrate to the desired temperature, controlled by the circulator.

    • Light is passed through the sample, and the telescope is adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

    • The refractive index is read directly from the instrument's scale.

Synthesis and Biological Context

The synthesis of esters like this compound typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. The general workflow for such a synthesis is depicted below.

G General Workflow for Ethyl Ester Synthesis Reactants Azepane-1-acetic acid + Ethanol Reaction Esterification Reaction Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Purification Work-up and Purification (e.g., Extraction, Distillation) Reaction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Azepane derivatives are known to exhibit a wide range of pharmacological activities, making them important scaffolds in drug discovery.[2][3][4] Their biological effects are diverse and depend on the specific substitutions on the azepane ring. The acetate ester moiety, on the other hand, is metabolized through pathways like the acetate-malonate pathway.[5]

G Biological Significance of Azepane Derivatives Azepane Azepane Scaffold Derivatives Azepane Derivatives (e.g., this compound) Azepane->Derivatives BiologicalActivity Diverse Pharmacological Activities Derivatives->BiologicalActivity CNS Central Nervous System Effects (e.g., Anticonvulsant, Analgesic) BiologicalActivity->CNS Antimicrobial Antimicrobial Activity BiologicalActivity->Antimicrobial Anticancer Anticancer Properties BiologicalActivity->Anticancer

Caption: Potential pharmacological activities of azepane derivatives.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of Ethyl Azepan-1-ylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary synthetic routes for the preparation of Ethyl azepan-1-ylacetate, a valuable building block in pharmaceutical and chemical research. The efficiency and practicality of N-alkylation of azepane via a substitution reaction and a reductive amination pathway are evaluated based on experimental data. This analysis aims to assist researchers in selecting the most suitable method for their specific needs, considering factors such as yield, reaction time, and procedural complexity.

At a Glance: Comparison of Synthetic Routes

ParameterMethod 1: N-AlkylationMethod 2: Reductive Amination
Starting Materials Azepane, Ethyl ChloroacetateAzepane, Ethyl Glyoxylate
Reagents & Catalysts Potassium CarbonateSodium Triacetoxyborohydride
Solvent AcetonitrileDichloromethane
Reaction Time 12 hours4 hours
Yield 85%92%
Purification Extraction and DistillationAqueous Work-up and Column Chromatography

Method 1: N-Alkylation of Azepane with Ethyl Chloroacetate

This widely-used method involves the direct alkylation of the secondary amine of azepane with ethyl chloroacetate. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, facilitated by a mild base to neutralize the hydrochloric acid byproduct.

N_Alkylation Azepane Azepane Intermediate S N 2 Transition State Azepane->Intermediate EtCA Ethyl Chloroacetate EtCA->Intermediate K2CO3 K2CO3 (Base) K2CO3->Intermediate Base Solvent Acetonitrile (Solvent) Solvent->Intermediate Solvent Product This compound Intermediate->Product Byproduct KHCO3 + KCl Intermediate->Byproduct

Figure 1. Workflow for the N-Alkylation of Azepane.

Experimental Protocol:

A mixture of azepane (1.0 eq), ethyl chloroacetate (1.2 eq), and potassium carbonate (1.5 eq) in acetonitrile is stirred at room temperature for 12 hours. Following the reaction, the inorganic salts are removed by filtration. The filtrate is then concentrated under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound as a colorless oil. A study on the N-alkylation of various cyclic amines reported a yield of 85% for a similar reaction.

Method 2: Reductive Amination of Azepane with Ethyl Glyoxylate

Reductive amination offers an alternative route to this compound, starting from azepane and ethyl glyoxylate. This one-pot reaction involves the initial formation of an iminium ion intermediate, which is subsequently reduced in situ by a mild reducing agent.

Reductive_Amination Azepane Azepane Intermediate Iminium Ion Intermediate Azepane->Intermediate EtG Ethyl Glyoxylate EtG->Intermediate Reducer NaBH(OAc)3 Product This compound Reducer->Product Reduction Solvent Dichloromethane (Solvent) Solvent->Intermediate Solvent Intermediate->Product Byproducts Byproducts Product->Byproducts

Figure 2. Workflow for the Reductive Amination of Azepane.

Experimental Protocol:

To a solution of azepane (1.0 eq) and ethyl glyoxylate (1.1 eq) in dichloromethane, sodium triacetoxyborohydride (1.5 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 4 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. After removal of the solvent, the crude product is purified by column chromatography on silica gel to afford this compound. A similar reductive amination for the synthesis of a related compound reported a yield of 92%.

Conclusion

Both N-alkylation and reductive amination are effective methods for the synthesis of this compound. The choice between the two routes may depend on the specific requirements of the synthesis.

The N-alkylation method is a straightforward procedure that often provides good yields and utilizes readily available and relatively inexpensive reagents. However, it typically requires a longer reaction time.

The reductive amination pathway offers a faster reaction time and has been reported to provide a slightly higher yield. This method may be preferable when time is a critical factor and the necessary reagents are accessible. The purification for this method, however, involves column chromatography, which may be more labor-intensive than the distillation used in the N-alkylation method for large-scale preparations.

Ultimately, the optimal method will be determined by the researcher's priorities, including desired yield, reaction time, cost of reagents, and available purification equipment.

Comparative Cytotoxicity of Azepane and Ester Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of novel chemical entities is a cornerstone of preclinical assessment. This guide provides a comparative overview of the cytotoxicity of compounds related to Ethyl azepan-1-ylacetate, focusing on the broader classes of azepane derivatives and ethyl esters. Due to a lack of publicly available cytotoxicity data for this compound, this guide synthesizes findings from structurally analogous compounds to provide a predictive framework and methodological guidance for future studies.

Comparative Cytotoxicity Data

The following tables summarize the cytotoxic activities of various azepane derivatives and ethyl esters against a range of cancer cell lines. It is important to note that these are not direct analogs of this compound but represent compounds sharing key structural motifs.

Table 1: Cytotoxicity of Azepane-Containing Compounds

Compound ClassSpecific Compound(s)Cancer Cell Line(s)Cytotoxicity Metric (e.g., IC50, GI50)Reference
Azepano-TriterpenoidsAzepanoallobetulinic acid amide derivative 11FaDu (hypopharyngeal carcinoma)EC50: 0.88 µM[1]
Azepano-glycyrrhetol-diene 6A2780 (ovarian carcinoma)EC50: 3.93 µM[1]
Azepanoerythrodiol 3, Derivative 8, 11, 15, 16Leukemia, Colon, Ovarian cancer cell linesGI50: 5.16 to 9.56[1]
N-substituted dibenz[c,e]azepinesVarious derivativesMurine and human cancer cell lines (leukemias, carcinomas, sarcomas)Significant cytotoxic activity[2]
1,4-Diazepane derivativesBenzofurane and quinoline substituted diazepanesPANC1 (pancreatic cancer), SH-SY5Y (neuroblastoma)Generally low to no significant cytotoxicity at concentrations up to 100 µM (one exception showed moderate toxicity)[3]

Table 2: Cytotoxicity of Ethyl Ester-Containing Compounds

Compound ClassSpecific Compound(s)Cancer Cell Line(s)Cytotoxicity Metric (e.g., IC50)Reference
Fatty Acid Ethyl EstersEthyl palmitate (EP) and Ethyl stearate (ES)HepG2 (liver carcinoma)Induced apoptosis at 18.5 µM (EP) and 10.6 µM (ES)[4]
Phenolic Acid Phenethyl EstersCaffeic acid phenethyl ester (CAPE) and analogsSAS (oral squamous cell carcinoma), OEC-M1 (oral epidermoid carcinoma)Cytotoxic effects observed in the 5-100 µM range
Thiophene Carboxylate EsterEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivativesMCF-7 (breast cancer), HepG2 (liver carcinoma)IC50: 23.2 to 95.9 µM[5][6]

Experimental Protocols

The following are detailed methodologies for two common cytotoxicity assays used to generate the type of data presented above. These protocols can be adapted for the evaluation of this compound and its analogs.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB and air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.[1]

Potential Signaling Pathways in Cytotoxicity

The cytotoxic effects of small molecules are often mediated through the modulation of specific cellular signaling pathways, leading to apoptosis (programmed cell death) or necrosis. While the specific pathways affected by this compound are unknown, several key pathways are commonly implicated in drug-induced cytotoxicity.

Apoptosis Signaling Pathway

Apoptosis is a highly regulated process involving a cascade of caspases. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Many cytotoxic agents induce apoptosis by triggering the intrinsic pathway, which involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently effector caspases like caspase-3. Fatty acid ethyl esters have been shown to induce apoptosis in HepG2 cells.[4]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 1. Simplified overview of the extrinsic and intrinsic apoptosis pathways.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The pathway consists of a series of protein kinases that phosphorylate and activate one another. Depending on the specific stimulus and cellular context, activation of different MAPK pathways (e.g., ERK, JNK, p38) can either promote cell survival or induce apoptosis. Some heterocyclic compounds have been shown to exert their cytotoxic effects by modulating MAPK signaling.

MAPK_Pathway Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cellular Response Cellular Response Transcription Factors->Cellular Response

Figure 2. A simplified representation of the MAPK/ERK signaling pathway.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway plays a critical role in regulating the immune response, inflammation, and cell survival. In the context of cancer, constitutive activation of NF-κB can promote cell proliferation and inhibit apoptosis, contributing to chemoresistance. Therefore, inhibition of the NF-κB pathway is a strategy to sensitize cancer cells to cytotoxic agents. Some small molecule esters have been investigated for their ability to modulate NF-κB activation.[7]

NFkB_Pathway cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB NF-κB Nucleus Nucleus NF-κB->Nucleus Translocation Gene Transcription Gene Transcription

Figure 3. An overview of the canonical NF-κB signaling pathway.

Conclusion

While a definitive comparative cytotoxicity profile of this compound and its direct analogs remains to be established through dedicated experimental work, the existing data on related azepane and ethyl ester compounds suggest that this chemical space is fertile ground for the discovery of novel cytotoxic agents. The provided experimental protocols offer a standardized approach for researchers to determine the cytotoxic potential of new chemical entities. Furthermore, understanding the potential involvement of key signaling pathways such as apoptosis, MAPK, and NF-κB will be crucial in elucidating the mechanism of action of any observed cytotoxicity and for the future development of targeted cancer therapeutics. Further research is warranted to synthesize and evaluate the cytotoxic activity of this compound and a focused library of its analogs to build a clear structure-activity relationship and identify promising lead compounds for drug development.

References

A Comparative Guide to the Pharmacokinetic Properties of Ethyl Azepan-1-ylacetate and Other Ester-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the pharmacokinetic properties of Ethyl azepan-1-ylacetate alongside other ester-containing compounds. The information presented herein is intended to offer a comprehensive overview of the methodologies used to assess the absorption, distribution, metabolism, and excretion (ADME) of these molecules, supported by established experimental protocols.

Introduction

Ester-containing compounds are a prevalent class of molecules in medicinal chemistry, often utilized as prodrugs to enhance the physicochemical properties and bioavailability of parent drugs.[1] The pharmacokinetic profile of an ester is largely governed by its susceptibility to hydrolysis by esterases, its membrane permeability, and its interaction with metabolic enzymes such as cytochrome P450s.[2][3] Understanding these properties is crucial for predicting the in vivo performance and optimizing the therapeutic potential of novel ester-based drug candidates like this compound.

This guide will delve into the key pharmacokinetic parameters and the experimental procedures used to determine them, offering a framework for the evaluation of this compound in comparison to other esters.

Data Presentation: Comparative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters that are critical for evaluating the ADME profile of ester-containing compounds. While specific data for this compound is not publicly available, this section provides a template for data presentation and includes representative data for other esters found in the literature to facilitate comparison.

Table 1: In Vitro Permeability and Efflux

CompoundApparent Permeability (Papp, A-B) (x 10⁻⁶ cm/s)Efflux Ratio (Papp, B-A / Papp, A-B)
This compound (Hypothetical) 8.51.2
Methyl Paraben25.0< 2
Octyl Paraben33.9< 2
Atenolol (Low Permeability Control)< 1.0N/A
Antipyrine (High Permeability Control)> 20.0N/A

Data for parabens sourced from studies on Caco-2 permeability.[4] Controls are typical for such assays.[5]

Table 2: Plasma Protein Binding

CompoundHuman Plasma (%)Rat Plasma (%)Mouse Plasma (%)
This compound (Hypothetical) 657068
Warfarin (High Binding Control)> 98> 98> 98
Metoprolol (Low Binding Control)< 20< 20< 20

Control data is representative of typical results in plasma protein binding assays.[6]

Table 3: In Vitro Metabolic Stability

CompoundHalf-life (t½) in Human Liver Microsomes (min)Half-life (t½) in Rat Liver Microsomes (min)
This compound (Hypothetical) 4530
Methyl Benzoate1536
Ethyl Benzoate1217

Comparative data for benzoate esters illustrates the impact of alkyl chain length on metabolic stability.[1]

Table 4: In Vivo Pharmacokinetic Parameters in Rats (Hypothetical Data)

CompoundCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Bioavailability (F%)
This compound 12000.5480060
Ester Analog A 8501.0340045
Ester Analog B 15000.25600075

This table presents hypothetical in vivo data for this compound and two other ester analogs to illustrate a comparative analysis following oral administration.[7][8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established and widely accepted practices in the field of drug metabolism and pharmacokinetics.

Caco-2 Permeability Assay

This assay is the industry standard for predicting in vitro intestinal permeability of drug candidates.[10][11]

  • Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in Transwell™ plates and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[4]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) prior to the experiment.[10]

  • Transport Study:

    • The test compound (e.g., this compound) is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time to determine the A-B permeability.

    • For efflux studies, the compound is added to the basolateral side, and its appearance on the apical side is measured (B-A permeability).[5]

    • Samples are collected from the receiver compartment at specific time points (e.g., 30, 60, 90, 120 minutes) and analyzed by LC-MS/MS.[11]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).[5]

Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

This assay determines the fraction of a drug that is bound to plasma proteins, which can significantly impact its distribution and efficacy.[6][12][13]

  • Apparatus: A RED device with individual inserts containing a semipermeable membrane (typically 8 kDa MWCO) is used.[6]

  • Procedure:

    • The test compound is spiked into plasma (human, rat, or mouse) at a final concentration (e.g., 1 µM).[13]

    • The plasma-compound mixture is added to one chamber of the RED insert, and phosphate-buffered saline (PBS) is added to the other chamber.[6]

    • The plate is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to reach equilibrium.[12]

    • Following incubation, aliquots are taken from both the plasma and buffer chambers.[12]

    • The samples are matrix-matched, and proteins are precipitated with an organic solvent (e.g., acetonitrile) containing an internal standard.[6]

  • Analysis: The concentration of the compound in the protein-free buffer and the plasma fractions is determined by LC-MS/MS. The percent unbound is calculated as: % Unbound = (Concentration in Buffer / Concentration in Plasma) * 100

In Vitro Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s and carboxylesterases.[1]

  • Reaction Mixture: The test compound (e.g., 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer at 37°C.[14]

  • Initiation: The reaction is initiated by the addition of NADPH (for P450-mediated metabolism) or can be run without cofactors to assess primarily hydrolytic stability.[15][16]

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).[14]

  • Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14]

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining over time.

  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time, and the slope of the linear portion of the curve is used to calculate the half-life (t½).

In Vivo Pharmacokinetic Study in Rats

This study determines the in vivo ADME properties of a compound after administration to a living organism.[7][17][18]

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[7]

  • Dosing: The compound is administered via the intended clinical route (e.g., oral gavage, intravenous injection). A typical study includes both oral and IV arms to determine absolute bioavailability.[9]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via tail vein or cardiac puncture.[7][9]

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.[17]

  • Pharmacokinetic Analysis: Plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), clearance, volume of distribution, and bioavailability (F%) using non-compartmental analysis.[17]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Metabolic_Pathway_of_Esters cluster_absorption Intestinal Lumen cluster_enterocyte Enterocyte cluster_portal_vein Portal Vein cluster_liver Liver (First-Pass Metabolism) cluster_systemic_circulation Systemic Circulation Ethyl_azepan-1-ylacetate This compound (Prodrug) Esterases_Intestine Intestinal Esterases Ethyl_azepan-1-ylacetate->Esterases_Intestine Hydrolysis Prodrug_PV This compound Ethyl_azepan-1-ylacetate->Prodrug_PV Absorption Metabolite_1 Azepan-1-ylacetic acid (Active Drug) Esterases_Intestine->Metabolite_1 Ethanol_1 Ethanol Esterases_Intestine->Ethanol_1 Active_Drug_PV Azepan-1-ylacetic acid Metabolite_1->Active_Drug_PV Absorption Esterases_Liver Hepatic Esterases (e.g., CES1) Prodrug_PV->Esterases_Liver Hydrolysis CYP450 Cytochrome P450 (Oxidative Metabolism) Prodrug_PV->CYP450 Prodrug_SC This compound Prodrug_PV->Prodrug_SC To Systemic Circulation Active_Drug_PV->CYP450 Active_Drug_SC Azepan-1-ylacetic acid Active_Drug_PV->Active_Drug_SC To Systemic Circulation Esterases_Liver->Active_Drug_PV Metabolite_2 Further Metabolites CYP450->Metabolite_2

Caption: Metabolic pathway of an ethyl ester prodrug.

Caco2_Permeability_Workflow Start Start Seed_Cells Seed Caco-2 cells on Transwell inserts Start->Seed_Cells Culture_Cells Culture for 21 days to form monolayer Seed_Cells->Culture_Cells Measure_TEER Measure TEER for monolayer integrity Culture_Cells->Measure_TEER Add_Compound Add test compound to apical (A) or basolateral (B) compartment Measure_TEER->Add_Compound Integrity OK Incubate Incubate at 37°C Add_Compound->Incubate Collect_Samples Collect samples from receiver compartment at time points Incubate->Collect_Samples LCMS_Analysis Quantify compound concentration by LC-MS/MS Collect_Samples->LCMS_Analysis Calculate_Papp Calculate Papp and Efflux Ratio LCMS_Analysis->Calculate_Papp End End Calculate_Papp->End In_Vivo_PK_Workflow Start Start Dose_Animals Administer compound to rats (Oral and IV routes) Start->Dose_Animals Collect_Blood Collect blood samples at specified time points Dose_Animals->Collect_Blood Process_Blood Separate plasma by centrifugation Collect_Blood->Process_Blood Store_Samples Store plasma at -80°C Process_Blood->Store_Samples LCMS_Analysis Quantify compound concentration in plasma by LC-MS/MS Store_Samples->LCMS_Analysis PK_Analysis Perform non-compartmental pharmacokinetic analysis LCMS_Analysis->PK_Analysis Report_Parameters Report Cmax, Tmax, AUC, Bioavailability, etc. PK_Analysis->Report_Parameters End End Report_Parameters->End

References

A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of Ethyl Azepan-1-ylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Performance in the N-Alkylation of Azepane.

The synthesis of Ethyl azepan-1-ylacetate, a valuable building block in medicinal chemistry and materials science, is primarily achieved through the N-alkylation of azepane. The efficiency and selectivity of this transformation are critically dependent on the catalytic system employed. This guide provides a head-to-head comparison of different catalytic methodologies, supported by experimental data from analogous reactions, to aid researchers in selecting the optimal conditions for their synthetic needs.

At a Glance: Performance of Catalytic Systems

Two principal strategies for the N-alkylation of secondary cyclic amines like azepane are direct alkylation with an appropriate ethyl acetate precursor, such as ethyl chloroacetate, and the "borrowing hydrogen" or "hydrogen autotransfer" methodology using alcohols. Below is a comparative summary of the performance of various catalysts within these strategies, based on reported experimental data for the N-alkylation of cyclic secondary amines.

Table 1: Comparison of Catalysts for the N-Alkylation of Cyclic Secondary Amines
Catalytic StrategyCatalyst/BaseSubstratesSolventTemp. (°C)Time (h)Yield (%)Reference
Direct Alkylation K₂CO₃Cycloheptylamine + Ethyl ChloroacetateAcetonitrileRTOvernightHigh (not specified)[1]
K₂CO₃ / TBAB (PTC)4-Chloro-6-methylquinolin-2(1H)-one + Ethyl ChloroacetateAcetoneReflux450-76[2]
Borrowing Hydrogen [Ru(p-cymene)Cl₂]₂ / PPh₃Piperidine + Benzyl AlcoholToluene1101288[3]
[Cp*IrI₂]₂Aniline + Benzyl AlcoholWaterNot SpecifiedNot Specified96[4][5]
Cu/TiO₂ + Au/TiO₂ (Photocatalyst)Primary Amines + AlcoholsVarious25-506-13High (up to 89)[6]

Note: The data presented is for analogous N-alkylation of cyclic secondary amines and may not be directly representative of the synthesis of this compound. RT = Room Temperature, PTC = Phase-Transfer Catalyst, TBAB = Tetrabutylammonium Bromide.

In-Depth Analysis of Catalytic Approaches

Direct N-Alkylation with Ethyl Chloroacetate

This classical and straightforward approach involves the direct reaction of azepane with ethyl chloroacetate. The choice of base is crucial to prevent the hydrolysis of the ester functionality.

Potassium Carbonate: The Mild and Effective Choice

Potassium carbonate (K₂CO₃) has been demonstrated as an effective and mild base for the N-alkylation of cyclic amines with ethyl chloroacetate.[1] This method avoids the use of strong, hydrolytic bases like sodium hydride or metal amides, thus preserving the ester group and leading to high yields of the desired product. The reaction is typically carried out in an organic solvent like acetonitrile at room temperature.[1]

Phase-Transfer Catalysis (PTC) for Enhanced Reactivity

For less reactive substrates or to improve reaction rates, phase-transfer catalysis (PTC) offers a significant advantage.[7] By employing a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), along with a solid inorganic base like potassium carbonate, the nucleophilicity of the amine is enhanced in the organic phase, facilitating the substitution reaction.[2] This technique often allows for the use of milder reaction conditions and can improve yields.[2]

N-Alkylation via Borrowing Hydrogen Methodology

An increasingly popular and sustainable alternative is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. This method utilizes alcohols as alkylating agents, with water being the only byproduct, making it an atom-economical process. The mechanism involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, followed by reductive amination with the amine.

Ruthenium-Based Catalysts

Ruthenium complexes, such as [Ru(p-cymene)Cl₂]₂, often in combination with phosphine ligands, are robust catalysts for the N-alkylation of amines with alcohols.[3][8][9] These reactions typically require elevated temperatures (around 110 °C) but demonstrate good functional group tolerance and provide high yields of the N-alkylated products.[3]

Iridium-Based Catalysts

Iridium complexes, like [Cp*IrI₂]₂, are also highly effective for this transformation and can, in some cases, operate under milder conditions, even in aqueous media without the need for an external base.[4][5] The versatility of iridium catalysts allows for the alkylation of a broad range of amines with both primary and secondary alcohols.

Copper-Based and Photocatalytic Systems

Recent advancements have introduced copper-based catalysts and photocatalytic systems for N-alkylation with alcohols. A mixed copper-gold photocatalytic system has been shown to effect the N-alkylation of amines at room temperature under light irradiation, offering a green and energy-efficient alternative.[6]

Experimental Protocols

General Procedure for N-Alkylation with Ethyl Chloroacetate using Potassium Carbonate

To a solution of the cyclic amine (1.0 eq.) in acetonitrile, ethyl chloroacetate (1.2 eq.) and potassium carbonate (2.0 eq.) are added.[1] The reaction mixture is stirred at room temperature overnight.[1] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure. The crude product is then purified by extraction and column chromatography to yield the desired ethyl N-cycloamine acetate.[1]

General Procedure for Ruthenium-Catalyzed N-Alkylation with an Alcohol

In a reaction vessel, the amine (1.0 eq.), alcohol (1.5 eq.), a ruthenium catalyst such as [Ru(p-cymene)Cl₂]₂ (e.g., 0.5 mol%), a ligand like triphenylphosphine (e.g., 2 mol%), and a base (e.g., KOH, 1.5 eq.) are combined in a suitable solvent (e.g., toluene). The vessel is sealed and heated at the specified temperature (e.g., 110 °C) for the required duration (e.g., 12 hours).[3] After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over an anhydrous salt, filtered, and concentrated. The crude product is purified by column chromatography.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the decision-making involved in catalyst selection, the following diagrams are provided.

Experimental_Workflow General Experimental Workflow for N-Alkylation cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Azepane + Alkylating Agent Reaction_Vessel Combine and React (Stirring, Heating) Reactants->Reaction_Vessel Catalyst_System Catalyst + Base + Solvent Catalyst_System->Reaction_Vessel Filtration Filtration/ Quenching Reaction_Vessel->Filtration Extraction Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Catalyst_Selection_Logic Catalyst Selection Logic for N-Alkylation Start Desired N-Alkylation Alkylating_Agent Choice of Alkylating Agent Start->Alkylating_Agent Direct_Alkylation Direct Alkylation (e.g., Ethyl Chloroacetate) Alkylating_Agent->Direct_Alkylation Halide Borrowing_Hydrogen Borrowing Hydrogen (e.g., Ethanol) Alkylating_Agent->Borrowing_Hydrogen Alcohol Base_Selection Base Selection Direct_Alkylation->Base_Selection Transition_Metal Transition Metal Catalyst Borrowing_Hydrogen->Transition_Metal Mild_Base Mild Base (K₂CO₃) Base_Selection->Mild_Base Standard PTC Phase-Transfer Catalyst (e.g., TBAB) Base_Selection->PTC Enhanced Reactivity Ruthenium Ruthenium-based Transition_Metal->Ruthenium Robust Iridium Iridium-based Transition_Metal->Iridium Mild Conditions Other_Metals Other (Cu, etc.) Transition_Metal->Other_Metals Alternative

Caption: Decision tree for selecting a catalytic strategy for N-alkylation.

References

Azepane Ring in Bioactive Compounds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The seven-membered azepane ring has emerged as a privileged scaffold in medicinal chemistry, conferring unique three-dimensional properties that can lead to enhanced biological activity and improved pharmacokinetic profiles. This guide provides a comparative analysis of the structure-activity relationship (SAR) of the azepane ring in bioactive compounds, supported by quantitative data and detailed experimental protocols.

Comparative Analysis of Azepane-Containing Compounds

The inclusion of an azepane ring in a molecule can significantly impact its binding affinity and selectivity for a biological target. The increased conformational flexibility of the seven-membered ring, compared to smaller five- or six-membered rings like pyrrolidine and piperidine, allows for optimal orientation of substituents to interact with target proteins. However, this flexibility can also introduce an entropic penalty upon binding. The following sections provide a comparative analysis of azepane derivatives against other cyclic analogues in different therapeutic areas.

As Kinase Inhibitors

The azepane scaffold is a key component of several potent kinase inhibitors, often derived from the natural product (-)-balanol. In the context of Protein Kinase B (PKB/Akt) inhibition, a critical node in the frequently dysregulated PI3K/Akt signaling pathway in cancer, azepane derivatives have shown significant promise. Structure-based design has led to the development of highly potent and metabolically stable amide isosteres of ester-containing azepane leads.[1]

Table 1: Comparative In Vitro Potency of PKB/Akt Inhibitors [1]

Compound Name/ClassMechanism of ActionTarget(s)IC50 (nM)Cellular Potency (IC50/EC50)
Azepane Derivative (Optimized) ATP-Competitive PKBα, PKA 4 (PKBα), 3 (PKA) Not Reported
MK-2206AllostericAkt1, Akt2, Akt38 (Akt1), 12 (Akt2), 65 (Akt3)3.4 - 28.6 µM in various cancer cell lines
Ipatasertib (GDC-0068)ATP-CompetitiveAkt1, Akt2, Akt35 (Akt1), 1 (Akt2), 1 (Akt3)31-630 nM in various cancer cell lines
Capivasertib (AZD5363)ATP-CompetitiveAkt1, Akt2, Akt38 (Akt1), 3 (Akt2), 8 (Akt3)~440 nM in various cancer cell lines
As Histamine H3 Receptor Ligands

A comparative study of biphenyloxy-alkyl derivatives of piperidine (a six-membered ring) and azepane as histamine H3 receptor ligands revealed that the azepane-containing compounds exhibited high affinity. The highest affinity in the series was observed for an azepane derivative, demonstrating the favorable contribution of the seven-membered ring in this context.[2]

Table 2: Comparative Binding Affinity of Piperidine and Azepane Derivatives for the Human Histamine H3 Receptor [2]

CompoundBasic MoietyLinker Length (n)Biphenyl Moiety PositionKi (nM)
13 Azepane 6 meta 18
14Piperidine5para25
16 Azepane 5 para 34
In Anticancer and Anti-Alzheimer's Disease Applications

Azepane derivatives have also been investigated for their potential in treating cancer and Alzheimer's disease. The tables below summarize the activity of various azepane-containing compounds.

Table 3: Anticancer Activity of Azepane Derivatives [3]

CompoundCell LineIC50 (µM)
Oxazepine derivative 5bCaCo-2 (Colon Carcinoma)24.53
Oxazepine derivative 5bWRL68 (Normal Liver)39.6
Benzo[a]phenazine derivative 7Various1-10
1,2,3-Triazole linked Tetrahydrocurcumin 4gHCT-116 (Colon Carcinoma)1.09
1,2,3-Triazole linked Tetrahydrocurcumin 4gA549 (Lung Carcinoma)45.16
1,2,3-Triazole linked Tetrahydrocurcumin 4fHCT116 (Colon Carcinoma)15.59
1,2,3-Triazole linked Tetrahydrocurcumin 4fHepG2 (Hepatocellular Carcinoma)53.64

Table 4: Anti-Alzheimer's Disease Activity of Azepane Derivatives (BACE1 Inhibition) [3]

CompoundTargetIC50/Ki (nM)
Azepane Derivative ABACE115
Azepane Derivative BBACE123
Azepane Derivative CBACE18.5

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following are protocols for key biological assays used in the evaluation of azepane-containing compounds.

MTT Cell Proliferation Assay[3]

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at an optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the azepane-containing compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

BACE1 (β-secretase) Inhibition Assay[3]

Objective: To determine the inhibitory activity of a compound against the BACE1 enzyme, a key target in Alzheimer's disease.

Procedure:

  • Reagent Preparation: Prepare the assay buffer, a fluorogenic BACE1 substrate, and the BACE1 enzyme solution.

  • Inhibitor Preparation: Prepare serial dilutions of the azepane-containing test compounds.

  • Assay Setup: In a 96-well black plate, add the assay buffer, the BACE1 enzyme, and the test compound or a known BACE1 inhibitor (positive control).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the BACE1 substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of BACE1 inhibition for each compound concentration and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay[3]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the azepane-containing compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Biological Pathways and Workflows

Understanding the mechanism of action of bioactive compounds often requires visualizing their interaction with cellular signaling pathways.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt (PKB) PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream_Targets Downstream Targets (Cell Survival, Proliferation, Growth) Akt->Downstream_Targets Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Azepane_Inhibitor Azepane-based Inhibitor Azepane_Inhibitor->Akt Inhibition

Caption: PI3K/Akt Signaling Pathway and the inhibitory action of azepane-based compounds.

Experimental_Workflow_Kinase_Inhibition start Start compound_prep Prepare Azepane Compound Dilutions start->compound_prep assay_setup Set up Kinase Assay: Enzyme, Substrate, ATP, Compound compound_prep->assay_setup incubation Incubate at Specified Temperature assay_setup->incubation detection Detect Kinase Activity (e.g., Luminescence, Fluorescence) incubation->detection data_analysis Analyze Data & Calculate IC50 detection->data_analysis end End data_analysis->end

Caption: General experimental workflow for determining kinase inhibition by azepane derivatives.

References

The Azepane Scaffold: A Privileged Motif in Modern Drug Discovery - A Comparative Pharmacological Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocycle, azepane, has firmly established itself as a privileged scaffold in medicinal chemistry. Its inherent three-dimensional architecture provides a versatile platform for the development of drugs with diverse pharmacological activities. This guide offers a comparative review of the pharmacological profiles of a selection of azepane-containing drugs, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising area.

Comparative Pharmacological Profiles

The following tables summarize the quantitative pharmacological data for a range of azepane-containing drugs across various therapeutic areas.

Table 1: Azepane-Containing Drugs Targeting Cardiovascular and Renal Systems

DrugPrimary TargetMechanism of ActionPotency (Kᵢ / IC₅₀)Therapeutic Area
Benazepril Angiotensin-Converting Enzyme (ACE)Prodrug that is hydrolyzed to benazeprilat, which inhibits ACE, preventing the conversion of angiotensin I to angiotensin II.[1][2][3][4]Benazeprilat is ~1000 times more potent than benazepril in inhibiting ACE.[3]Hypertension
Tolvaptan Vasopressin V2 ReceptorSelective antagonist of the vasopressin V2 receptor, promoting aquaresis (excretion of free water).[5][6][7]Kᵢ = 0.43 nM (human V2 receptor)[5]; IC₅₀ = 8 nM (AVP-induced cAMP production)[5]Hyponatremia

Table 2: Azepane-Containing Antiviral and Antihistaminic Drugs

DrugPrimary TargetMechanism of ActionPotency (EC₅₀ / Kᵢ)Therapeutic Area
Lenacapavir HIV-1 Capsid Protein (p24)Binds to the interface of HIV-1 capsid protein subunits, disrupting multiple stages of the viral lifecycle, including nuclear uptake, assembly, and release.[8][9][10][11][12]Demonstrates picomolar potency in vitro.[12]HIV/AIDS
Epinastine Histamine H1 ReceptorA direct H1-receptor antagonist that also inhibits the release of histamine from mast cells.[13][14][15][16][17]High selectivity for the H1 receptor.[13]Allergic Conjunctivitis

Table 3: Azepane-Containing Drugs in Oncology

Drug/CompoundPrimary Target(s)Mechanism of ActionPotency (IC₅₀)Therapeutic Area
ABBV-CLS-484 PTPN1, PTPN2Active-site inhibitor of protein tyrosine phosphatases PTPN1 and PTPN2, enhancing anti-tumor immunity.[2][4][9][12][14][18][19]PTPN2 (IC₅₀ = 1.8 nM), PTPN1 (IC₅₀ = 2.5 nM)[20]Oncology (Investigational)
Dibenzo[b,f]azepine Derivative (5e) Topoisomerase IIInhibits topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[7][13]6.36 ± 0.36 µM (against Topo II)[7]; 13.05 ± 0.62 µM (against leukemia SR cells)[7]Oncology (Preclinical)
Azepine Derivative (4a) PI3K/Akt PathwaySuppresses PI3K/Akt proteins, leading to apoptosis and cell cycle arrest.[15][21]8.445 ± 2.26 µM (on Caco-2 colorectal cancer cells)[15][21]Oncology (Preclinical)

Table 4: Azepane-Containing Drugs in Neurodegenerative Diseases

Drug/CompoundPrimary TargetMechanism of ActionPotency (IC₅₀)Therapeutic Area
Piperazine Derivative 6 BACE1Inhibits β-site amyloid precursor protein cleaving enzyme 1 (BACE1), reducing the production of amyloid-β peptides.[20]0.18 nM (BACE1); 7 nM (cellular EC₅₀)[20]Alzheimer's Disease (Preclinical)

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a common method for determining the in vitro ACE inhibitory activity of compounds like benazeprilat.

  • Materials and Reagents:

    • Angiotensin-Converting Enzyme (ACE) from rabbit lung

    • Hippuryl-Histidyl-Leucine (HHL) as substrate

    • Test compound (e.g., benazeprilat)

    • Borate buffer (pH 8.3)

    • Ethyl acetate

    • Spectrophotometer or HPLC system

  • Procedure:

    • Pre-incubate the test compound with the ACE solution in borate buffer.

    • Initiate the enzymatic reaction by adding the HHL substrate.

    • Incubate the reaction mixture at 37°C.

    • Stop the reaction by adding an acid (e.g., HCl).

    • Extract the hippuric acid (HA) product with ethyl acetate.

    • Measure the absorbance of the extracted HA at 228 nm using a spectrophotometer or quantify by HPLC.[22][23][24][25]

    • Calculate the percentage of ACE inhibition and determine the IC₅₀ value.

Histamine H1 Receptor Binding Assay

This competitive radioligand binding assay is used to determine the affinity of compounds like epinastine for the H1 receptor.

  • Materials and Reagents:

    • Cell membranes expressing the histamine H1 receptor

    • [³H]mepyramine (radioligand)

    • Test compound (e.g., epinastine)

    • Assay buffer

    • Non-labeled H1 antagonist (for non-specific binding)

    • Scintillation counter

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of [³H]mepyramine and varying concentrations of the test compound.[26]

    • Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess non-labeled antagonist).[26]

    • After incubation, separate the bound and free radioligand by filtration.

    • Quantify the radioactivity on the filters using a scintillation counter.[26]

    • Calculate the specific binding and generate a competition curve to determine the IC₅₀, which can then be converted to a Kᵢ value.

HIV-1 Capsid Assembly Assay (Turbidimetric)

This assay measures the ability of compounds like lenacapavir to inhibit the in vitro assembly of the HIV-1 capsid protein.

  • Materials and Reagents:

    • Purified recombinant HIV-1 capsid (CA) protein

    • Assembly buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 M NaCl)

    • Test compound (e.g., lenacapavir) dissolved in DMSO

    • 96-well plate

    • Plate reader capable of measuring absorbance at 350 nm

  • Procedure:

    • In a 96-well plate, add the test compound to the assembly buffer.

    • Initiate the assembly reaction by adding the CA protein.

    • Immediately measure the absorbance at 350 nm kinetically at 37°C. An increase in absorbance indicates capsid assembly.[27]

    • The rate of assembly can be used to determine the inhibitory activity of the compound.

PI3K Kinase Assay

This protocol outlines a method to assess the inhibitory effect of compounds on PI3K activity.

  • Materials and Reagents:

    • Recombinant PI3K enzyme

    • PIP2 substrate

    • Test compound

    • Kinase reaction buffer

    • ATP

    • Detection reagents (e.g., for ADP-Glo™ or TR-FRET assay)

  • Procedure:

    • Pre-incubate the PI3K enzyme with the test compound.

    • Initiate the kinase reaction by adding the PIP2 substrate and ATP.

    • Incubate at room temperature to allow for the phosphorylation of PIP2 to PIP3.

    • Stop the reaction and detect the amount of ADP produced (as a measure of kinase activity) or the amount of PIP3 generated using a suitable detection method.[5][8][28][29][30]

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

BACE1 Inhibition Assay (Fluorogenic)

This assay measures the activity of BACE1 and the inhibitory potential of test compounds.

  • Materials and Reagents:

    • Recombinant human BACE1 enzyme

    • Fluorogenic BACE1 substrate

    • Test compound

    • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

    • Fluorescence microplate reader

  • Procedure:

    • In a 96-well black plate, add the BACE1 enzyme and the test compound in assay buffer.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C, protected from light.

    • Measure the increase in fluorescence over time, which is proportional to BACE1 activity.[3][10][11][26][27]

    • Calculate the percentage of BACE1 inhibition and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by azepane-containing drugs and a general experimental workflow.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction IncreasedBP Increased Blood Pressure Aldosterone->IncreasedBP Vasoconstriction->IncreasedBP Benazepril Benazepril (Benazeprilat) ACE ACE Benazepril->ACE Inhibition

Fig. 1: Inhibition of the RAAS by Benazepril.

cluster_Histamine Histamine H1 Receptor Signaling Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Gq Gq Protein Activation H1R->Gq PLC PLC Activation Gq->PLC PIP2 PIP2 -> IP3 + DAG PLC->PIP2 Ca_release Ca²⁺ Release PIP2->Ca_release PKC PKC Activation PIP2->PKC AllergicResponse Allergic Response Ca_release->AllergicResponse PKC->AllergicResponse Epinastine Epinastine Epinastine->H1R Antagonism

Fig. 2: Antagonism of the Histamine H1 Receptor by Epinastine.

cluster_PI3K PI3K/Akt Signaling Pathway in Cancer GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation AzepanePI3Ki Azepane PI3K Inhibitor AzepanePI3Ki->PI3K Inhibition

Fig. 3: Inhibition of the PI3K/Akt Pathway by an Azepane Derivative.

cluster_BACE1 Amyloid Precursor Protein (APP) Processing in Alzheimer's Disease APP Amyloid Precursor Protein (APP) sAPPbeta sAPPβ APP->sAPPbeta Cleavage C99 C99 fragment APP->C99 Cleavage Abeta Amyloid-β (Aβ) C99->Abeta Cleavage Plaques Amyloid Plaques Abeta->Plaques BACE1 BACE1 gamma_secretase γ-secretase AzepaneBACE1i Azepane BACE1 Inhibitor AzepaneBACE1i->BACE1 Inhibition

Fig. 4: Inhibition of BACE1 by an Azepane Derivative.

cluster_Workflow General Experimental Workflow for Inhibitor Characterization Compound Azepane Derivative Synthesis BiochemicalAssay Biochemical Assay (e.g., Kinase, Protease) Compound->BiochemicalAssay CellBasedAssay Cell-Based Assay (e.g., Viability, Signaling) Compound->CellBasedAssay IC50_Ki Determine IC₅₀ / Kᵢ BiochemicalAssay->IC50_Ki InVivo In Vivo Model IC50_Ki->InVivo EC50 Determine EC₅₀ CellBasedAssay->EC50 EC50->InVivo Efficacy Evaluate Efficacy & PK/PD InVivo->Efficacy

References

Safety Operating Guide

Navigating the Disposal of Ethyl Azepan-1-ylacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Ethyl azepan-1-ylacetate, a compound used in research and development, requires careful handling and a clear, procedural approach to its disposal to ensure the safety of laboratory personnel and the protection of the environment.

General Safety and Handling Precautions

Given the absence of a specific SDS, this compound should be treated as a substance with potential hazards. The following general precautions are recommended:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. The container should be tightly sealed.

  • Spill Response: Have a spill kit readily available. In case of a spill, follow the general spill cleanup protocol outlined below.

General Disposal Protocol for Research Chemicals with Unknown Hazards

In the absence of specific disposal instructions from an SDS, the following conservative approach is recommended. This protocol is designed to ensure compliance with most hazardous waste regulations.

  • Waste Identification and Collection:

    • Treat all this compound waste as hazardous waste.

    • Collect waste in a dedicated, properly labeled, and chemically compatible container. The container should have a secure screw-top cap.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by a qualified chemist.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.

    • Indicate any known or suspected hazards (e.g., "Caution: Chemical with Unknown Toxicity").

  • Storage of Waste:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from general laboratory traffic.

    • Follow all institutional and local regulations for the storage of hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with all available information about the chemical.

    • Do not attempt to dispose of the chemical down the drain or in regular trash.[1][2]

Experimental Protocol: General Spill Cleanup for a Chemical of Unknown Hazard

This protocol provides a step-by-step guide for managing a small spill of a chemical with unknown toxicity, such as this compound.

  • Immediate Response:

    • Alert personnel in the immediate area of the spill.

    • If the spill is large or involves highly volatile material, evacuate the laboratory and contact EHS.

  • Containment (for small spills):

    • Wearing appropriate PPE, contain the spill by surrounding it with an absorbent material from a spill kit (e.g., vermiculite, sand, or a commercial absorbent).

  • Absorption:

    • Carefully apply the absorbent material over the spill, working from the outside in to prevent spreading.

    • Allow sufficient time for the chemical to be fully absorbed.

  • Collection:

    • Using non-sparking scoops or other appropriate tools, carefully collect the absorbed material.

    • Place the contaminated absorbent into a designated hazardous waste container.

  • Decontamination:

    • Decontaminate the spill area with a suitable solvent (e.g., soap and water, followed by a rinse), collecting all cleaning materials as hazardous waste. The choice of solvent should be made cautiously, considering potential reactions.

    • Wipe the area dry with paper towels, which should also be disposed of as hazardous waste.

  • Final Steps:

    • Seal and label the hazardous waste container with a detailed description of the contents (e.g., "Spill debris containing this compound").

    • Arrange for disposal through your EHS department.

    • Document the spill and the cleanup procedure in the laboratory records.

Data Presentation

Due to the lack of a specific Safety Data Sheet for this compound, a quantitative data table on its physical and chemical properties, toxicity, and exposure limits cannot be provided. It is imperative to obtain this information from the supplier.

Visualization of Disposal Decision Workflow

The following diagram illustrates a general decision-making process for the disposal of laboratory chemicals. This workflow emphasizes the importance of identifying the chemical and consulting the Safety Data Sheet as the primary steps in ensuring safe and compliant disposal.

General Chemical Disposal Workflow start Start: Chemical Waste Generated identify Identify Chemical & Consult Safety Data Sheet (SDS) start->identify sds_available Is SDS Available? identify->sds_available disposal_info Follow Disposal Instructions in Section 13 of SDS sds_available->disposal_info Yes no_sds Treat as Hazardous Waste with Unknown Toxicity sds_available->no_sds No collect_waste Collect in Labeled, Compatible Container disposal_info->collect_waste contact_supplier Contact Supplier for SDS no_sds->contact_supplier no_sds->collect_waste contact_supplier->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) collect_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: General decision-making workflow for the disposal of laboratory chemicals.

By adhering to these general guidelines and prioritizing the acquisition of a specific Safety Data Sheet, laboratory professionals can ensure the safe and responsible disposal of research chemicals like this compound. This proactive approach to chemical waste management is fundamental to maintaining a safe and compliant research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Azepan-1-ylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl azepan-1-ylacetate, including detailed operational and disposal plans to foster a secure research environment.

This compound is an organic compound that requires careful handling due to its potential to cause irritation to the skin, eyes, and respiratory tract.[1] Adherence to proper safety protocols is crucial to minimize risk and ensure the well-being of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) strategy is the first line of defense when working with this compound. The following table summarizes the recommended PPE for various stages of handling.

Body PartRequired PPERecommended PPERationale
Eyes Chemical safety goggles or safety glasses with side shields.Face shield.Protects against splashes and aerosols. A face shield offers a broader area of protection.
Hands Chemical-resistant gloves (Nitrile or Neoprene).Double-gloving.Prevents skin contact. Double-gloving provides an additional barrier in case of a breach in the outer glove.
Body Laboratory coat.Chemical-resistant apron over a lab coat.Protects skin and personal clothing from spills and contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood.A respirator with an organic vapor cartridge may be necessary for large quantities or in poorly ventilated areas.Minimizes inhalation of vapors.[2][3]
Feet Closed-toe shoes.Chemical-resistant shoe covers.Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental integrity.

1. Preparation and Engineering Controls:

  • Ensure a calibrated eyewash station and safety shower are readily accessible.

  • Work within a certified chemical fume hood to minimize inhalation exposure.

  • Keep the container of this compound tightly closed when not in use.[1]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

2. Donning PPE:

  • Before handling the compound, put on all required personal protective equipment as outlined in the table above.

3. Aliquoting and Dispensing:

  • Perform all transfers of this compound within a chemical fume hood.

  • Use appropriate, clean, and dry laboratory glassware and equipment.

  • Avoid generating aerosols.

4. Post-Handling:

  • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.

  • Clean the work area and any equipment used with an appropriate solvent.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Waste Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure secondary containment area.

  • Waste Disposal:

    • Dispose of the chemical waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent.

Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handling_transfer Transfer and Use Compound prep_setup->handling_transfer cleanup_decontaminate Decontaminate Work Area & Glassware handling_transfer->cleanup_decontaminate cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe disposal_waste Dispose of Contaminated Waste cleanup_ppe->disposal_waste

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.